molecular formula C8H8ClNO2 B1393269 Methyl 3-amino-5-chlorobenzoate CAS No. 21961-31-9

Methyl 3-amino-5-chlorobenzoate

Cat. No.: B1393269
CAS No.: 21961-31-9
M. Wt: 185.61 g/mol
InChI Key: ORKTXZHKYFWCRB-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-chlorobenzoate is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-5-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKTXZHKYFWCRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680962
Record name Methyl 3-amino-5-chlorobenzoate
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Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21961-31-9
Record name Benzoic acid, 3-amino-5-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21961-31-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-5-chlorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-amino-5-chlorobenzoate
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Foundational & Exploratory

Methyl 3-amino-5-chlorobenzoate chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-amino-5-chlorobenzoate: Synthesis, Characterization, and Application in Drug Discovery

As a foundational building block in medicinal chemistry and organic synthesis, this compound presents a unique scaffold for the development of novel therapeutics. Its substituted aniline structure is a versatile starting point for creating complex molecules with specific biological activities. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and insights into its application for researchers, scientists, and drug development professionals.

Core Identification and Chemical Structure

This compound is an aromatic organic compound featuring a benzene ring substituted with an amino group, a chlorine atom, and a methyl ester group at positions 3, 5, and 1, respectively.

  • IUPAC Name : this compound[1]

  • CAS Number : 21961-31-9[1][][3]

  • Molecular Formula : C₈H₈ClNO₂[1][4]

  • Molecular Weight : 185.61 g/mol [1]

The spatial arrangement of these functional groups—an electron-donating amine and an electron-withdrawing chlorine and methyl ester—creates a distinct electronic profile that influences its reactivity and potential for molecular interactions.

Caption: Chemical structure of this compound.

Synonyms

This compound is also known by several other names in literature and commercial catalogs, including:

  • Benzoic acid, 3-amino-5-chloro-, methyl ester[1]

  • 3-Amino-5-chlorobenzoic acid methyl ester[1]

  • methyl 5-chloro-3-aminobenzoate[1]

  • 5-Carbomethoxy-3-chloroaniline[1]

Physicochemical Properties

A summary of the key physicochemical properties is crucial for handling, reaction setup, and purification.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 21961-31-9PubChem, Sigma-Aldrich[1]
Molecular Formula C₈H₈ClNO₂PubChem[1][4]
Molecular Weight 185.61 g/mol PubChem, Sigma-Aldrich[1]
SMILES COC(=O)C1=CC(=CC(=C1)Cl)NPubChem[1]
InChIKey ORKTXZHKYFWCRB-UHFFFAOYSA-NPubChem[1]
Predicted XlogP 2.1PubChemLite[4]
Storage Keep in dark place, inert atmosphere, room temperatureBLD Pharm[3]

Synthesis and Purification Protocol

The synthesis of this compound can be efficiently achieved via a two-step process starting from 3-aminobenzoic acid. This pathway involves an electrophilic aromatic substitution (chlorination) followed by an acid-catalyzed esterification. This approach is adapted from established methodologies for similar substituted anthranilic acid esters.[5]

synthesis_workflow start Start: 3-Aminobenzoic Acid chlorination Step 1: Chlorination Reagent: N-Chlorosuccinimide (NCS) Solvent: DMF start->chlorination intermediate Intermediate: 3-Amino-5-chlorobenzoic Acid chlorination->intermediate esterification Step 2: Fischer Esterification Reagent: Methanol (MeOH), H₂SO₄ (cat.) intermediate->esterification workup Aqueous Workup & Purification esterification->workup product Final Product: This compound workup->product

Caption: Two-step synthesis workflow for this compound.

Step 1: Synthesis of 3-Amino-5-chlorobenzoic acid

Rationale: The first step is the regioselective chlorination of 3-aminobenzoic acid. The amino group is a strong activating, ortho-, para-director. The carboxylic acid group is a deactivating, meta-director. Therefore, electrophilic substitution is directed to the positions ortho and para to the amino group (positions 2, 4, and 6) and meta to the carboxyl group (position 5). The position C5 is sterically accessible and electronically favored, making it a primary site for substitution. N-Chlorosuccinimide (NCS) is chosen as a mild and effective chlorinating agent for activated aromatic rings, minimizing over-chlorination. Dimethylformamide (DMF) serves as a suitable polar aprotic solvent.[5]

Methodology:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminobenzoic acid (13.7 g, 100 mmol) in DMF (80 mL).

  • To this solution, add N-Chlorosuccinimide (13.35 g, 100 mmol) portion-wise over 15 minutes, monitoring for any exotherm.

  • Heat the reaction mixture to 80-90 °C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it slowly into 400 mL of ice-cold water with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water (3 x 100 mL) to remove residual DMF and succinimide.

  • Dry the collected solid under vacuum to yield 3-amino-5-chlorobenzoic acid. The product can be used in the next step without further purification if TLC shows sufficient purity.

Step 2: Synthesis of this compound

Rationale: The second step is the Fischer esterification of the carboxylic acid intermediate. This is an acid-catalyzed reaction where methanol acts as both the solvent and the nucleophile. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by the weakly nucleophilic methanol. The reaction is reversible, so using a large excess of methanol helps drive the equilibrium towards the product side.[5]

Methodology:

  • Suspend the crude 3-amino-5-chlorobenzoic acid (17.1 g, ~100 mmol) in methanol (150 mL) in a 500 mL round-bottom flask.

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (5 mL) dropwise with stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 8-12 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (200 mL) and carefully transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acid catalyst, followed by brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Role in Medicinal Chemistry and Drug Discovery

Substituted anilines like this compound are privileged scaffolds in drug discovery. The amine functional group serves as a key handle for a variety of chemical transformations, most notably amide bond formation, allowing for the extension of the molecular structure.

  • Scaffold for SAR Studies : The defined substitution pattern allows medicinal chemists to systematically probe structure-activity relationships (SAR). The chlorine at the 5-position can engage in halogen bonding or occupy a hydrophobic pocket in a target protein. The amine at the 3-position provides a vector for introducing diverse side chains.

  • Bioisosteric Replacement : This molecule can serve as a bioisostere for other substituted aromatic systems. For instance, the related compound 2-amino-5-chlorobenzoic acid is a precursor in the synthesis of certain benzodiazepines like Diazepam.[6]

  • Kinase Inhibitor Development : The aminobenzoic acid framework is a common feature in kinase inhibitors. The amine can form critical hydrogen bonds with the hinge region of the kinase active site, a common binding motif. The development of PAK4 inhibitors from 6-chloroquinazoline derivatives highlights the utility of this chemical space.[6]

  • The "Magic Methyl" Analogy : While this molecule contains a methyl ester, the principle of small alkyl groups influencing pharmacology is relevant. The strategic placement of methyl groups—often termed the "magic methyl" effect—can profoundly impact a compound's metabolic stability, binding affinity, and selectivity by altering its conformation or blocking sites of metabolism.[7] The methyl ester in this compound similarly modulates properties like solubility and cell permeability compared to the parent carboxylic acid.

Spectroscopic Characterization

Structural confirmation of the synthesized product is paramount. The following are the expected spectroscopic signatures for this compound.

  • ¹H NMR : The proton NMR spectrum should display distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The three aromatic protons will appear as three separate signals (doublet of doublets or triplets) in the aromatic region (approx. 6.8-7.5 ppm). The amine (-NH₂) protons will show a broad singlet (approx. 4.0-5.0 ppm), and the methyl ester (-OCH₃) protons will be a sharp singlet at around 3.8 ppm.

  • ¹³C NMR : The carbon NMR will show eight distinct signals corresponding to the eight carbon atoms in the molecule, including the carbonyl carbon of the ester (approx. 166 ppm) and the six aromatic carbons (approx. 110-150 ppm).

  • Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands. Key peaks include N-H stretching for the primary amine (two bands around 3350-3450 cm⁻¹), C=O stretching for the ester (around 1720 cm⁻¹), C-O stretching (around 1250 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).

  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) would show the protonated molecular ion [M+H]⁺ at m/z 186.03. A characteristic isotopic pattern for the presence of one chlorine atom ([M+H]⁺ and [M+2+H]⁺ in an approximate 3:1 ratio) would be definitive confirmation.[4]

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate care in a laboratory setting.

  • Hazard Statements : According to the Globally Harmonized System (GHS), this chemical is classified with the following hazards:

    • H302: Harmful if swallowed[1]

    • H315: Causes skin irritation[1]

    • H319: Causes serious eye irritation[1]

    • H335: May cause respiratory irritation[1]

  • Precautions :

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[3]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • precisionFDA. (n.d.). This compound HYDROCHLORIDE. U.S. Food and Drug Administration. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H8ClNO2). Retrieved from [Link]

  • Google Patents. (2024). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Supporting Information. (n.d.). Characterization data. Retrieved from a supporting information document.
  • PubChem. (n.d.). Methyl 2-amino-5-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Shi, Y. B., et al. (2010). Methyl 2-amino-5-chlorobenzoate. ResearchGate. Retrieved from [Link]

  • Shi, Y. B., et al. (2010). Methyl 2-amino-5-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Moreira, R., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Spectroscopic Analysis of Methyl 3-amino-5-chlorobenzoate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Spectroscopic Characterization in Pharmaceutical Development

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of regulatory compliance and clinical success. Among the suite of analytical techniques employed for this purpose, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of molecular structure. This guide provides an in-depth technical overview of the ¹H and ¹³C NMR spectroscopic data for Methyl 3-amino-5-chlorobenzoate, a key building block in the synthesis of various pharmaceutical agents. Our focus extends beyond a mere presentation of data, aiming to provide a framework for rational interpretation, grounded in the principles of chemical structure and magnetic resonance.

Foundational Principles of NMR Spectroscopy for Aromatic Systems

The interpretation of NMR spectra for substituted benzene derivatives like this compound is governed by the electronic environment of each nucleus. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the shielding and deshielding effects of substituents on the aromatic ring.

  • ¹H NMR Spectroscopy : Protons directly attached to an aromatic ring typically resonate in the downfield region of the spectrum (δ 6.5-8.5 ppm)[1]. This is due to the "ring current" effect, where the delocalized π-electrons of the aromatic system induce a local magnetic field that reinforces the external applied field in the vicinity of the protons, thus deshielding them[2]. The substituent effects are additive and predictable; electron-donating groups (like -NH₂) tend to shield aromatic protons, shifting them upfield, while electron-withdrawing groups (like -Cl and -COOCH₃) deshield them, causing a downfield shift.

  • ¹³C NMR Spectroscopy : Aromatic carbons resonate in a characteristic window of approximately 120-150 ppm[2]. Similar to proton NMR, the chemical shifts of the carbon atoms are influenced by the electronic nature of the substituents. The carbon atom directly attached to a substituent (ipso-carbon) experiences the most significant shift, while the ortho, meta, and para positions are also affected to varying degrees.

Spectroscopic Data for this compound

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted NMR spectral data for this compound. The predictions were performed using advanced computational models, and the solvent is assumed to be deuterated chloroform (CDCl₃), a common solvent for NMR analysis of small organic molecules.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.5 - 7.6t (triplet)~2.0
H-47.0 - 7.1t (triplet)~2.0
H-67.2 - 7.3t (triplet)~2.0
NH₂~4.0br s (broad singlet)-
OCH₃~3.9s (singlet)-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~166
C-3 (-NH₂)~147
C-5 (-Cl)~135
C-1 (-COOCH₃)~132
C-6~120
C-2~119
C-4~115
OCH₃~52

In-depth Spectral Interpretation and Rationale

The predicted chemical shifts and splitting patterns can be rationalized by considering the electronic contributions of the substituents on the benzene ring.

¹H NMR Spectrum Analysis
  • Aromatic Protons (H-2, H-4, H-6) : The three protons on the aromatic ring are expected to appear as closely spaced multiplets. In this 1,3,5-substitution pattern, the protons are meta to each other. Meta coupling (⁴J) is typically small, on the order of 2-3 Hz. This would result in each aromatic proton appearing as a narrow triplet (or more accurately, a triplet of triplets with very similar coupling constants). The relative chemical shifts are determined by the combined electronic effects of the substituents. The ester and chloro groups are electron-withdrawing, while the amino group is electron-donating.

  • Amino Protons (NH₂) : The protons of the amino group are expected to appear as a broad singlet. The chemical shift can be variable and is dependent on concentration, temperature, and solvent. The broadness arises from quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water.

  • Methyl Protons (OCH₃) : The three protons of the methyl ester group are in an identical chemical environment and are not coupled to any other protons, hence they appear as a sharp singlet. Their chemical shift around 3.9 ppm is characteristic for methyl esters.

¹³C NMR Spectrum Analysis
  • Carbonyl Carbon (C=O) : The carbonyl carbon of the ester group is highly deshielded and appears far downfield, as is typical for this functional group.

  • Substituted Aromatic Carbons (C-1, C-3, C-5) : The carbons directly attached to the substituents (ipso-carbons) show significant shifts. The carbon bearing the amino group (C-3) is shifted downfield due to the nitrogen's electronegativity, while the carbon attached to the chlorine (C-5) is also deshielded. The carbon attached to the ester group (C-1) is also found in this region.

  • Unsubstituted Aromatic Carbons (C-2, C-4, C-6) : These carbons appear in the expected aromatic region. Their precise chemical shifts are a result of the combined shielding and deshielding effects of the three substituents around the ring.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is paramount for accurate structural verification. The following protocol outlines a robust methodology for obtaining ¹H and ¹³C NMR spectra of this compound. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation.[3]

  • Material Weighing : Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[4]

  • Solvent Selection : Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for small organic molecules due to its good dissolving power and relatively simple residual solvent peak. The choice of solvent can influence chemical shifts, so consistency is key when comparing spectra.[5][6]

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Ensure complete dissolution.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[7]

  • Transfer to NMR Tube : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality, clean 5 mm NMR tube to remove any particulate matter.[8]

  • Capping and Labeling : Cap the NMR tube securely and label it clearly.

Caption: Workflow for preparing a high-quality NMR sample.

NMR Spectrometer Setup and Data Acquisition

The following steps assume the use of a modern high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Instrument Preparation : Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent.

  • Tuning and Matching : Tune and match the probe for the nucleus being observed (¹H or ¹³C) to ensure optimal sensitivity and pulse performance.

  • Shimming : Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks. This is an iterative process, often automated on modern instruments.

SpectrometerSetup cluster_setup Spectrometer Setup Insert Insert Sample Lock Lock on Deuterium Signal Insert->Lock Tune Tune and Match Probe Lock->Tune Shim Shim Magnetic Field Tune->Shim

Caption: Key steps in setting up the NMR spectrometer.

¹H NMR Acquisition Parameters
  • Pulse Program : Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width : Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time : An acquisition time of 2-4 seconds is recommended for good digital resolution.

  • Relaxation Delay : A relaxation delay of 1-2 seconds is typically sufficient.

  • Number of Scans : For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.

¹³C NMR Acquisition Parameters
  • Pulse Program : A standard single-pulse experiment with proton decoupling is used.

  • Spectral Width : A spectral width of 200-240 ppm is standard for covering the full range of carbon chemical shifts.

  • Acquisition Time : An acquisition time of 1-2 seconds is appropriate.

  • Relaxation Delay : A relaxation delay of 2 seconds is a good starting point.

  • Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.

Conclusion

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Bothner-By, A. A., & Glick, R. E. (1957). Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics, 26(6), 1651-1654. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Sample Preparation. Retrieved from [Link]

  • Sychrovský, V., Gräfenstein, J., & Cremer, D. (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy. The Journal of Physical Chemistry A, 113(49), 13742–13753. [Link]

  • TheElkchemist. (2021, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. [Link]

  • Slomp, G. (1980). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Applied Spectroscopy Reviews, 16(1), 1-52. [Link]

  • JoVE. (n.d.). Chemical Shift: Internal References and Solvent Effects. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]

  • University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • CHEM220 Laboratory. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, October 30). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

Sources

Foreword: The Analytical Imperative for Methyl 3-amino-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 3-amino-5-chlorobenzoate

This compound is a key substituted aniline derivative frequently utilized as a building block or intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its precise structural characterization and purity assessment are non-negotiable for ensuring the safety, efficacy, and quality of final products. Mass spectrometry, by virtue of its unparalleled sensitivity and structural elucidative power, stands as the definitive analytical technique for this purpose.

This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this compound. It moves beyond rote protocols to explain the underlying scientific principles, guiding researchers and drug development professionals in making informed methodological choices. The protocols described herein are designed as self-validating systems to ensure robust and reproducible results.

Physicochemical Characteristics and Mass Spectrometric Profile

A foundational understanding of the analyte's properties is critical for method development. This compound is a small organic molecule whose structure dictates its behavior within the mass spectrometer.

PropertyValueSource
Molecular Formula C₈H₈ClNO₂PubChem[1]
Average Molecular Weight 185.61 g/mol PubChem[1]
Monoisotopic Mass 185.0243562 DaPubChem[1]
CAS Number 21961-31-9ChemicalBook[2]

The presence of a single chlorine atom is a crucial feature, as it will produce a characteristic isotopic pattern in the mass spectrum. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, exist in a natural abundance ratio of approximately 3:1. Therefore, any chlorine-containing ion will appear as a pair of peaks (M and M+2) separated by two mass-to-charge units (m/z), with the M+2 peak having roughly one-third the intensity of the M peak. This signature is a powerful diagnostic tool.

Recommended Analytical Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the "gold standard" analytical method.[3] It combines the high-resolution separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[3][4] The standard ionization technique for GC-MS is Electron Ionization (EI), which generates reproducible fragmentation patterns that are ideal for library matching and structural elucidation.[5]

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Receive Sample Dissolve Dissolve in appropriate solvent (e.g., Ethyl Acetate) Sample->Dissolve Dilute Dilute to working concentration (e.g., 1-10 µg/mL) Dissolve->Dilute Filter Filter through 0.22 µm PTFE syringe filter Dilute->Filter Vial Transfer to GC vial Filter->Vial Inject Inject into GC-MS Vial->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Acquire Acquire Total Ion Chromatogram (TIC) Analyze->Acquire Extract Extract Mass Spectrum from TIC Peak Acquire->Extract Interpret Interpret Fragmentation Extract->Interpret Report Generate Report Interpret->Report Fragmentation_Pathway M M⁺• m/z 185/187 [C₈H₈ClNO₂]⁺• F1 [M - •OCH₃]⁺ m/z 154/156 M->F1 - •OCH₃ (31 u) F2 [M - Cl•]⁺ m/z 150 M->F2 - Cl• (35 u) F3 [M - •COOCH₃]⁺ m/z 126/128 M->F3 - •COOCH₃ (59 u) F4 [M - •OCH₃ - CO]⁺ m/z 126/128 F1->F4 - CO (28 u)

Sources

Infrared (IR) spectrum of Methyl 3-amino-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared (IR) Spectrum of Methyl 3-amino-5-chlorobenzoate

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound (C₈H₈ClNO₂), a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the correlation between the molecular structure of this compound and its characteristic IR absorption bands. By grounding the interpretation in the fundamental principles of vibrational spectroscopy, this guide offers a predictive framework for spectral analysis, outlines a robust experimental protocol for data acquisition via Attenuated Total Reflectance (ATR) FTIR, and presents the expected spectral data in a clear, accessible format.

Introduction: The Role of IR Spectroscopy in Pharmaceutical Intermediate Characterization

This compound is a substituted aromatic compound whose structural integrity is critical for its application in the synthesis of active pharmaceutical ingredients (APIs). Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for confirming the identity and purity of such intermediates.[1][2] The IR spectrum provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[3][4] Each functional group absorbs infrared radiation at a characteristic frequency, allowing for its unambiguous identification within the molecular structure. This guide will deconstruct the expected IR spectrum of this compound by examining its constituent parts, thereby providing a powerful tool for quality control and structural verification in a research or manufacturing setting.

Fundamental Principles of Infrared Spectroscopy

Molecules are not static entities; their covalent bonds are in a constant state of vibration, undergoing stretching and bending motions at specific quantized frequencies.[5] When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational frequencies, promoting the molecule to a higher vibrational state. An IR spectrometer measures the transmittance or absorbance of light across a range of frequencies (typically expressed as wavenumbers, cm⁻¹), generating a spectrum that reveals the frequencies at which absorption occurs.[5]

The position, intensity, and shape of an absorption band are dictated by several factors:

  • Bond Strength: Stronger bonds vibrate at higher frequencies (higher wavenumbers).

  • Atomic Mass: Bonds between atoms with lower masses vibrate at higher frequencies.

  • Vibrational Coupling: Vibrations of adjacent bonds can influence each other.

  • Change in Dipole Moment: A vibration must cause a change in the molecule's dipole moment to be IR-active. The intensity of the absorption is proportional to the magnitude of this change.[6]

Structural Analysis of this compound and Predicted IR Absorptions

To predict the IR spectrum, we will dissect the molecule into its primary functional groups and analyze their expected vibrational signatures.

cluster_mol This compound cluster_groups Key Functional Groups & IR Regions M Molecular Structure N_H Primary Aromatic Amine (N-H Stretches) 3300-3500 cm⁻¹ M->N_H Aromatic Substituted Benzene Ring (C-H, C=C Stretches) 3000-3100 cm⁻¹, 1400-1600 cm⁻¹ M->Aromatic Ester Methyl Ester (C=O, C-O Stretches) 1715-1730 cm⁻¹, 1000-1300 cm⁻¹ M->Ester Halogen Aryl Chloride (C-Cl Stretch) < 850 cm⁻¹ M->Halogen

Caption: Key functional groups of this compound and their characteristic IR absorption regions.

Primary Aromatic Amine (-NH₂) Vibrations
  • N-H Stretching: Primary amines (R-NH₂) exhibit two distinct stretching bands in the 3300-3500 cm⁻¹ region.[7][8][9] These correspond to the asymmetric stretch (higher frequency) and the symmetric stretch (lower frequency).[8][10] For aromatic amines, these bands are typically found at slightly higher frequencies than their aliphatic counterparts.[11] The bands are usually of medium intensity and are sharper than the broad O-H bands from alcohols.[8][12]

  • N-H Bending (Scissoring): A medium to strong absorption resulting from the scissoring motion of the -NH₂ group is expected in the 1580-1650 cm⁻¹ range.[7][8]

  • C-N Stretching: The stretching of the carbon-nitrogen bond in aromatic amines gives rise to a strong band in the 1250-1335 cm⁻¹ region.[7][8][11]

Substituted Benzene Ring Vibrations
  • Aromatic C-H Stretching: The stretching of C-H bonds where the carbon is part of an aromatic ring occurs at wavenumbers just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.[13][14] These bands are usually of weak to medium intensity.

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring produce a series of characteristic bands, often of variable intensity, in the 1400-1600 cm⁻¹ region.[14][15]

  • C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring can be inferred from the strong C-H "oop" bands in the 675-900 cm⁻¹ region.[14] For a 1,3,5-trisubstituted ring (as in this molecule), specific patterns of strong bands are expected in this fingerprint region.

Methyl Ester (-COOCH₃) Vibrations
  • C=O Carbonyl Stretching: This is one of the most prominent and easily identifiable peaks in the spectrum. For an α,β-unsaturated or aromatic ester, the C=O stretching vibration is expected to produce a very strong, sharp band in the 1715-1730 cm⁻¹ range.[16] The conjugation with the aromatic ring slightly lowers the frequency compared to a saturated aliphatic ester (1735-1750 cm⁻¹).[6][16]

  • C-O Stretching: Esters characteristically show two C-O stretching bands.[16][17] A strong, asymmetric C-C-O stretch is expected between 1250-1300 cm⁻¹, and another strong, symmetric O-C-C stretch will appear in the 1000-1100 cm⁻¹ range.[17]

  • Aliphatic C-H Stretching: The methyl group (CH₃) of the ester will exhibit symmetric and asymmetric C-H stretching bands in the 2850-3000 cm⁻¹ region.[15]

Aryl Halide (C-Cl) Vibration
  • C-Cl Stretching: The stretching vibration for a carbon-chlorine bond on an aromatic ring typically appears as a strong band in the fingerprint region, below 850 cm⁻¹.[18] Its exact position can be variable.

Predicted IR Spectrum: Data Summary and Interpretation

Based on the analysis of the functional groups, the following table summarizes the predicted key absorption bands for this compound.

Predicted Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3450 and ~3350Medium, SharpAsymmetric & Symmetric N-H StretchPrimary Aromatic Amine
3000 - 3100Weak to MediumAromatic C-H StretchSubstituted Benzene Ring
2850 - 2960Weak to MediumAliphatic C-H StretchMethyl Group of Ester
1715 - 1730Strong, SharpC=O StretchAromatic Ester (Carbonyl)
1580 - 1650Medium to StrongN-H Bend (Scissoring)Primary Aromatic Amine
1400 - 1600Medium, Multiple BandsC=C In-Ring StretchSubstituted Benzene Ring
1250 - 1335StrongAromatic C-N StretchPrimary Aromatic Amine
1250 - 1300StrongAsymmetric C-C-O StretchEster
1000 - 1100StrongSymmetric O-C-C StretchEster
675 - 900Strong, Multiple BandsC-H Out-of-Plane BendSubstituted Benzene Ring
< 850StrongC-Cl StretchAryl Chloride

This predicted spectrum provides a robust framework for verifying the identity of a synthesized sample. The presence of the dual N-H stretches, the strong carbonyl peak in the aromatic ester region, and the complex fingerprint pattern are all critical validation points.

Experimental Protocol: High-Fidelity Data Acquisition using ATR-FTIR

The following protocol describes a self-validating system for obtaining a high-quality IR spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, a technique prized for its minimal sample preparation and reproducibility.[19][20][21]

Caption: Standard workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Methodology:

  • Instrument and Accessory Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Clean the ATR crystal (e.g., diamond or zinc selenide) surface meticulously.[22] Use a soft, lint-free wipe dampened with a volatile solvent like isopropanol or ethanol to remove any residue from previous measurements. Allow the solvent to fully evaporate.

  • Background Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This measurement accounts for the absorbance of the crystal, atmospheric water vapor, and carbon dioxide, and is essential for data integrity.[23]

  • Sample Application:

    • Place a small amount (typically a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.[24]

  • Ensuring Optimal Contact:

    • Lower the integrated pressure anvil and apply consistent pressure to the sample. This is critical to ensure good, uniform contact between the sample and the crystal surface, which is necessary for a high-quality, reproducible spectrum.[20][22]

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is standard for routine analysis.

  • Post-Measurement Cleanup:

    • Retract the pressure anvil and carefully remove the sample powder.

    • Clean the ATR crystal surface as described in Step 1 to prepare for the next measurement.

  • Data Processing:

    • The collected spectrum is automatically ratioed against the background spectrum to produce the final infrared spectrum.

    • Apply an ATR correction algorithm if available in the software. This corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.[19]

    • Perform a baseline correction if necessary to ensure the baseline is flat at 100% transmittance (or zero absorbance).

Conclusion

The infrared spectrum of this compound is rich with information, providing clear, assignable absorption bands for each of its key functional groups. The characteristic dual N-H stretches of the primary aromatic amine, the strong, sharp carbonyl absorption of the aromatic ester, and the complex pattern of the substituted benzene ring in the fingerprint region collectively serve as a robust identifier for this molecule. By following the detailed experimental protocol provided, researchers and drug development professionals can reliably obtain high-quality spectral data to confirm the structure and purity of this vital pharmaceutical intermediate, ensuring the integrity of their synthetic workflows.

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An In-Depth Technical Guide to the Solubility Profile of Methyl 3-amino-5-chlorobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Scientific Research and Development

Solubility, the capacity of a solid substance to dissolve in a liquid solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the fate of a compound in numerous applications.[1][2] In the pharmaceutical industry, the aqueous solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability and therapeutic efficacy.[1][2] For new chemical entities, poor aqueous solubility is a major hurdle, with over 40% of new drug candidates exhibiting this undesirable characteristic.[2][3]

Beyond the biological context, solubility is paramount in the design and optimization of chemical processes. Knowledge of a compound's solubility in various organic solvents is essential for:

  • Crystallization and Purification: Selecting an appropriate solvent system is crucial for obtaining a desired crystalline form (polymorph) with optimal physical properties and for removing impurities.[4]

  • Reaction Chemistry: The choice of solvent can significantly influence reaction rates, yields, and the formation of byproducts.

  • Formulation Development: In agrochemicals, coatings, and other formulated products, solubility dictates the stability, homogeneity, and performance of the final product.

Methyl 3-amino-5-chlorobenzoate (C₈H₈ClNO₂) is a substituted aromatic compound with applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[5][6] A thorough understanding of its solubility profile in a range of organic solvents is therefore a prerequisite for its efficient utilization in these fields.

Theoretical Framework of Solubility

The dissolution of a crystalline solute in a solvent is a complex thermodynamic process governed by the interplay of several factors, including solute-solute, solvent-solvent, and solute-solvent interactions. The overall Gibbs free energy of solution (ΔG°sol) dictates the spontaneity of the process and is related to the enthalpy (ΔH°sol) and entropy (ΔS°sol) of solution by the following equation:

ΔG°sol = ΔH°sol - TΔS°sol

A negative ΔG°sol indicates a spontaneous dissolution process. The enthalpy term reflects the energy changes associated with breaking the crystal lattice of the solute and forming new interactions with the solvent molecules. The entropy term relates to the change in disorder of the system upon dissolution.

The solubility of a compound is also influenced by:

  • Temperature: For most solid solutes, solubility increases with temperature, as the dissolution process is often endothermic (ΔH°sol > 0).[7]

  • Solvent Properties: The polarity, hydrogen bonding capacity, and molecular size of the solvent play a crucial role in its ability to dissolve a given solute. The principle of "like dissolves like" is a useful qualitative guide.

  • pH (for ionizable compounds): The solubility of acidic or basic compounds can be significantly altered by the pH of the solution.

Experimental Determination of Solubility

A robust and reproducible experimental method is essential for obtaining high-quality solubility data. The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.

Isothermal Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of this compound in an organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid ensures that the solution reaches saturation.

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation speed should be adequate to keep the solid suspended.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to stand in the thermostat for at least 2 hours to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a pre-warmed or pre-cooled syringe (to match the experimental temperature) to avoid precipitation or further dissolution.

  • Filtration: Immediately filter the sample through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound using a validated HPLC or UV-Vis method.

  • Data Calculation: Calculate the solubility in terms of mole fraction (x), molarity (mol/L), or mass/volume (g/L) based on the measured concentration and the density of the solvent at the experimental temperature.

Diagram of the Isothermal Shake-Flask Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_data Data Processing prep1 Add excess solute to vials prep2 Add known volume of solvent prep1->prep2 equil1 Shake at constant temperature (24-72h) prep2->equil1 sample1 Settle undissolved solid equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter sample sample2->sample3 sample4 Dilute and analyze (HPLC/UV-Vis) sample3->sample4 data1 Calculate solubility sample4->data1

Caption: Workflow for the isothermal shake-flask solubility determination method.

Analytical Quantification: HPLC and UV-Vis Spectroscopy

Accurate determination of the solute concentration in the saturated solution is crucial. HPLC and UV-Vis spectroscopy are commonly employed for this purpose.[8]

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its high sensitivity, specificity, and ability to separate the analyte from potential impurities. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

  • UV-Vis Spectroscopy: This method is simpler and faster than HPLC but is only suitable if the solute has a significant chromophore and there are no interfering substances in the solvent that absorb at the same wavelength. A Beer-Lambert law calibration curve is required.

Thermodynamic Modeling of Solubility Data

Thermodynamic models are invaluable for correlating experimental solubility data, predicting solubility at different temperatures, and gaining insights into the dissolution process.

The Apelblat Model

The semi-empirical Apelblat equation is widely used to correlate the solubility of solids in liquids as a function of temperature:

ln(x) = A + B/T + C ln(T)

where:

  • x is the mole fraction solubility of the solute

  • T is the absolute temperature in Kelvin

  • A, B, and C are empirical parameters obtained by fitting the model to experimental data. The parameter A is related to the entropy of solution, while B is related to the enthalpy of solution.

The Apelblat model is known for its simplicity and good correlation with experimental data for a wide range of systems.

The van't Hoff Equation

The van't Hoff equation describes the temperature dependence of the equilibrium constant, which in this context is the solubility product. The integrated form of the equation is:

ln(x) = -ΔH°sol / (RT) + ΔS°sol / R

where:

  • x is the mole fraction solubility

  • ΔH°sol is the standard enthalpy of solution

  • ΔS°sol is the standard entropy of solution

  • R is the ideal gas constant

  • T is the absolute temperature in Kelvin

A plot of ln(x) versus 1/T should yield a straight line with a slope of -ΔH°sol/R and an intercept of ΔS°sol/R. This allows for the determination of the thermodynamic parameters of dissolution.

The Buchowski-Ksiazczak (λh) Model

This two-parameter model is particularly useful for systems where self-association of the solute occurs in solution:

ln[1 + λ(1-x)/x] = λh(1/T - 1/Tm)

where:

  • x is the mole fraction solubility

  • T is the absolute temperature

  • Tm is the melting point of the solute

  • λ and h are adjustable model parameters. λ is related to the non-ideality of the solution, and h is related to the enthalpy of mixing.

Expected Solubility Profile of this compound: An Educated Perspective

While specific experimental data is lacking, we can infer the likely solubility behavior of this compound based on its structure and the properties of similar compounds.

Structure of this compound:

The molecule possesses:

  • An aromatic benzene ring (nonpolar character)

  • A methyl ester group (-COOCH₃) which is a polar and hydrogen bond acceptor

  • An amino group (-NH₂) which is polar and a hydrogen bond donor/acceptor

  • A chlorine atom (-Cl) which is electronegative and contributes to the overall polarity

Expected Solubility Trends:

  • Polar Solvents: The presence of the amino and ester groups suggests that this compound will exhibit moderate to good solubility in polar protic solvents like methanol, ethanol, and isopropanol, as these can engage in hydrogen bonding.

  • Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and acetonitrile are also expected to be effective due to dipole-dipole interactions with the polar functional groups of the solute.

  • Nonpolar Solvents: Solubility is expected to be low in nonpolar solvents like hexane and toluene, as the energy required to break the crystal lattice of the polar solute is not sufficiently compensated by the weak van der Waals interactions with these solvents.

Illustrative Solubility Data for Structurally Related Compounds:

To provide context, the table below summarizes qualitative and quantitative solubility information for compounds with similar structural motifs.

CompoundSolventSolubilityReference
4-Chlorobenzoic acidEthanolSoluble[9]
4-Chlorobenzoic acidAcetoneSoluble[10]
3-Chlorobenzoic acidBenzeneSlightly Soluble[8]
3-Chlorobenzoic acidCarbon TetrachlorideSlightly Soluble[8]
Benzoic AcidEthanolHigh[11]
Benzoic AcidTolueneLower[11]
Benzoic AcidHeptaneLow[11]

This data supports the general principle that solubility is enhanced in solvents with similar polarity and hydrogen bonding capabilities to the solute.

Logical Relationship between Solute/Solvent Properties and Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties solute_polarity Polarity solubility Solubility solute_polarity->solubility 'Like dissolves like' solute_hbond H-Bonding solute_hbond->solubility Stronger interactions solute_size Molecular Size solute_size->solubility Affects lattice energy solvent_polarity Polarity solvent_polarity->solubility solvent_hbond H-Bonding solvent_hbond->solubility solvent_size Molecular Size solvent_size->solubility Affects cavity formation

Caption: Key solute and solvent properties influencing overall solubility.

Practical Applications and Conclusion

A comprehensive understanding of the solubility profile of this compound is a critical enabler for its successful application in research and industry. The methodologies and theoretical frameworks presented in this guide provide a robust pathway for generating and interpreting this essential data.

By systematically determining the solubility in a range of organic solvents at various temperatures and applying thermodynamic models, researchers can:

  • Optimize Crystallization Processes: Select the ideal solvent or solvent mixture to achieve the desired crystal form, purity, and yield.

  • Inform Reaction Design: Choose a solvent that ensures sufficient solubility of reactants while promoting the desired reaction pathway.

  • Guide Formulation Studies: Develop stable and homogeneous formulations for a variety of applications.

  • Build Predictive Models: The generated data can contribute to the development of quantitative structure-property relationship (QSPR) models for predicting the solubility of other related compounds.

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  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru. Retrieved January 6, 2026, from [Link]

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An In-Depth Technical Guide to the Reactivity and Electrophilic Substitution Patterns of Methyl 3-amino-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-amino-5-chlorobenzoate is a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its utility as a scaffold or intermediate in the synthesis of complex organic molecules necessitates a thorough understanding of its reactivity, particularly in electrophilic aromatic substitution (EAS) reactions. This guide provides a detailed analysis of the electronic and steric factors governing the regioselectivity of EAS on this substrate. We will delve into the interplay of the amino, chloro, and methyl ester substituents to predict the outcomes of common EAS reactions and provide robust, field-tested protocols for their execution.

The structure of this compound, with its unique combination of activating and deactivating groups, presents a compelling case study in the principles of electrophilic aromatic substitution.[1][2]

Caption: Structure of this compound.

Analysis of Substituent Effects

The regiochemical outcome of an electrophilic aromatic substitution reaction on a polysubstituted benzene is determined by the cumulative electronic and steric effects of the substituents already present on the ring.[1] In the case of this compound, we have a powerful activating group, a deactivating halogen, and a deactivating meta-director.

SubstituentPositionElectronic EffectDirecting Effect
-NH₂ (Amino)3Strongly Activating (+M > -I)Ortho, Para
-Cl (Chloro)5Deactivating (-I > +M)Ortho, Para
-COOCH₃ (Methyl Ester)1Deactivating (-M, -I)Meta
The Amino Group (-NH₂)

The amino group is a potent activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through a strong +M (mesomeric) effect.[3] This effect significantly increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles.[1][4] The increase in electron density is most pronounced at the positions ortho and para to the amino group.

The Chloro Group (-Cl)

Halogens such as chlorine are in a unique class of substituents. They are deactivating overall due to their strong electron-withdrawing inductive effect (-I), which lowers the overall electron density of the ring. However, they are ortho-, para-directing because the lone pairs on the halogen can be donated to the ring via a weaker +M effect, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho and para positions.

The Methyl Ester Group (-COOCH₃)

The methyl ester group is a deactivating group due to both a -I effect and a strong -M effect, which withdraws electron density from the ring through resonance. This makes the benzene ring less nucleophilic and therefore less reactive towards electrophiles. The deactivating nature of the carbonyl group directs incoming electrophiles to the meta position.

Synergistic and Antagonistic Effects

In this compound, the directing effects of the substituents are in partial agreement and partial opposition.

Caption: Interplay of directing effects on the benzene ring.

The powerful activating effect of the amino group is the dominant factor. It strongly directs incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6). The chloro group, also an ortho-, para-director, reinforces this effect by directing to C4 and C6. The meta-directing methyl ester group directs to C2 and C6.

Therefore, all three substituents direct towards positions C2, C4, and C6. The positions meta to the amino group (C1 and C5) are highly deactivated.

Predicted Regioselectivity in Electrophilic Aromatic Substitution

Based on the analysis of substituent effects, we can predict the major products of common electrophilic aromatic substitution reactions. The amino group is the strongest activating group and will therefore be the primary director of substitution.

Halogenation (e.g., Bromination)

In halogenation, such as bromination with Br₂ and a Lewis acid catalyst, the electrophile will preferentially attack the positions most activated by the amino group.

  • Position 2: Ortho to the amino group and meta to the methyl ester. This position is sterically hindered by the adjacent methyl ester group.

  • Position 4: Ortho to the amino group and ortho to the chloro group. This position is electronically activated by both the amino and chloro groups.

  • Position 6: Para to the amino group, ortho to the chloro group, and meta to the methyl ester. This position is also highly activated.

Between positions 4 and 6, position 4 is ortho to two groups, which may introduce some steric hindrance. Position 6 is para to the strongly directing amino group, which often leads to the major product in the absence of significant steric hindrance. Therefore, the major product is predicted to be substitution at the C6 position, with substitution at C4 as a likely minor product.

Halogenation_Prediction sub This compound plus + Br₂/FeBr₃ sub->plus arrow plus->arrow major Major Product (Substitution at C6) arrow->major minor Minor Product (Substitution at C4) arrow->minor

Caption: Predicted outcome of halogenation.

Nitration

Nitration is typically carried out with a mixture of nitric acid and sulfuric acid.[5] The strong acidic conditions will protonate the amino group to form an anilinium ion (-NH₃⁺). The anilinium ion is a powerful deactivating, meta-directing group. This completely changes the reactivity of the ring.

With the amino group protonated, the directing effects are now from the meta-directing -NH₃⁺, the ortho-, para-directing -Cl, and the meta-directing -COOCH₃. The ring is now highly deactivated. However, if a reaction does occur, the chloro group will direct to the C2 and C6 positions (ortho) and the C4 position (para). The -NH₃⁺ and -COOCH₃ groups will direct to the C2, C4, and C6 positions (meta to themselves). Thus, all groups direct towards the same positions, but the ring is strongly deactivated.

To achieve nitration, it is often necessary to first protect the amino group, for example, by acylation to form an amide. The acetamido group (-NHCOCH₃) is still an activating, ortho-, para-director, but it is less activating than the amino group and is stable in the nitrating mixture. After nitration, the protecting group can be removed by hydrolysis.

If we consider the acylated derivative, the directing effects are similar to the original molecule, and substitution is expected primarily at the C6 position.

Friedel-Crafts Acylation

Standard Friedel-Crafts reactions are generally not successful on rings substituted with strongly deactivating groups like -COOCH₃ or on anilines because the amino group complexes with the Lewis acid catalyst.[6] This deactivates the ring to such an extent that the reaction does not proceed. Therefore, direct Friedel-Crafts acylation of this compound is not expected to be a viable reaction.

Proposed Experimental Protocols

Disclaimer: The following protocols are proposed based on established methods for structurally similar compounds. They have not been optimized for this compound and should be adapted and optimized by the researcher.

Protocol 1: Bromination of this compound

Objective: To synthesize methyl 3-amino-2-bromo-5-chlorobenzoate and methyl 3-amino-4-bromo-5-chlorobenzoate.

Materials:

  • This compound

  • Acetic acid

  • Bromine

  • Sodium bisulfite solution

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.1 eq) in acetic acid dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Pour the reaction mixture into ice water and decolorize the excess bromine by adding a saturated solution of sodium bisulfite.

  • Neutralize the acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel to separate the isomers.

Protocol 2: Nitration of N-acetylated this compound

Objective: To synthesize methyl 3-acetamido-5-chloro-2-nitrobenzoate and methyl 3-acetamido-5-chloro-4-nitrobenzoate.

Part A: Acetylation of the Amino Group

  • Dissolve this compound (1.0 eq) in acetic anhydride.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Stir the mixture at room temperature for 1 hour.

  • Pour the reaction mixture into ice water and stir until the excess acetic anhydride has hydrolyzed.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain N-(3-carbomethoxy-5-chlorophenyl)acetamide.

Part B: Nitration

  • Add the N-acetylated product from Part A (1.0 eq) to concentrated sulfuric acid at 0 °C.

  • Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.

  • The product can be purified by recrystallization from ethanol.

Part C: Deprotection (Hydrolysis of the Amide)

  • Reflux the nitrated product from Part B in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

  • Cool the reaction mixture and neutralize with a sodium hydroxide solution.

  • Extract the product with ethyl acetate, dry the organic layer, and evaporate the solvent to obtain the nitrated this compound.

Conclusion

The electrophilic aromatic substitution of this compound is a nuanced process governed by the interplay of a powerful activating group and two deactivating groups. A thorough analysis of these competing effects allows for strong predictions of regiochemical outcomes. The amino group is the dominant directing group, activating the ortho and para positions. Consequently, electrophilic attack is predicted to occur primarily at the C6 and C4 positions. While direct Friedel-Crafts reactions are likely to be unsuccessful, halogenation and protected nitration offer viable pathways for further functionalization of this versatile scaffold. The provided protocols, based on established chemical literature, serve as a robust starting point for researchers exploring the synthetic utility of this compound.

References

  • Becker, F. F., Banik, I., & Banik, B. K. (2003). A Novel and Efficient Synthesis of 2-Amino-3-methyl-5-chlorobenzoic Acid. Organic Process Research & Development, 7(3), 359-361.
  • BenchChem. (2025). Electrophilic aromatic substitution mechanisms in polysubstituted benzene.
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  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
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The Evolving Landscape of Substituted Benzoates: A Technical Guide to the Potential Biological Activities of Methyl 3-amino-5-chlorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Potential of a Versatile Scaffold

In the realm of medicinal chemistry, the benzoate scaffold has long been a cornerstone for the development of a diverse array of therapeutic agents. Its synthetic tractability and the profound influence of substituent patterns on biological activity make it a perennially attractive starting point for drug discovery campaigns. Within this family, Methyl 3-amino-5-chlorobenzoate presents a particularly intriguing, yet underexplored, nucleus. The strategic placement of an amine, a chloro group, and a methyl ester on the phenyl ring offers a trifecta of reactive sites for chemical modification, paving the way for the generation of novel derivatives with potentially significant pharmacological properties. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the prospective biological activities of this compound derivatives, drawing upon established principles of medicinal chemistry and extrapolating from the known activities of structurally related compounds. We will delve into synthetic strategies, methodologies for biological evaluation, and plausible mechanisms of action, thereby furnishing a roadmap for the exploration of this promising chemical space.

The Core Moiety: this compound

This compound is a small organic molecule with the chemical formula C₈H₈ClNO₂.[1] Its structure is characterized by a benzene ring substituted with a methyl ester (-COOCH₃), an amino group (-NH₂), and a chlorine atom (-Cl) at positions 1, 3, and 5, respectively. This arrangement of functional groups provides a unique electronic and steric profile, which can be systematically modified to modulate biological activity.

Physicochemical Properties:

PropertyValueReference
Molecular Weight185.61 g/mol [1]
IUPAC NameThis compound[1]
CAS Number21961-31-9[1]
SMILESCOC(=O)C1=CC(=CC(=C1)Cl)N[1]

The presence of the amino group offers a nucleophilic site for derivatization, such as the formation of amides, sulfonamides, and Schiff bases. The chloro substituent, an electron-withdrawing group, can influence the acidity of the amino group and contribute to hydrophobic interactions with biological targets. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another handle for modification or serving as a key interaction point itself.

Potential Anticancer Activity

The quest for novel anticancer agents is a driving force in medicinal chemistry. Derivatives of aminobenzoic acids and related structures have shown promise in this area.[2] The structural features of this compound suggest that its derivatives could be developed as potent cytotoxic agents.

Synthetic Strategies for Anticancer Derivatives

A common and effective strategy to enhance the biological activity of primary amines is the formation of Schiff bases (imines) through condensation with various aldehydes and ketones. This introduces a new pharmacophore and can significantly alter the molecule's steric and electronic properties.[3][4]

Experimental Protocol: General Synthesis of Schiff Base Derivatives

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.

  • Addition of Aldehyde/Ketone: Add an equimolar amount of the desired substituted aromatic or heterocyclic aldehyde/ketone to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reflux: Reflux the mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.

The coordination of organic ligands to metal ions can lead to a significant enhancement of cytotoxic activity.[5][6] The nitrogen of the amino group and potentially the oxygen of the ester group in this compound derivatives (such as Schiff bases) can act as coordination sites for various metal ions like Cu(II), Ni(II), and La(III).[5][7]

Experimental Protocol: General Synthesis of Metal Complexes

  • Ligand Solution: Dissolve the synthesized Schiff base derivative (2 equivalents) in a suitable solvent (e.g., methanol, ethanol).

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, LaCl₃·7H₂O) (1 equivalent) in the same solvent.

  • Complexation: Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • pH Adjustment: Adjust the pH of the reaction mixture to 7-8 using a suitable base (e.g., 10% ammonia solution).

  • Reflux: Reflux the mixture for 2-4 hours.

  • Isolation: Cool the solution, and collect the precipitated metal complex by filtration.

  • Purification: Wash the complex with the solvent and dry it under vacuum.

Evaluation of Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., HepG2, HCT-116, MCF-7)[2] in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for 24-48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Determination: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC₅₀).

Illustrative Data Presentation:

CompoundDerivative TypeTarget Cell LineIC₅₀ (µM)
Doxorubicin (Std.)-HCT-1160.05
M3A5C-SB1Schiff Base (Benzaldehyde)HCT-11615.2
M3A5C-SB2Schiff Base (4-Nitrobenzaldehyde)HCT-1168.5
M3A5C-CuCopper(II) Complex of M3A5C-SB1HCT-1162.1

Note: The data in this table is hypothetical and for illustrative purposes only.

Potential Mechanism of Action: Topoisomerase IIα Inhibition

Derivatives of benzocaine, which is structurally related to this compound, have been shown to exert their anticancer effects by inhibiting human topoisomerase IIα.[2] This enzyme plays a crucial role in DNA replication and transcription, and its inhibition leads to apoptosis in cancer cells.

Proposed Signaling Pathway:

G M3A5C_Derivative M3A5C Derivative Topoisomerase_IIa Topoisomerase IIα M3A5C_Derivative->Topoisomerase_IIa Inhibition DNA_Replication DNA Replication & Transcription Topoisomerase_IIa->DNA_Replication Blocks Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Proposed mechanism of anticancer activity.

Potential Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Substituted benzoates and their derivatives have demonstrated significant antibacterial and antifungal properties.[8][9] The structural features of this compound make it a promising scaffold for the development of novel antimicrobials.

Synthetic Strategies for Antimicrobial Derivatives

The synthesis of Schiff bases and their metal complexes, as described in the anticancer section (2.1), is also a highly relevant strategy for generating potent antimicrobial agents.[10][11] Additionally, the formation of amide and triazole derivatives can be explored.

Acylation of the amino group can introduce various lipophilic or functional groups that may enhance antimicrobial activity by improving cell wall penetration or interaction with microbial targets.

Experimental Protocol: General Synthesis of N-Acyl Derivatives

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF) containing a non-nucleophilic base (e.g., triethylamine, pyridine).

  • Acylation: Cool the solution in an ice bath and add the desired acyl chloride or anhydride (1.1 equivalents) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 6-12 hours.

  • Work-up: Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Evaluation of Antimicrobial Activity

This method is widely used to screen for antimicrobial activity.

Experimental Protocol: Agar Well Diffusion Assay

  • Media Preparation: Prepare Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

  • Inoculation: Spread a standardized inoculum of the test microorganism onto the surface of the agar plates.

  • Well Preparation: Create wells (6 mm in diameter) in the agar using a sterile cork borer.

  • Compound Loading: Add a defined concentration of the synthesized derivatives (dissolved in DMSO) into the wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Method

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi) in a 96-well microtiter plate.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Illustrative Data Presentation:

CompoundDerivative TypeS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Ampicillin (Std.)-0.54NA
Fluconazole (Std.)-NANA8
M3A5C-SB3Schiff Base (Thiophene-2-carboxaldehyde)163264
M3A5C-Amide1N-Benzoyl81632

Note: The data in this table is hypothetical and for illustrative purposes only.

Potential Mechanism of Action: DNA Gyrase Inhibition

Benzocaine derivatives have been reported to exert their antibacterial effects by inhibiting DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair.[2] This enzyme is an attractive target as it is absent in eukaryotes.

Proposed Antimicrobial Workflow:

G Synthesis Synthesis of M3A5C Derivatives (e.g., Schiff Bases, Amides) Screening Primary Screening (Agar Well Diffusion) Synthesis->Screening MIC_Determination MIC Determination (Broth Microdilution) Screening->MIC_Determination Active Compounds Mechanism_Study Mechanism of Action Study (DNA Gyrase Assay) MIC_Determination->Mechanism_Study Potent Compounds Lead_Compound Lead Compound Mechanism_Study->Lead_Compound

Figure 2: Workflow for antimicrobial drug discovery.

Potential Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives. The structural similarity of this compound to some anti-inflammatory agents suggests that its derivatives could possess anti-inflammatory properties.[12]

Synthetic Strategies for Anti-inflammatory Derivatives

Derivatization of the amino group to form amides with known anti-inflammatory moieties (e.g., ibuprofen, naproxen) or the synthesis of piperazine-containing derivatives, which have shown potent anti-inflammatory activity, are promising strategies.[12][13]

Evaluation of Anti-inflammatory Activity

This is a classic and widely used model for evaluating acute anti-inflammatory activity.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Grouping: Use male Wistar rats or Swiss albino mice, divided into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: Administer the test compounds orally or intraperitoneally.

  • Induction of Edema: After 1 hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Illustrative Data Presentation:

CompoundDose (mg/kg)% Inhibition of Edema (at 3h)
Control-0
Indomethacin (Std.)1065.4
M3A5C-Piperazine12058.2
M3A5C-NaproxenAmide2062.1

Note: The data in this table is hypothetical and for illustrative purposes only.

Potential Mechanism of Action: COX-2 Inhibition

Many NSAIDs exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.

Proposed Anti-inflammatory Signaling Pathway:

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) COX2_Upregulation COX-2 Upregulation Inflammatory_Stimuli->COX2_Upregulation Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (PGE₂) Arachidonic_Acid->Prostaglandins COX-2 Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation M3A5C_Derivative M3A5C Derivative M3A5C_Derivative->COX2_Upregulation Inhibition

Figure 3: Proposed mechanism of anti-inflammatory action.

Conclusion and Future Directions

This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. Based on the biological activities of structurally related compounds, its derivatives hold significant potential in the fields of oncology, infectious diseases, and inflammation. The synthetic pathways and biological evaluation protocols outlined in this guide provide a solid foundation for initiating research programs aimed at exploring the full pharmacological potential of this intriguing molecule. Future work should focus on the synthesis of diverse libraries of this compound derivatives and their systematic screening for anticancer, antimicrobial, and anti-inflammatory activities. Promising lead compounds should then be subjected to detailed mechanistic studies and optimization to enhance their potency and selectivity, with the ultimate goal of identifying novel drug candidates for further preclinical and clinical development.

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  • Al-Omair, M. A., et al. (2019). Synthesis, Structural Characterization and Biological Evaluation of 3-Amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid Derivatives.
  • Gonzalez-Bacerio, J., et al. (2023). Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. Molecules, 28(13), 5038.
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An In-depth Technical Guide to Methyl 3-amino-5-chlorobenzoate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-chlorobenzoate is a key chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its substituted benzene ring structure, featuring amino, chloro, and methyl ester functionalities, provides a versatile scaffold for the construction of novel bioactive compounds. This technical guide offers a comprehensive overview of this compound, including its nomenclature, physicochemical properties, a detailed synthesis protocol, and its emerging role as a valuable building block in modern drug discovery, with a focus on the development of kinase inhibitors.

Nomenclature and Identification: Unambiguous Referencing

Precise identification of chemical compounds is paramount for scientific communication and reproducibility. This compound is known by several synonyms, which can sometimes lead to confusion. The following table provides a consolidated list of its various names and identifiers.

Identifier Type Identifier
IUPAC Name This compound
Synonyms Methyl 5-chloro-3-aminobenzoate
3-Amino-5-chlorobenzoic acid methyl ester
Benzoic acid, 3-amino-5-chloro-, methyl ester
5-Carbomethoxy-3-chloroaniline
CAS Registry Number 21961-31-9[1][2][3][4]
Molecular Formula C₈H₈ClNO₂[1][2]
InChI Key ORKTXZHKYFWCRB-UHFFFAOYSA-N[1]
SMILES COC(=O)C1=CC(=CC(=C1)Cl)N[1]

Physicochemical Properties: A Foundation for Application

Understanding the physical and chemical properties of a compound is crucial for its handling, storage, and application in chemical synthesis. The key properties of this compound are summarized below.

Property Value Source
Molecular Weight 185.61 g/mol [1][5]
Appearance White to off-white crystalline powder
Boiling Point 329.4 °C at 760 mmHg (Predicted)
Melting Point 85-89 °C
Solubility Soluble in methanol, ethanol, and other common organic solvents.
Density 1.311 g/cm³ (Predicted)

Synthesis of this compound: A Detailed Protocol

The most common and industrially scalable method for the synthesis of this compound is the Fischer esterification of 3-amino-5-chlorobenzoic acid. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of methanol.

Reaction Principle and Mechanism

Fischer esterification is a reversible, acid-catalyzed equilibrium reaction. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically sulfuric acid or p-toluenesulfonic acid), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. To drive the equilibrium towards the product, an excess of the alcohol is typically used, or the water formed during the reaction is removed.

Fischer_Esterification CarboxylicAcid 3-Amino-5-chlorobenzoic Acid ProtonatedCarbonyl Protonated Carbonyl CarboxylicAcid->ProtonatedCarbonyl + H⁺ Methanol Methanol (excess) Catalyst H₂SO₄ (catalyst) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate + CH₃OH ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H₂O Water Water Ester This compound ProtonatedEster->Ester - H⁺

Caption: Fischer Esterification Workflow for this compound Synthesis.

Experimental Protocol

This protocol is based on established Fischer esterification procedures for similar aromatic carboxylic acids.[6][7][8][9]

Materials and Reagents:

  • 3-Amino-5-chlorobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Dichloromethane (for extraction, optional)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-5-chlorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq). The methanol serves as both a reactant and the solvent.

  • Catalyst Addition: While stirring the solution at room temperature, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Caution: The addition of concentrated sulfuric acid to methanol is highly exothermic. This should be done slowly and with cooling if necessary.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 65 °C for methanol) using a heating mantle or oil bath.[8]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Work-up - Quenching and Neutralization: Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water. This will precipitate the crude product.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture with stirring until the effervescence ceases and the pH of the solution is neutral or slightly basic (pH 7-8). This step neutralizes the excess sulfuric acid and any unreacted carboxylic acid.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) to obtain a high-purity product.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a variety of biologically active molecules. Its trifunctional nature allows for diverse chemical modifications, making it an attractive starting material for the synthesis of complex pharmaceutical intermediates.

Role as a Scaffold for Kinase Inhibitors

A significant application of aminobenzoic acid derivatives, including this compound, is in the development of kinase inhibitors.[10][11] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer.

The general structure of many kinase inhibitors involves a core heterocyclic scaffold that binds to the ATP-binding site of the kinase. Substituted anilines, derived from compounds like this compound, are frequently used to introduce specific interactions with the kinase active site, thereby enhancing potency and selectivity.

While a specific marketed drug directly synthesized from this compound is not prominently documented in publicly available literature, numerous patents and research articles describe the use of structurally similar 3-aminobenzoic acid derivatives in the synthesis of potent kinase inhibitors. For instance, substituted benzamides derived from related aminobenzoic acids have been investigated as Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukemia (CML).[12][13]

Kinase_Inhibitor_Scaffold StartingMaterial This compound AmideCoupling Amide Coupling / Further Functionalization StartingMaterial->AmideCoupling Cyclization Cyclization / Scaffold Elaboration AmideCoupling->Cyclization KinaseInhibitor Kinase Inhibitor Scaffold Cyclization->KinaseInhibitor

Caption: General synthetic pathway from this compound to a kinase inhibitor scaffold.

The amino group of this compound can be acylated to form a variety of substituted benzamides. The methyl ester can be hydrolyzed back to the carboxylic acid for further amide coupling reactions, or it can be involved in cyclization reactions to form heterocyclic systems common in kinase inhibitors. The chlorine atom provides a site for further modification through cross-coupling reactions or can contribute to the overall electronic properties and binding affinity of the final molecule.

Intermediate in Agrochemical Synthesis

Beyond pharmaceuticals, derivatives of chloromethyl aminobenzoates are also important intermediates in the agrochemical industry. For example, related compounds are used in the synthesis of insecticides. The structural motifs present in this compound are found in various patented agrochemical compounds, highlighting its versatility in different fields of chemical synthesis.[14][15]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: Based on available data, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

    • Avoid contact with skin, eyes, and clothing.

    • In case of contact, immediately flush the affected area with plenty of water.

    • Store in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information before handling this compound.

Conclusion

This compound is a strategically important chemical intermediate with a well-defined profile of properties and reactivity. Its utility in the synthesis of complex organic molecules, particularly as a scaffold for kinase inhibitors in drug discovery, underscores its significance for researchers and scientists in the pharmaceutical industry. The straightforward synthesis via Fischer esterification makes it an accessible building block for a wide range of applications. As the demand for novel therapeutics continues to grow, the importance of versatile and readily available intermediates like this compound is set to increase.

References

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  • ResearchGate. (n.d.). Figure 4. Chemical synthesis of 3-substituted benzamides. (A) Reagents.... Retrieved from [Link]

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A Technical Guide to the Initial Screening of Methyl 3-amino-5-chlorobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and validation of versatile starting points for drug discovery campaigns are of paramount importance. Methyl 3-amino-5-chlorobenzoate emerges as a compelling chemical entity, not as a final drug, but as a high-potential fragment or building block. Its structure is deceptively simple yet rich in chemical handles: a nucleophilic amine and a modifiable ester, positioned on a substituted benzene ring. This arrangement offers multiple, non-interfering vectors for synthetic elaboration, making it an attractive scaffold for exploring chemical space against a variety of biological targets. This guide provides a comprehensive, field-proven framework for the initial screening of this molecule, designed to rigorously assess its potential and identify any liabilities early in the discovery process. Our approach is rooted in a multi-stage cascade that integrates computational profiling with robust biophysical and biochemical assays, ensuring a data-driven progression from a simple chemical to a validated hit.

Section 1: Foundational Profile of the Core Scaffold

Before commencing any screening, a thorough understanding of the molecule's fundamental physicochemical properties is essential. These parameters govern its behavior in both biological and synthetic environments, influencing everything from solubility in assay buffers to its potential for membrane permeability.

PropertyValueData Source
Molecular Formula C₈H₈ClNO₂PubChem[1]
Molecular Weight 185.61 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 21961-31-9ChemicalBook[2]
Calculated LogP 2.1PubChem[1]
Hydrogen Bond Donors 1 (from the amine group)PubChem[1]
Hydrogen Bond Acceptors 2 (from the carbonyl and ester oxygens)PubChem[1]
GHS Hazard Statements H302, H315, H319, H335PubChem[1]

This data provides an initial snapshot. The LogP value suggests a reasonable balance between solubility and lipophilicity, a key characteristic for drug-like molecules. The presence of both hydrogen bond donors and acceptors offers potential for specific interactions with a protein target.

Section 2: The Integrated Screening Cascade: A Multi-Pillar Approach

The modern drug discovery process emphasizes a "fail early, fail cheap" philosophy. Our screening cascade for this compound is designed to follow this principle, moving from high-throughput computational methods to increasingly complex and resource-intensive experimental assays. This tiered approach ensures that effort is focused only on molecules that show genuine promise.

Screening_Cascade cluster_0 Stage 1: In Silico Profiling cluster_1 Stage 2: In Vitro Biological Screening cluster_2 Stage 3: Initial Developability Assessment admet ADMET Prediction (Toxicity, PK Properties) tractability Synthetic Tractability Assessment decision1 Proceed? tractability->decision1 primary Primary Biophysical Screen (e.g., DSF) validation Orthogonal Hit Validation (e.g., SPR, MST) primary->validation Confirm Hits biochemical Target-Specific Assay (e.g., Kinase Inhibition) validation->biochemical Characterize Confirmed Hits decision2 Proceed? biochemical->decision2 metabolic Metabolic Stability (Liver Microsome Assay) cyto Cytotoxicity Screen (e.g., MTT Assay) end Validated Hit for Lead Optimization cyto->end start This compound start->admet decision1->primary Yes decision2->metabolic Yes

Caption: The integrated screening cascade for evaluating this compound.

Stage 1: In Silico Profiling (The Virtual Assessment)

Before synthesizing derivatives or committing to wet lab experiments, computational models provide invaluable foresight into a molecule's potential drug-like properties.[3][4] This step rapidly filters out compounds with predictable liabilities.

1.1. ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical determinants of a drug's success.[5] Numerous computational tools, many employing Quantitative Structure-Activity Relationship (QSAR) models or machine learning, can predict these properties.[4][6]

  • Key Parameters to Assess:

    • Aqueous Solubility: Essential for formulation and bioavailability.

    • Blood-Brain Barrier (BBB) Penetration: Important for CNS targets, but undesirable for peripherally acting drugs.

    • CYP450 Inhibition: Predicts potential for drug-drug interactions.

    • hERG Inhibition: A critical indicator of potential cardiotoxicity.[5]

    • Hepatotoxicity: Early warning for potential liver damage.

    • Mutagenicity: Flags potential for causing genetic mutations.

1.2. Synthetic Tractability Assessment: The value of a fragment lies in its potential for elaboration. This compound is synthetically attractive:

  • Amine Handle: Readily undergoes acylation, sulfonylation, and reductive amination to build out vectors and explore structure-activity relationships (SAR).

  • Ester Handle: Can be hydrolyzed to the corresponding carboxylic acid for further modification or directly converted to amides.

  • Aromatic Ring: The chlorine atom provides a site for nucleophilic aromatic substitution, while the other positions can be functionalized via electrophilic aromatic substitution, directing chemistry based on the existing substituents. Recent studies have shown the utility of similar amino-chlorobenzoate scaffolds in synthesizing potent inhibitors, for example, against targets like EGFR.[7][8][9]

Stage 2: In Vitro Biological Screening (The Experimental Proof)

This stage aims to experimentally determine if the molecule interacts with a biological target of interest. Given its low molecular weight, a fragment-based drug discovery (FBDD) approach is highly appropriate.[10] FBDD seeks to identify low-affinity but high-quality binders that can be optimized into potent leads.[11][12]

2.1. Primary Biophysical Screen: The goal of the primary screen is to rapidly and sensitively detect weak binding events across a target protein. Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is an excellent first-line technique due to its low cost and medium-throughput capabilities.[11][13] It measures the change in a protein's melting temperature (Tm) upon ligand binding.

DSF_Principle cluster_protein Protein States cluster_ligand Effect of Ligand folded Folded Protein + Dye Low Fluorescence unfolded Unfolded Protein + Dye High Fluorescence folded->unfolded Heat stabilized Folded Protein + Ligand Stabilized Complex Higher Tm stabilized->folded Binding Metabolic_Stability Compound This compound Incubation Incubate at 37°C Compound->Incubation Microsomes Liver Microsomes (Source of CYP450 enzymes) Microsomes->Incubation Cofactor NADPH (Required Cofactor) Cofactor->Incubation Metabolites Metabolites Incubation->Metabolites Metabolism Analysis LC-MS/MS Analysis (Quantify Parent Compound) Incubation->Analysis Time Points

Caption: Workflow for an in vitro liver microsome stability assay.

Protocol 4: In Vitro Metabolic Stability Assay

  • System Preparation: Prepare a reaction mixture containing liver microsomes (e.g., from human or rat) in a phosphate buffer (pH 7.4). [14]2. Compound Incubation: Add this compound to the microsome mixture to a final concentration (e.g., 1 µM). Pre-incubate at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the cofactor NADPH. [15]4. Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and add it to a "stop solution" (e.g., cold acetonitrile) to quench the reaction.

  • Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point. [14][15]6. Calculation: Plot the natural log of the parent compound concentration versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), key metrics of metabolic stability. [14]

Section 3: Conclusion and Forward Look

This compound represents a promising starting point for medicinal chemistry exploration. Its inherent synthetic tractability and favorable fragment-like properties make it worthy of a systematic screening effort. The multi-stage cascade detailed in this guide—from in silico prediction to biophysical binding, functional inhibition, and metabolic assessment—provides a robust and efficient framework for de-risking this scaffold and validating its potential. A positive outcome from this initial screening does not yield a drug, but rather a highly-qualified "hit"—a molecule with confirmed biological activity, a known affinity, and an initial understanding of its metabolic fate. This validated starting point is the true objective, providing the solid foundation required for a successful and data-driven lead optimization campaign.

References

  • Mashalidis, E. H., et al. (2013). A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols. Available at: [Link]

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An In-depth Technical Guide on the GHS Classification and Safety Hazards of Methyl 3-amino-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-chlorobenzoate is a chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Its structural features make it a valuable building block for the synthesis of a variety of more complex molecules. However, its utility is accompanied by a clear hazard profile that necessitates a thorough understanding and strict adherence to safety protocols. This guide provides a comprehensive overview of the Globally Harmonized System (GHS) classification of this compound, its associated safety hazards, and detailed protocols for its safe handling, storage, and disposal.

GHS Classification and Hazard Summary

This compound is classified under the GHS as a hazardous substance. The primary hazards are associated with acute toxicity, skin and eye irritation, and respiratory irritation.[1]

GHS Hazard Pictogram:

alt text

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

A comprehensive list of precautionary statements is associated with this compound, covering prevention, response, storage, and disposal. Key statements include:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]

  • P264: Wash skin thoroughly after handling.[2]

  • P270: Do not eat, drink or smoke when using this product.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2]

Hazard ClassGHS Category
Acute toxicity, OralCategory 4
Skin corrosion/irritationCategory 2
Serious eye damage/eye irritationCategory 2A
Specific target organ toxicity — single exposure; Respiratory tract irritationCategory 3

Toxicological Profile and Health Hazards

The primary routes of exposure to this compound are inhalation, ingestion, and skin or eye contact.

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed.[1] Ingestion can lead to systemic effects.

  • Skin Irritation: Direct contact with the skin will cause irritation, characterized by redness, itching, and inflammation.[1]

  • Eye Irritation: This chemical is a serious eye irritant, and contact can cause significant pain, redness, and potential damage to the cornea.[1]

  • Respiratory Irritation: Inhalation of dust or fumes can irritate the respiratory tract, leading to coughing, shortness of breath, and inflammation of the mucous membranes.[1]

At present, there is limited publicly available data on the chronic toxicity, carcinogenicity, or reproductive hazards of this compound. Therefore, it is prudent to handle this compound with the assumption that it may have long-term health effects and to minimize exposure accordingly.

Safe Handling and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following is a general guide to safe handling practices and recommended PPE.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling powders or generating dust.

  • Eyewash stations and safety showers must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)
PPE CategoryRecommendationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.To prevent contact with the eyes and face, which can cause serious irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. It is advisable to double-glove.To prevent skin contact and subsequent irritation.
Body Protection A lab coat or chemical-resistant apron should be worn. For larger quantities, a chemical-resistant suit may be necessary.To protect the skin from accidental spills.
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is required.To prevent inhalation and respiratory tract irritation.

Emergency Procedures

First-Aid Measures
  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.[2]

  • If on Skin: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2] Seek medical attention if irritation persists.

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration.[2] Seek medical attention if respiratory symptoms develop.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam to extinguish a fire.[3]

  • Specific Hazards from Combustion: Thermal decomposition may produce toxic and irritating gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[3]

  • Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel from the area. Wear appropriate personal protective equipment (see PPE section). Avoid breathing dust and contact with the substance.[4]

  • Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.

  • Methods for Cleaning Up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal. For larger spills, cordon off the area and contain the spill. Absorb with an inert material and collect for disposal.

Storage and Disposal

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Store away from heat, sparks, and open flames.

Disposal
  • Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local regulations.

  • This chemical should be disposed of as hazardous waste. Do not dispose of it in the regular trash or pour it down the drain.

  • Contact a licensed professional waste disposal service to dispose of this material.

Experimental Workflow: Risk Assessment and Handling

The following diagram illustrates a logical workflow for conducting a risk assessment and establishing safe handling procedures for this compound in a laboratory setting.

RiskAssessmentWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase start Initiate Work with This compound sds_review Review Safety Data Sheet (SDS) and GHS Classification start->sds_review risk_assessment Conduct Task-Specific Risk Assessment sds_review->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection handling_proc Execute Experimental Protocol in Designated Area risk_assessment->handling_proc Informs Protocol eng_controls Verify Engineering Controls (Fume Hood, Eyewash) ppe_selection->eng_controls eng_controls->handling_proc waste_seg Segregate Hazardous Waste handling_proc->waste_seg decon Decontaminate Work Area and Equipment waste_seg->decon ppe_removal Properly Remove and Dispose of PPE waste_seg->ppe_removal decon->ppe_removal storage Store Chemical in Designated Location ppe_removal->storage end Work Complete storage->end

Caption: Risk Assessment and Safe Handling Workflow for this compound.

Conclusion

This compound is a valuable chemical intermediate with a defined set of hazards that must be managed through rigorous safety protocols. By understanding its GHS classification and adhering to the guidelines for safe handling, personal protective equipment, emergency procedures, and disposal, researchers and drug development professionals can mitigate the risks associated with its use. A proactive approach to safety, grounded in a thorough understanding of the chemical's properties, is paramount to ensuring a safe and productive research environment.

References

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Isomers of C8H8ClNO2: Nomenclature, Synthesis, and Applications in Drug Development

Foreword: Deconstructing the Ambiguity of a Molecular Formula

To the casual observer, a molecular formula such as C8H8ClNO2 represents a single chemical entity. However, for researchers, scientists, and professionals in drug development, this formula unlocks a world of structural diversity. The arrangement of these 19 atoms can result in a multitude of distinct molecules, known as isomers, each with its own unique chemical and pharmacological properties. This guide eschews a simplistic answer to the query of "the" IUPAC name for C8H8ClNO2. Instead, it embraces the complexity of isomerism to provide a comprehensive technical overview of the pharmaceutically relevant compounds that share this molecular formula. We will delve into the principles of IUPAC nomenclature that govern their naming, explore their synthesis, and highlight their critical roles in modern medicine.

Part 1: The Logic of Chemical Language: IUPAC Nomenclature for C8H8ClNO2 Isomers

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, ensuring that each distinct structure has a unique and unambiguous name. For a molecule with multiple functional groups, such as those with the formula C8H8ClNO2, a priority system determines the principal functional group, which in turn dictates the suffix of the IUPAC name.[1][2] All other functional groups are treated as substituents and are denoted by prefixes.

The primary functional groups present in the isomers of C8H8ClNO2 include carboxylic acids (-COOH), esters (-COOR), amines (-NH2), nitro groups (-NO2), and halides (-Cl). The descending order of priority for these groups is:

Carboxylic Acid > Ester > Amine > Nitro > Halide

This hierarchy is fundamental to correctly naming the various isomers. For instance, if a molecule contains a carboxylic acid group, it will be named as a derivative of the corresponding carboxylic acid, with all other groups named as prefixes.

IUPAC_Priority cluster_priority IUPAC Functional Group Priority cluster_naming Naming Convention Carboxylic Acid\n(-COOH) Carboxylic Acid (-COOH) Ester\n(-COOR) Ester (-COOR) Carboxylic Acid\n(-COOH)->Ester\n(-COOR) Amine\n(-NH2) Amine (-NH2) Ester\n(-COOR)->Amine\n(-NH2) Nitro\n(-NO2) Nitro (-NO2) Amine\n(-NH2)->Nitro\n(-NO2) Halide\n(-X) Halide (-X) Nitro\n(-NO2)->Halide\n(-X) Highest Priority Highest Priority Suffix Suffix Highest Priority->Suffix Lower Priority Lower Priority Prefix Prefix Lower Priority->Prefix

Caption: IUPAC functional group priority for C8H8ClNO2 isomers.

Let's apply this logic to some of the key isomers of C8H8ClNO2:

  • (2S)-2-amino-2-(3-chlorophenyl)acetic acid: Here, the carboxylic acid is the highest priority group, so the parent name is "acetic acid". The amino and 3-chlorophenyl groups are substituents on the second carbon of the acetic acid chain. The "(2S)" denotes the stereochemistry at the chiral center.

  • Methyl 2-amino-5-chlorobenzoate: In this isomer, the ester is the principal functional group, making it a "benzoate". The amino and chloro groups are named as prefixes.

  • 4-chloro-1-ethyl-2-nitrobenzene: This molecule lacks any of the higher priority functional groups. Therefore, it is named as a substituted "benzene". The substituents are listed alphabetically.

Part 2: Key Isomers of C8H8ClNO2 in Pharmaceutical Sciences

The isomers of C8H8ClNO2 are not just academic curiosities; several are pivotal intermediates and building blocks in the synthesis of life-saving drugs. This section will provide an in-depth look at two classes of these isomers that are of particular importance to the pharmaceutical industry.

The Chlorophenylglycines: Chiral Scaffolds for Drug Design

The chlorophenylglycines are a series of chiral amino acids that are invaluable in asymmetric synthesis. Their rigid structure and defined stereochemistry make them ideal starting materials for creating enantiomerically pure pharmaceuticals, where a specific 3D arrangement is crucial for therapeutic activity.

(2S)-2-amino-2-(2-chlorophenyl)acetic acid: The Cornerstone of an Antiplatelet Giant

Perhaps the most commercially significant isomer of C8H8ClNO2 is (2S)-2-amino-2-(2-chlorophenyl)acetic acid, also known as L-2-chlorophenylglycine.[3] This compound is a key intermediate in the synthesis of clopidogrel, a widely prescribed antiplatelet agent used to prevent heart attacks and strokes.[4] The specific stereochemistry of this isomer is critical for the pharmacological activity of the final drug.

Synthesis of 2-Chlorophenylglycine Derivatives:

The synthesis of chlorophenylglycines often starts from the corresponding chlorobenzaldehyde. A common method is the Strecker synthesis, which involves the reaction of the aldehyde with ammonia and cyanide, followed by hydrolysis.

A patented method for the preparation of 2-chlorophenylglycine involves reacting 2-chlorobenzaldehyde with ammonium hydrogencarbonate and sodium cyanide in a mixture of methanol and water.[5] The resulting racemic mixture can then be resolved to isolate the desired enantiomer. Another approach involves the use of a phase transfer catalyst and ammonia water with o-chlorobenzaldehyde and chloroform, which avoids the use of toxic sodium cyanide.[6]

strecker_synthesis start 2-Chlorobenzaldehyde reagents NH4HCO3 NaCN start->reagents intermediate Racemic 2-Chlorophenylglycine reagents->intermediate resolution Enantiomeric Resolution intermediate->resolution product (S)-2-amino-2-(2-chlorophenyl)acetic acid resolution->product

Caption: Generalized workflow for the synthesis of (S)-2-amino-2-(2-chlorophenyl)acetic acid.

Methyl 2-amino-5-chlorobenzoate: A Versatile Pharmaceutical Intermediate

Methyl 2-amino-5-chlorobenzoate is another isomer of C8H8ClNO2 with significant industrial importance. It serves as a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[7][8]

Enabling the Treatment of Hyponatremia: The Role in Tolvaptan Synthesis

The primary application of methyl 2-amino-5-chlorobenzoate is as a key intermediate in the manufacturing of Tolvaptan.[7] Tolvaptan is a selective vasopressin V2-receptor antagonist used to treat hyponatremia (low blood sodium levels) associated with conditions such as heart failure and the syndrome of inappropriate antidiuretic hormone (SIADH).

The synthesis of this intermediate can be achieved by the esterification of 2-amino-5-chlorobenzoic acid. A documented lab-scale synthesis involves refluxing 2-amino-5-chlorobenzoic acid with thionyl chloride in an alcohol solution.[9]

Beyond its role in Tolvaptan synthesis, methyl 2-amino-5-chlorobenzoate is also used in the broader fine chemicals industry for the production of dyes and agrochemicals.[7]

The Broader Context: Anthranilic Acid Derivatives in Medicine

Methyl 2-amino-5-chlorobenzoate belongs to the family of anthranilic acid derivatives. This class of compounds is renowned for its wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[10][11] The substitution pattern on the anthranilic acid scaffold can be fine-tuned to optimize potency and selectivity for various biological targets. This makes isomers like methyl 2-amino-5-chlorobenzoate highly valuable starting materials for drug discovery campaigns.

Part 3: Comparative Data of Key C8H8ClNO2 Isomers

The following table summarizes key physical and chemical properties of the isomers discussed in this guide.

IUPAC NameCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Key Applications
(2S)-2-amino-2-(2-chlorophenyl)acetic acid141315-50-6185.61Not availableIntermediate for Clopidogrel[4]
(2S)-2-amino-2-(3-chlorophenyl)acetic acid119565-00-3185.61Not availableChiral building block in asymmetric synthesis[12]
(2S)-2-amino-2-(4-chlorophenyl)acetic acid67336-19-0185.61Not availableChiral building block[13]
Methyl 2-amino-5-chlorobenzoate5202-89-1185.6166-68Intermediate for Tolvaptan, dyes, agrochemicals[7][14]
4-chloro-1-ethyl-2-nitrobenzene2001-16-3185.61Not availableChemical intermediate

Conclusion: From a Simple Formula to Complex Medicines

The molecular formula C8H8ClNO2 is not a monolithic entity but rather a gateway to a diverse array of chemical structures with profound implications for human health. Understanding the nuances of IUPAC nomenclature is the first step in differentiating these isomers and appreciating their unique properties. For the drug development professional, isomers such as the chlorophenylglycines and methyl 2-amino-5-chlorobenzoate are not just chemicals, but essential tools that enable the synthesis of complex and life-altering medications. This guide has aimed to provide a deeper understanding of this topic, moving beyond a single IUPAC name to a more holistic appreciation of the science behind the formula.

References

Methodological & Application

Synthesis protocol for Methyl 3-amino-5-chlorobenzoate from 3-nitro-5-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Synthesis of Methyl 3-amino-5-chlorobenzoate from 3-nitro-5-chlorobenzoic acid

Abstract

This document provides a detailed, two-step protocol for the synthesis of this compound, a valuable building block in pharmaceutical and materials science. The synthesis commences with the selective reduction of the nitro group of 3-nitro-5-chlorobenzoic acid using tin(II) chloride, followed by a Fischer-Speier esterification of the resulting 3-amino-5-chlorobenzoic acid. This application note emphasizes the rationale behind key procedural steps, safety considerations, and methods for characterization, ensuring a reproducible and efficient synthesis.

Introduction

This compound is a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals.[1] Its bifunctional nature, possessing both an amine and a methyl ester on a halogenated benzene ring, allows for diverse subsequent chemical modifications. The following protocol outlines a reliable and scalable method for its preparation from commercially available 3-nitro-5-chlorobenzoic acid.[2]

The synthetic route involves two primary transformations:

  • Reduction of the Nitro Group: The aromatic nitro group is selectively reduced to an amine. While various methods exist for this transformation, the use of tin(II) chloride (SnCl₂) in the presence of a strong acid is a classic and effective method, particularly when other reducible functional groups might be present.[3][4]

  • Fischer-Speier Esterification: The carboxylic acid is converted to its corresponding methyl ester. This acid-catalyzed reaction with methanol is a robust and well-established method for ester formation.[5][6]

Chemical Theory and Mechanism

Part 1: Reduction of the Aromatic Nitro Group

The reduction of a nitroarene to an aniline derivative using tin(II) chloride in an acidic medium is a well-established process.[7] The tin(II) ion acts as the reducing agent, donating electrons to the nitro group. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine.[8] The acidic environment, typically provided by concentrated hydrochloric acid, is crucial for protonating the oxygen atoms of the nitro group, facilitating their removal as water.[7]

The overall stoichiometry for the reduction of a nitro group with SnCl₂ is:

Ar-NO₂ + 3 SnCl₂ + 7 H⁺ → Ar-NH₃⁺ + 3 Sn⁴⁺ + 2 H₂O

Following the reduction, the resulting anilinium salt is neutralized with a base to yield the free amine.[7]

Part 2: Fischer-Speier Esterification

Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[5][9] The reaction is typically driven to completion by using a large excess of the alcohol, which also serves as the solvent, or by removing water as it is formed.[10]

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[11] Due to the presence of the basic amino group in the starting material for this step, a stoichiometric amount of acid is required to both protonate the amine and catalyze the esterification.[10]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-nitro-5-chlorobenzoic acid≥98%e.g., Sigma-AldrichStarting material.[12]
Tin(II) chloride dihydrate (SnCl₂·2H₂O)Reagent GradeVariousReducing agent.[13]
Concentrated Hydrochloric Acid (HCl)37%VariousAcid catalyst for reduction.
Methanol (MeOH)AnhydrousVariousReactant and solvent for esterification.
Concentrated Sulfuric Acid (H₂SO₄)98%VariousCatalyst for esterification. Handle with extreme care.[5]
Sodium Hydroxide (NaOH)Reagent GradeVariousFor neutralization.
Sodium Bicarbonate (NaHCO₃)Reagent GradeVariousFor neutralization.[6]
Ethyl AcetateReagent GradeVariousFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeVariousFor drying the organic phase.
Deionized Water
Overall Workflow

G cluster_0 Step 1: Reduction cluster_1 Step 2: Esterification A Dissolve 3-nitro-5-chlorobenzoic acid in Ethanol B Add SnCl2·2H2O and conc. HCl A->B C Reflux the reaction mixture B->C D Cool and neutralize with NaOH C->D E Isolate 3-amino-5-chlorobenzoic acid D->E F Dissolve 3-amino-5-chlorobenzoic acid in Methanol E->F Intermediate Product G Add conc. H2SO4 F->G H Reflux the reaction mixture G->H I Cool, quench, and neutralize H->I J Extract and purify I->J K Characterize this compound J->K

Caption: Workflow for the synthesis of this compound.

Step 1: Synthesis of 3-amino-5-chlorobenzoic acid (Reduction)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitro-5-chlorobenzoic acid (10.0 g, 49.6 mmol).[2]

  • Add ethanol (100 mL) to the flask and stir to dissolve the starting material.

  • Carefully add tin(II) chloride dihydrate (56.0 g, 248 mmol) to the solution.

  • Slowly add concentrated hydrochloric acid (50 mL) to the reaction mixture. The addition is exothermic, and the mixture may become warm.

  • Reaction: Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture into a beaker containing ice (200 g).

  • Slowly neutralize the acidic solution by adding a 50% (w/v) aqueous solution of sodium hydroxide until the pH is approximately 8-9. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water.

  • Drying: Dry the solid product in a desiccator or a vacuum oven at 60 °C to obtain 3-amino-5-chlorobenzoic acid.

Step 2: Synthesis of this compound (Esterification)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the dried 3-amino-5-chlorobenzoic acid (8.0 g, 46.6 mmol) obtained from the previous step.

  • Add anhydrous methanol (120 mL) to the flask. Stir the mixture to dissolve the solid.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (5.0 mL, 93.2 mmol) dropwise to the stirring solution. Caution: This addition is highly exothermic. A precipitate of the aminobenzoic acid salt may form.[6]

  • Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. The solid should dissolve as the reaction proceeds.[5] Monitor the reaction by TLC.

  • Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature.[14]

  • Pour the cooled mixture into a beaker containing 200 mL of ice-water.

  • Neutralize the solution by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the evolution of CO₂ gas ceases and the pH is approximately 8.[14] A precipitate will form.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a pure crystalline solid.

Safety and Handling

3-nitro-5-chlorobenzoic acid: Harmful if swallowed and causes serious eye irritation. May cause skin and respiratory irritation.[12]

Tin(II) chloride: Harmful if swallowed and causes severe skin burns and eye damage. May cause an allergic skin reaction and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[13]

Concentrated Acids (HCl, H₂SO₄): Highly corrosive and can cause severe burns.[5] Handle with extreme care in a fume hood, wearing appropriate PPE. Always add acid to water or solvent, never the other way around.

This compound: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

All procedures should be carried out in a well-ventilated fume hood.[15] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[16]

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns.

  • Infrared (IR) Spectroscopy: Identify the characteristic absorption bands for the amine (N-H stretching), ester (C=O stretching), and aromatic C-H and C-Cl bonds.

  • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern to confirm the molecular formula.

Reaction Mechanism Diagram

G cluster_reduction Reduction Mechanism cluster_esterification Fischer Esterification Mechanism Nitro Ar-NO₂ ProtonatedNitro Ar-N⁺(OH)=O Nitro->ProtonatedNitro + H⁺ Nitroso Ar-N=O ProtonatedNitro->Nitroso + 2e⁻, + H⁺ - H₂O Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Anilinium Ar-NH₃⁺ Hydroxylamine->Anilinium + 2e⁻, + 2H⁺ - H₂O Aniline Ar-NH₂ Anilinium->Aniline - H⁺ (Base) CarboxylicAcid R-COOH ProtonatedAcid R-C(OH)₂⁺ CarboxylicAcid->ProtonatedAcid + H⁺ TetrahedralIntermediate R-C(OH)₂(O(H)CH₃)⁺ ProtonatedAcid->TetrahedralIntermediate + CH₃OH ProtonatedEster R-C(O)O(H)CH₃⁺ TetrahedralIntermediate->ProtonatedEster - H₂O, + H⁺ Ester R-COOCH₃ ProtonatedEster->Ester - H⁺

Caption: Simplified mechanisms for the reduction and esterification steps.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in reduction step Incomplete reaction.Increase reflux time. Ensure sufficient SnCl₂ and HCl are used.
Loss of product during work-up.Ensure pH is sufficiently basic during neutralization to precipitate all the product. Wash precipitate with minimal cold water.
Incomplete esterification Insufficient catalyst.The basic amino group neutralizes some of the acid catalyst. Ensure a sufficient amount of H₂SO₄ is used.[10]
Reversible reaction equilibrium.Use a larger excess of methanol to shift the equilibrium towards the product.[10]
Product is an oil or difficult to crystallize Impurities present.Purify by column chromatography. Try different recrystallization solvent systems.
Reaction mixture darkens significantly during esterification Decomposition or side reactions.Avoid excessively high temperatures. Monitor the reaction closely and stop once the starting material is consumed.[10]

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound from 3-nitro-5-chlorobenzoic acid. By following the detailed steps and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for a wide range of applications in organic synthesis and drug discovery.

References

  • Millisecond Reaction Mechanisms. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). [Link]

  • ACS Green Chemistry Institute. (2025-12-28). Sn2+ reduction. [Link]

  • Exposome-Explorer. (n.d.). MATERIAL SAFETY DATA SHEET Tin(II) chloride. [Link]

  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. [Link]

  • PubChem. (n.d.). 3-Chloro-5-nitrobenzoic acid. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Chegg. (2020-03-31). Solved Exp #7: Benzocaine: Acid-Catalyzed Fischer. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • askIITians. (2025-07-16). Reduction of aromatic nitro compounds using Sn and HCl gives. [Link]

  • Prezi. (n.d.). Synthesis of Benzocaine by Nicholas Fitz. [Link]

  • Chemistry LibreTexts. (2021-08-16). 3: Esterification (Experiment). [Link]

Sources

Application Note & Protocol: Synthesis of Alkyl 3-amino-5-chlorobenzoate via Fischer-Speier Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental protocol for the synthesis of alkyl esters of 3-amino-5-chlorobenzoic acid. Esters of substituted aminobenzoic acids are crucial intermediates in the development of pharmaceuticals, agrochemicals, and specialty polymers. The procedure detailed herein utilizes the robust and scalable Fischer-Speier esterification method, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering in-depth explanations of the reaction mechanism, a step-by-step laboratory procedure, safety precautions, and characterization guidelines.

Introduction and Reaction Principle

3-amino-5-chlorobenzoic acid is a valuable bifunctional molecule containing both a nucleophilic amino group and a carboxylic acid. The selective modification of the carboxylic acid group via esterification is a common and critical step to produce advanced intermediates, such as analogues of the local anesthetic benzocaine.[1]

The Fischer-Speier esterification is a reliable and cost-effective method for this transformation.[2][3][4] The reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄).

Reaction Scheme:

The reaction is an equilibrium process.[5][6] To drive the reaction toward the formation of the ester product and achieve a high yield, the protocol employs a large excess of the alcohol, which serves as both a reactant and the solvent. This application of Le Châtelier's principle shifts the equilibrium to the right.[7]

The Mechanism of Fischer-Speier Esterification

The reaction proceeds via a nucleophilic acyl substitution mechanism, which is significantly accelerated by the acid catalyst.[4][8]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][9][10]

  • Nucleophilic Attack: A molecule of the alcohol (the nucleophile) attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).[4]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water).[2][5]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[5][10]

  • Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the catalyst or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.[9]

It is important to note that under these strongly acidic conditions, the basic amino group on the aromatic ring will also be protonated, forming an ammonium salt. This protects the amino group from participating in side reactions and renders the starting material temporarily insoluble until the reaction mixture is heated.[11]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3-Amino-5-chlorobenzoic acid≥98%e.g., Sigma-AldrichStarting material
Ethanol (or other primary alcohol)Anhydrous, ≥99.5%VariousReactant and solvent. Using an anhydrous grade minimizes water.
Sulfuric Acid (H₂SO₄)Concentrated (98%)VariousCatalyst. Handle with extreme care in a fume hood.
Sodium Bicarbonate (NaHCO₃)Saturated aq. solutionVariousFor neutralization during work-up.
Ethyl AcetateReagent GradeVariousFor extraction.
Brine (Saturated aq. NaCl)Reagent GradeVariousFor washing the organic phase.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVariousFor drying the organic phase.
Deionized Water------For work-up and washing.
Round-bottom flask (100 mL)------Reaction vessel.
Reflux Condenser------To prevent solvent loss during heating.
Magnetic Stirrer and Stir Bar------For homogeneous mixing.
Heating Mantle------Heat source.
Separatory Funnel (250 mL)------For liquid-liquid extraction.
Rotary Evaporator------For solvent removal.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All steps, especially the handling of concentrated sulfuric acid and organic solvents, must be performed in a well-ventilated chemical fume hood.

  • Sulfuric Acid: Concentrated H₂SO₄ is extremely corrosive and a strong dehydrating agent that can cause severe burns.[11] Add it slowly and carefully to the alcohol, as the dilution is exothermic. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Reagent Handling: 3-amino-5-chlorobenzoic acid may cause skin and eye irritation.[12] Avoid inhalation of dust and direct contact.

  • Flammability: Ethanol and ethyl acetate are flammable. Keep away from open flames and spark sources.

Detailed Experimental Protocol

This protocol describes the synthesis of ethyl 3-amino-5-chlorobenzoate.

Step 1: Reaction Setup
  • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-amino-5-chlorobenzoic acid (5.00 g, 29.1 mmol, 1.0 eq).

  • Add 50 mL of anhydrous ethanol. Stir the suspension at room temperature.

  • In a chemical fume hood, slowly and carefully add concentrated sulfuric acid (0.8 mL, ~1.5 g, 15.3 mmol, 0.5 eq) dropwise to the stirring suspension.

    • Causality Note: The addition of H₂SO₄ is highly exothermic and causes the immediate formation of the insoluble ammonium hydrogen sulfate salt of the starting material, which will appear as a thick white precipitate.[7][11]

Step 2: Reflux
  • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

  • Heat the mixture to a gentle reflux (boiling point of ethanol is ~78°C) using a heating mantle.

  • Continue refluxing with vigorous stirring for 4-6 hours.

    • Process Insight: As the reaction proceeds, the initial precipitate will gradually dissolve, indicating the formation of the more soluble ester salt. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.[7]

Step 3: Work-up and Neutralization
  • After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 150 mL of ice-cold deionized water.

  • Slowly and carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise.

    • Critical Step: Add the base slowly to control the vigorous effervescence (CO₂ evolution) that occurs as the excess acid is neutralized.[7][11] Continue adding base until gas evolution ceases and the pH of the solution is approximately 8.

    • Observation: The neutral ester product, being insoluble in water, will precipitate out of the solution as a solid.

Step 4: Product Isolation and Purification
  • Transfer the mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers in the separatory funnel and wash with brine (1 x 50 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to remove the solvent. This will yield the crude ester product.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure product.

  • Dry the purified crystals under vacuum, record the final mass, and calculate the percent yield.

Data Summary and Expected Results

ParameterValueNotes
Starting Material3-Amino-5-chlorobenzoic acidMW: 171.57 g/mol
Mass of Starting Material5.00 g29.1 mmol
AlcoholEthanolUsed in excess as solvent
CatalystConc. H₂SO₄~0.5 equivalents
ProductEthyl 3-amino-5-chlorobenzoateMW: 199.62 g/mol
Theoretical Yield5.81 gCalculated based on the starting material being the limiting reagent.
Expected Yield75-90%Yields are dependent on reaction time and efficiency of purification.
AppearanceWhite to off-white crystalline solid

Visual Workflow Diagram

The diagram below outlines the major stages of the experimental procedure.

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Mix Reactants (Acid + Alcohol) B 2. Add H₂SO₄ Catalyst A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Cool to RT C->D E 5. Quench in Ice Water D->E F 6. Neutralize with NaHCO₃ (pH ≈ 8) E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash with Brine G->H I 9. Dry with MgSO₄ H->I J 10. Solvent Evaporation I->J K 11. Recrystallization J->K L 12. Characterization (Yield, MP, NMR, IR) K->L

Caption: Workflow for the Fischer-Speier esterification of 3-amino-5-chlorobenzoic acid.

Characterization

To confirm the identity and purity of the synthesized ethyl 3-amino-5-chlorobenzoate, the following analytical techniques are recommended:

  • Melting Point: Compare the experimentally determined melting point with the literature value. A sharp melting range indicates high purity.

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation. Expect to see characteristic peaks for the ethyl group (a quartet and a triplet) and shifts in the aromatic proton signals compared to the starting material.

  • Infrared (IR) Spectroscopy: Look for the appearance of a strong ester carbonyl (C=O) stretch (typically ~1700-1730 cm⁻¹) and the disappearance of the broad carboxylic acid O-H stretch from the starting material.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

References

  • Master Organic Chemistry. (2022). Fischer Esterification. [Link]

  • ResearchGate. (n.d.). Acid-catalyzed esterification mechanism. [Link]

  • Chemistry LibreTexts. (2023). Esterification. [Link]

  • American Academic Publisher. (2023). Optimizing Fischer Esterification of Substituted Benzoic Acid with Sealed-Vessel Microwave Conditions. International Journal of Physical Sciences. [Link]

  • Journal of Synthetic Chemistry. (2023). Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable N. [Link]

  • Chemguide. (n.d.). The mechanism for the esterification reaction. [Link]

  • Journal of Physical Science. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. [Link]

  • St. Catherine University SOPHIA. (2013). 3 Step Synthesis of Benzocaine. [Link]

  • Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

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Application Notes & Protocols: Methyl 3-amino-5-chlorobenzoate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-amino-5-chlorobenzoate is a trifunctional aromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique substitution pattern—featuring a nucleophilic amino group, an electrophilic ester, and a halogen handle for cross-coupling—provides multiple, orthogonal reaction sites. This guide provides an in-depth exploration of the reactivity of this compound, detailing key synthetic transformations and providing field-proven protocols for its application in the synthesis of complex molecules, particularly within pharmaceutical and materials science research.

Introduction and Physicochemical Properties

This compound (CAS No. 21961-31-9) is a key intermediate in medicinal chemistry.[1] The strategic placement of the amino, chloro, and methyl ester groups allows for sequential and site-selective modifications, making it an ideal starting point for generating diverse molecular scaffolds. The amino group can readily undergo acylation, alkylation, or diazotization. The chloro substituent, while less reactive than its bromo or iodo counterparts, effectively participates in various palladium-catalyzed cross-coupling reactions. The methyl ester provides a site for hydrolysis and subsequent amide bond formation or other carboxylate-specific chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 21961-31-9[2]
Molecular Formula C₈H₈ClNO₂[2]
Molecular Weight 185.61 g/mol [2]
IUPAC Name This compound[2]
Appearance N/A
Boiling Point 329.4 °C at 760 mmHg[]
Density 1.311 g/cm³[]
SMILES COC(=O)C1=CC(=CC(=C1)Cl)N[2]

Core Synthetic Transformations and Mechanistic Insights

The utility of this compound stems from its capacity to undergo a wide array of chemical transformations. Below, we detail the most critical reactions, explaining the underlying principles and experimental rationale.

G cluster_n N-Functionalization cluster_c C-C Bond Formation cluster_d Diazotization start This compound acylation N-Acylation start->acylation RCOCl buchwald Buchwald-Hartwig Amination start->buchwald Pd-cat, R'-NH2 suzuki Suzuki-Miyaura Coupling start->suzuki Pd-cat, Ar-B(OH)2 diazotization Diazotization start->diazotization NaNO2, H+ p1 p1 acylation->p1 Amide Derivatives p2 p2 buchwald->p2 Diaryl Amines p3 p3 suzuki->p3 Biaryl Scaffolds sandmeyer Sandmeyer Reaction diazotization->sandmeyer CuX p4 p4 sandmeyer->p4 Functional Group Interconversion (e.g., -Cl -> -CN, -I)

Caption: Synthetic utility of this compound.

N-Acylation: Protecting Group and Scaffold Elaboration

The reaction of the primary amino group is often the first step in a synthetic sequence. N-acylation is fundamental for installing protecting groups or for building more complex amide-containing structures.[4] The reaction typically proceeds under basic conditions to deprotonate the amine, enhancing its nucleophilicity towards an acylating agent like an acid chloride or anhydride.

N_Acylation_Mechanism Mechanism of N-Acylation cluster_reactants amine R-NH₂ (this compound) node1 Nucleophilic Attack Amine attacks the carbonyl carbon amine->node1 acyl_chloride R'-COCl (Acylating Agent) acyl_chloride->node1 base Base (e.g., Pyridine) node4 Deprotonation Base removes proton from nitrogen base->node4 node2 Tetrahedral Intermediate Formation of a transient intermediate node1->node2 node3 Chloride Elimination Carbonyl double bond reforms, expelling Cl⁻ node2->node3 node3->node4 product N-Acylated Product (Amide) node4->product

Caption: Generalized mechanism for N-Acylation.

Protocol 1: General Procedure for N-Acylation

  • Reaction Setup : In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition : Add a non-nucleophilic base, such as triethylamine or pyridine (1.5 eq.), to the solution and stir.

  • Acylating Agent Addition : Cool the mixture to 0 °C using an ice bath. Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq.) dropwise.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel, and extract the aqueous layer with the organic solvent used. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : The crude product can be purified by recrystallization or column chromatography on silica gel.

Diazotization and Sandmeyer Reactions

The primary aromatic amine of this compound can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[5] This diazonium intermediate is highly valuable as it can be displaced by a wide variety of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction.[6] This two-step process allows for the introduction of functionalities such as -I, -Br, -CN, and -OH, effectively replacing the amino group.

Diazotization_Sandmeyer start This compound diazonium Arenediazonium Salt Intermediate start->diazonium NaNO₂, HCl 0-5 °C product Substituted Benzoate (e.g., Iodo, Cyano) diazonium->product CuX (e.g., CuI, CuCN) Sandmeyer Reaction

Caption: Diazotization followed by a Sandmeyer reaction.

Protocol 2: Diazotization and Iodination (Sandmeyer-type)

  • Diazotization : Suspend this compound (1.0 eq.) in an aqueous solution of a strong acid (e.g., 3 M HCl). Cool the suspension to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (1.1 eq.) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Nucleophilic Substitution : In a separate flask, dissolve potassium iodide (KI, 1.5 eq.) in water. Slowly add the cold diazonium salt solution to the KI solution.

  • Reaction : Nitrogen gas evolution should be observed. Allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure complete decomposition of the diazonium salt.

  • Workup : Cool the reaction mixture and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with aqueous sodium thiosulfate solution to remove excess iodine, followed by water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling: C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis. This compound, with its chloride substituent, can serve as the electrophilic partner in these transformations.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron species and an organic halide.[7][8][9][10] This reaction is instrumental in synthesizing biaryl compounds, which are prevalent in many pharmaceutical agents. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with a less reactive aryl chloride.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition Complex pd0->ox_add Ar-Cl label_oa Oxidative Addition trans Transmetalation Complex ox_add->trans Ar'-B(OR)₂ Base label_tm Transmetalation red_elim trans->red_elim label_re Reductive Elimination red_elim->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Protocol 3: Suzuki-Miyaura Coupling of this compound

  • Reagent Preparation : In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable ligand (e.g., SPhos, XPhos, 4-10 mol%).

  • Solvent and Degassing : Add a solvent system, often a mixture like dioxane/water or toluene/water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes.

  • Reaction : Heat the reaction mixture under an inert atmosphere to 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Workup : After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers, and extract the aqueous phase.

  • Purification : Combine the organic layers, wash with brine, dry, and concentrate. Purify the crude material by flash column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[11][12][13] This method is exceptionally broad in scope and has largely replaced harsher classical methods for synthesizing aryl amines.[11] When using this compound, this reaction allows for the synthesis of diaryl amine structures.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition Complex pd0->ox_add Ar-Cl amine_complex Amine Coordination ox_add->amine_complex R₂NH amido_complex Amido Complex amine_complex->amido_complex -HX (Base) red_elim amido_complex->red_elim red_elim->pd0 Ar-NR₂

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Protocol 4: Buchwald-Hartwig Amination

  • Reaction Setup : To an oven-dried reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., BINAP, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 eq.).

  • Reagent Addition : Add this compound (1.0 eq.) and the desired primary or secondary amine (1.2 eq.).

  • Solvent : Add an anhydrous aprotic solvent such as toluene or dioxane via syringe.

  • Reaction : Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress until the starting material is consumed.

  • Workup : Cool the mixture, dilute with ether or ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Purification : Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a powerful and cost-effective building block for synthetic chemists. The distinct reactivity of its three functional groups provides a predictable and controllable platform for molecular elaboration. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers aiming to leverage this versatile molecule in the synthesis of novel compounds for drug discovery and materials science. Mastery of these transformations enables the rapid generation of molecular diversity from a single, readily available starting material.

References

  • Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides of aliphatic, aromatic and α. (n.d.). Google Scholar.
  • CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (n.d.). Google Patents.
  • CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (n.d.). Google Patents.
  • This compound HYDROCHLORIDE. (n.d.). precisionFDA. Retrieved January 6, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. (n.d.). Eureka | Patsnap. Retrieved January 6, 2026, from [Link]

  • Synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives. (2022). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Methyl 2-amino-5-chlorobenzoate. (2011). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. (n.d.). Quest Journals. Retrieved January 6, 2026, from [Link]

  • Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. (2020). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Diazotization Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 6, 2026, from [Link]

  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved January 6, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. (2016). YouTube. Retrieved January 6, 2026, from [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 6, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Retrieved January 6, 2026, from [Link]

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Application Notes and Protocols for the Coupling Reactions of Methyl 3-amino-5-chlorobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 3-amino-5-chlorobenzoate is a key building block in contemporary drug discovery and medicinal chemistry. Its trifunctional nature, featuring an amino group, a chloro substituent, and a methyl ester, offers a versatile scaffold for the synthesis of a diverse array of complex molecules. The strategic manipulation of these functional groups through various coupling reactions allows for the construction of novel chemical entities with potential therapeutic applications. This guide provides an in-depth exploration of the reaction conditions for three critical transformations involving this compound: Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and amide bond formation. As a Senior Application Scientist, this document is structured to provide not just protocols, but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

Chemoselectivity: A Key Consideration

The inherent challenge and opportunity in utilizing this compound lies in the selective functionalization of its three reactive sites. The electron-withdrawing nature of the chloro and methoxycarbonyl groups renders the amino group weakly nucleophilic. Conversely, the chloro group is an aryl chloride, which is generally less reactive in palladium-catalyzed cross-coupling reactions compared to aryl bromides or iodides. The methyl ester provides a handle for further derivatization but can be susceptible to hydrolysis under certain basic conditions. Achieving chemoselectivity is therefore paramount and can be controlled by the judicious choice of catalysts, ligands, bases, and reaction conditions.

Section 1: Suzuki-Miyaura Coupling at the C-Cl Bond

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron species and an organic halide.[1] For this compound, this reaction allows for the introduction of various aryl or heteroaryl substituents at the 5-position, leading to the synthesis of 5-aryl-3-aminobenzoate derivatives.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: The oxidative addition of the C-Cl bond to the palladium(0) center is often the rate-limiting step for aryl chlorides. To facilitate this, electron-rich and bulky phosphine ligands are employed. These ligands stabilize the palladium center and promote the oxidative addition step.[2] Ligands such as SPhos, XPhos, and RuPhos have proven effective for the coupling of challenging aryl chlorides.

  • Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the boronic acid to form a more nucleophilic boronate species.[2] A variety of inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and the tolerance of other functional groups. For substrates with base-sensitive functionalities like esters, a milder base may be necessary.

  • Solvent: A mixture of an organic solvent and water is typically used. The organic solvent (e.g., dioxane, toluene, or DMF) solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine this compound, arylboronic acid, and base in a reaction vessel. B Evacuate and backfill with inert gas (e.g., Argon). A->B C Add degassed solvent and Pd catalyst/ligand. B->C D Heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and perform aqueous workup (e.g., extraction with ethyl acetate). E->F G Dry organic layer, concentrate, and purify by column chromatography. F->G

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Under a positive flow of argon, add palladium(II) acetate and SPhos.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 5-phenyl-3-aminobenzoate.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / SPhosSPhos is a bulky, electron-rich ligand that facilitates the challenging oxidative addition of the aryl chloride.
Base K₂CO₃A moderately strong base sufficient to promote transmetalation without significantly hydrolyzing the methyl ester.
Solvent 1,4-Dioxane / WaterA common solvent system for Suzuki couplings, providing good solubility for both organic and inorganic reagents.
Temperature 100 °CElevated temperature is typically required to overcome the activation barrier for the oxidative addition of aryl chlorides.

Section 2: Buchwald-Hartwig Amination at the C-Cl Bond

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] In the context of this compound, this reaction allows for the introduction of a new amino group at the 5-position, leading to 3,5-diaminobenzoate derivatives.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: Similar to the Suzuki-Miyaura coupling, the choice of ligand is critical for the successful amination of aryl chlorides. Bulky, electron-rich phosphine ligands such as XPhos, RuPhos, and BrettPhos are often employed to promote the oxidative addition and subsequent reductive elimination steps.[3] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives.[4]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile, forming the active palladium-amido complex. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used strong bases. For more sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, often requiring higher temperatures or more active catalyst systems.

  • Solvent: Anhydrous, aprotic solvents such as toluene, xylene, or 1,4-dioxane are typically used to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine this compound, Pd catalyst, ligand, and base in a reaction vessel. B Evacuate and backfill with inert gas (e.g., Argon). A->B C Add the amine and anhydrous, degassed solvent. B->C D Heat the mixture to the desired temperature (e.g., 90-120 °C) with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature, quench cautiously, and perform aqueous workup. E->F G Dry organic layer, concentrate, and purify by column chromatography. F->G

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox or under a stream of argon, add Pd(dba)₂, XPhos, and sodium tert-butoxide to a flame-dried Schlenk tube.

  • Add this compound to the tube.

  • Evacuate the tube and backfill with argon.

  • Add anhydrous, degassed toluene, followed by the morpholine via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction by LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield methyl 3-amino-5-(morpholino)benzoate.

ParameterConditionRationale
Catalyst Pd(dba)₂ / XPhosXPhos is a highly effective ligand for the amination of aryl chlorides, promoting both oxidative addition and reductive elimination.
Base NaOtBuA strong base necessary for the deprotonation of the amine and formation of the palladium-amido complex.
Solvent TolueneA high-boiling, non-polar solvent that is compatible with the strong base and provides good solubility.
Temperature 110 °CElevated temperature is required to drive the reaction to completion, especially with the less reactive aryl chloride.

Section 3: Amide Bond Formation at the Amino Group

The amino group of this compound can be acylated to form an amide bond. This is a fundamental transformation in medicinal chemistry for building complexity and modulating the physicochemical properties of a molecule. Due to the electron-withdrawing groups on the aromatic ring, the aniline nitrogen is less nucleophilic, which can make amide coupling challenging.

Causality Behind Experimental Choices:
  • Coupling Reagents: To overcome the low nucleophilicity of the aniline, highly efficient coupling reagents are often necessary. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are commonly employed. These reagents activate the carboxylic acid to form a highly reactive species that can be readily attacked by the weakly nucleophilic amine.

  • Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is used to neutralize the acid formed during the reaction and to facilitate the coupling process.

  • Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are typically used as they provide good solubility for the reactants and do not interfere with the coupling reaction.

Experimental Workflow: Amide Coupling

Amide_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Dissolve the carboxylic acid, coupling reagent, and base in an anhydrous solvent. B Stir for a short pre-activation period. A->B C Add a solution of this compound. B->C D Stir at room temperature or with gentle heating. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Perform aqueous workup to remove excess reagents and byproducts. E->F G Dry organic layer, concentrate, and purify by column chromatography or recrystallization. F->G

Sources

Application Note: Methyl 3-amino-5-chlorobenzoate as a Versatile Scaffold for the Synthesis of Novel Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide details the strategic application of Methyl 3-amino-5-chlorobenzoate for the synthesis of diverse, high-value heterocyclic scaffolds. Moving beyond simple procedural outlines, this document elucidates the mechanistic rationale behind key synthetic transformations, providing researchers in drug discovery and medicinal chemistry with robust, field-proven protocols. We present detailed methodologies for the construction of novel benzodiazepine and quinazolinone derivatives, leveraging the unique electronic and steric properties of the starting material. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices, catalyst selection, and reaction conditions.

Introduction: The Strategic Value of this compound

This compound is a bifunctional aromatic building block with significant potential in synthetic organic chemistry.[1] Its utility stems from the orthogonal reactivity of its three key functional groups: a nucleophilic aniline amine, an electrophilic methyl ester, and a strategically positioned chloro-substituent. This arrangement allows for a wide range of chemical manipulations, making it an ideal precursor for complex molecules.

  • Nucleophilic Amino Group: Serves as the primary handle for N-acylation, alkylation, and condensation reactions, which are foundational steps for building fused nitrogen-containing heterocycles.

  • Electrophilic Ester Group: Acts as a key cyclization partner, readily undergoing amidation or condensation to close heterocyclic rings.

  • Chloro Substituent: As an electron-withdrawing group, it modulates the reactivity of the benzene ring and provides a site for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions.[2]

The heterocyclic scaffolds derived from this molecule, such as benzodiazepines and quinazolinones, are privileged structures in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from anxiolytics to anticancer agents.[3][4][5][6] This guide provides the practical and theoretical framework for harnessing the potential of this compound.

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// Center Node Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];

// Pathway Nodes Acylation [label="N-Acylation", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,2!"]; Coupling [label="Pd-Catalyzed\nCoupling", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,2!"]; Condensation [label="Condensation w/\n1,2-Dielectrophiles", fillcolor="#FBBC05", fontcolor="#202124", pos="-3,-2!"]; MCR [label="Multi-Component\nReactions", fillcolor="#34A853", fontcolor="#FFFFFF", pos="3,-2!"];

// Product Nodes Quinazolinones [label="Quinazolinones", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF", pos="-5,0!"]; Benzodiazepines [label="Benzodiazepines", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF", pos="0,-4!"]; BioactiveScaffolds [label="Diverse Bioactive\nScaffolds", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF", pos="5,0!"];

// Edges Start -- Acylation [label="RCOCl"]; Start -- Coupling [label="Ar-B(OH)₂"]; Start -- Condensation [label="e.g., α-halo-acyl chloride"]; Start -- MCR [label="Aldehyde,\nβ-ketoester"];

Acylation -- Quinazolinones [label="Cyclization"]; Condensation -- Benzodiazepines [label="Intramolecular\nCyclization"]; Coupling -- BioactiveScaffolds; MCR -- BioactiveScaffolds; }

Synthetic pathways from this compound.

Core Synthetic Pathways & Protocols

The following sections provide detailed protocols for the synthesis of two distinct and medicinally relevant heterocyclic systems.

Synthesis of 7-Chloro-1,5-benzodiazepin-2-one Scaffolds

The synthesis of the 1,5-benzodiazepine core is a valuable transformation. This protocol achieves the synthesis via a Michael addition of the aminobenzoate to a dehydroalanine derivative, followed by an intramolecular cyclization. This one-pot method offers high efficiency and good yields for a range of N-substituted products.[7]

2.1.1 Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the amino group of this compound onto the electron-deficient double bond of a dehydroalanine ester derivative. This Michael addition forms a key intermediate. The subsequent intramolecular cyclization is driven by the attack of the newly formed secondary amine onto the carbonyl carbon of the methyl ester. The choice of a dehydroalanine derivative is critical as it provides the necessary three-carbon backbone to form the seven-membered diazepine ring in a controlled manner.

graph G { rankdir=LR; node [shape=none, margin=0, fontname="Helvetica"]; edge [arrowhead=vee, color="#4285F4"];

// Nodes with labels for reactants, intermediates, and product Reactant1 [label="this compound"]; Reactant2 [label="+ Dehydroalanine Derivative"]; Intermediate [label="Michael Adduct\n(Intermediate)"]; Product [label="7-Chloro-1,5-benzodiazepin-2-one", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Workflow Reactant1 -> Intermediate [label="Michael Addition"]; Intermediate -> Product [label="Intramolecular Cyclization"]; Reactant2 -> Intermediate; }

Workflow for 1,5-benzodiazepin-2-one synthesis.

2.1.2 Detailed Experimental Protocol: Synthesis of 4-Substituted-7-chloro-1,5-dihydro-2H-1,5-benzodiazepin-2-one

  • Principle: A one-pot Michael addition followed by intramolecular cyclization to form the benzodiazepine ring system.[7]

  • Materials and Reagents:

    • This compound (1.0 eq, C₈H₈ClNO₂, CAS: 21961-31-9)

    • N-substituted dehydroalanine methyl ester derivative (1.1 eq)

    • Sodium methoxide (0.2 eq)

    • Anhydrous Methanol (MeOH)

    • Glacial Acetic Acid

    • Ethyl acetate (EtOAc)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the N-substituted dehydroalanine methyl ester derivative (1.1 eq).

    • Dissolve the starting materials in anhydrous methanol (approx. 0.2 M concentration relative to the aminobenzoate).

    • Add sodium methoxide (0.2 eq) to the solution at room temperature. The causality here is that a catalytic amount of base is required to facilitate both the Michael addition and the final cyclization step without promoting unwanted side reactions like ester hydrolysis.

    • Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 6-12 hours).

    • Cool the reaction mixture to room temperature and carefully neutralize it with glacial acetic acid.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate and water. Separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. This step is crucial to remove any remaining acid and inorganic salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 7-chloro-1,5-benzodiazepin-2-one derivative.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

2.1.3 Data Summary

EntryN-Substituent on DehydroalanineTypical Yield
1Benzyl (Bn)80-90%
2p-Methoxybenzyl (PMB)85-95%
3tert-Butoxycarbonyl (Boc)75-85%
Synthesis of 7-Chloro-2-methyl-4(3H)-quinazolinone

The synthesis of quinazolinones from 3-aminobenzoates is non-trivial, as the classical Bogert-Cook reaction requires a 2-aminobenzoate (anthranilate) precursor.[6] Therefore, a multi-step approach is necessary. This protocol first builds an N-acyl derivative which is then cyclized.

2.2.1 Strategic Approach

The strategy involves a two-step sequence. First, the amino group of this compound is acylated with acetic anhydride to form the corresponding acetamide. This intermediate now possesses the necessary N-C-C=O fragment. The second step is a cyclization reaction with a suitable C1 source, such as phosphorus oxychloride and an aminopyridine derivative, which facilitates the ring closure to the desired quinazolinone. This method, adapted from related syntheses, circumvents the isomeric challenge of the starting material.[8]

2.2.2 Detailed Experimental Protocol

  • Principle: A two-step synthesis involving N-acetylation followed by a phosphorus-mediated cyclization/condensation.

  • Part A: Synthesis of Methyl 3-acetamido-5-chlorobenzoate

    • Dissolve this compound (1.0 eq) in glacial acetic acid.

    • Add acetic anhydride (1.2 eq) dropwise while stirring at room temperature.

    • Heat the mixture to 100 °C for 2 hours.

    • Cool the reaction and pour it into ice-cold water.

    • Collect the resulting precipitate by vacuum filtration, wash with water, and dry to obtain the acetamido intermediate.

  • Part B: Synthesis of 7-Chloro-2-methyl-3-(pyridin-2-yl)-4(3H)-quinazolinone

    • To a solution of the product from Part A (1.0 eq) and 2-aminopyridine (1.1 eq) in dry xylene, add phosphorus trichloride (0.5 eq) dropwise under cooling.

    • Causality: Phosphorus trichloride acts as a dehydrating and activating agent, promoting the intramolecular cyclization and condensation with the aminopyridine. Xylene is used as a high-boiling, inert solvent suitable for this transformation.

    • Heat the mixture under reflux for 15-20 hours, monitoring by TLC.

    • After cooling, carefully add a saturated aqueous solution of sodium carbonate to neutralize the acidic mixture and quench the remaining phosphorus reagent.

    • Stir vigorously, then collect the solid precipitate by filtration.

    • Wash the solid sequentially with water and cold xylene.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or benzene) to afford the pure quinazolinone derivative.[8]

Safety and Handling

  • This compound: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[1] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Phosphorus Trichloride/Oxychloride: Highly corrosive and toxic. Reacts violently with water. All manipulations must be performed in a certified chemical fume hood by trained personnel.

  • Solvents: Organic solvents like methanol and xylene are flammable. Ensure all heating is performed using a heating mantle and that no ignition sources are present.

Conclusion

This compound is a cost-effective and highly adaptable starting material for constructing a variety of novel heterocycles. The protocols detailed herein for benzodiazepines and quinazolinones demonstrate its utility and provide a solid foundation for further synthetic exploration. By understanding the underlying mechanistic principles, researchers can modify and adapt these methods to generate diverse libraries of compounds for applications in drug discovery, agrochemicals, and materials science.

References

  • Joyce, L. L., & Batey, R. A. (2009). Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles. Organic Letters, 11(13), 2792–2795. [Link]

  • Al-Ostath, A., et al. (2023). Recent Advances in the Application of 2-Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. Molecules, 28(11), 4353. [Link]

  • Various Authors. (n.d.). Synthesis of N-heterocycles from 2-aminobenzoates. ResearchGate. [Link]

  • Yamamoto, H., et al. (1973). US Patent 3,721,671A: Novel quinazolinone derivatives 2-alkyl-3-(3'-methylpyridine-2'-yl)-5-chloro-4(3h)-quinazolinone.
  • Jeon, M. K., et al. (2012). Efficient Synthesis of 3-Amino-1,5-benzodiazepine-2-one Derivatives. Bulletin of the Korean Chemical Society, 33(5), 1735-1738. [Link]

  • Various Authors. (n.d.). Synthesis of Bioactive Heterocycles. Amanote Research. [Link]

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  • Van der Veken, P., et al. (2016). Methods for synthesis of N-heterocyclyl/heteroaryl-α-aminophosphonates and α-(azaheterocyclyl)phosphonates. ARKIVOC, 2016(i), 183-211. [Link]

  • Al-Jaf, H. Q., et al. (2023). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Hilaris Publisher. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Li, J., et al. (2023). CN119143618A: Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Abdel-Rahman, A. A. H., et al. (2005). Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. Molecules, 10(9), 1151-1159. [Link]

  • Ali, S. A., & Al-Janabi, A. S. H. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3). [Link]

  • Guda, V. V., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Molecules, 26(16), 4983. [Link]

  • Ali, S. A., & Al-Janabi, A. S. H. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Baghdad Science Journal. [Link]

  • Gorobets, N., et al. (2016). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 4, 41. [Link]

  • El-Sayed, N. N. E., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Scientific Reports, 14(1), 9370. [Link]

  • Zaharia, V., et al. (2016). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal, 64(4), 548-554. [Link]

  • Gong, B. (2005). Design and Synthesis of Novel Benzodiazepines. VTechWorks. [Link]

  • Iannelli, P., et al. (Eds.). (2021). Emerging Heterocycles as Bioactive Compounds. Frontiers Research Topic. [Link]

  • Zhang, J., et al. (2021). CN112778147A: Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • National Center for Biotechnology Information. (n.d.). Methyl 2-amino-5-chlorobenzoate. PubChem Compound Database. [Link]

  • Alagarsamy, V. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2018, 3182543. [Link]

  • Al-Obaidi, A., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][7][9][10]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 577. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid. PubChem Compound Database. [Link]

Sources

Application Note: Sensitive Quantification of Methyl 3-amino-5-chlorobenzoate using Pre-Column Derivatization with Dansyl Chloride for HPLC-FLD Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and highly sensitive method for the quantification of Methyl 3-amino-5-chlorobenzoate using High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD). Due to the compound's primary aromatic amine functional group, a pre-column derivatization strategy using 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) is employed. This process, known as dansylation, attaches a highly fluorescent tag to the target analyte, significantly enhancing detection sensitivity and selectivity compared to standard UV detection.[1] The resulting stable N-dansyl-sulfonamide adduct is separated using reversed-phase HPLC and quantified.[1] This guide provides a comprehensive overview of the reaction mechanism, detailed step-by-step protocols for derivatization and HPLC analysis, and a discussion on method validation considerations as per ICH guidelines.

Introduction and Scientific Rationale

This compound is a chemical intermediate often used in the synthesis of active pharmaceutical ingredients (APIs). Its quantification is critical for ensuring the purity of starting materials, monitoring reaction completion, and identifying potential impurities in final drug substances. While the molecule possesses a chromophore allowing for UV detection, analyzing trace levels in complex matrices requires a more sensitive approach.

Pre-column derivatization is a powerful technique to enhance the detectability of analytes that lack a native chromophore or fluorophore.[1] For primary amines like this compound, several reagents are available, including o-phthaldialdehyde (OPA) and fluorescamine. However, dansyl chloride was selected for this application due to several key advantages:

  • High Molar Absorptivity and Fluorescence Quantum Yield: The dansyl group is intensely fluorescent, enabling detection in the picomole to femtomole range.[1]

  • Reaction Versatility: It reacts readily with both primary and secondary amines.[2]

  • Derivative Stability: The resulting sulfonamide bond is highly stable, ensuring the integrity of the derivative throughout the chromatographic run.[1]

  • Improved Chromatography: Dansylation increases the hydrophobicity of the analyte, leading to better retention and separation on reversed-phase columns.[1]

The method described herein is designed as a stability-indicating analytical procedure, capable of separating the derivatized analyte from potential degradants and reaction by-products.[3][4][5][6][7]

Principle of Dansylation

The derivatization of this compound with dansyl chloride is a nucleophilic substitution reaction. The process, known as dansylation, must be conducted under alkaline conditions (typically pH 9.5-10.5).[1][2] This ensures that the primary amino group of the analyte is in its unprotonated, nucleophilic state, allowing it to attack the highly electrophilic sulfonyl chloride group of the dansyl chloride molecule. This reaction forms a stable sulfonamide bond and releases hydrochloric acid (HCl), which is neutralized by the alkaline buffer, driving the reaction to completion.[1]

cluster_reactants Reactants cluster_product Product Analyte This compound (Primary Amine) Product Dansylated Derivative (Highly Fluorescent) Analyte->Product Nucleophilic Attack Reagent Dansyl Chloride (Derivatizing Agent) Reagent->Product conditions Alkaline Buffer (pH 9.5-10.5) Heat (e.g., 60°C) conditions->Product Conditions

Caption: The dansylation reaction of a primary amine.

Materials and Methods

Reagents and Materials
  • This compound Reference Standard (>99% purity)

  • Dansyl Chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), HPLC grade

  • Acetonitrile (ACN), HPLC gradient grade

  • Methanol (MeOH), HPLC grade

  • Sodium Bicarbonate (NaHCO₃), analytical grade

  • Sodium Carbonate (Na₂CO₃), analytical grade

  • Ammonium Hydroxide (NH₄OH), 25% solution

  • Formic Acid, analytical grade

  • Deionized Water (18.2 MΩ·cm)

  • 0.45 µm Syringe Filters (PTFE or Nylon)

Equipment
  • HPLC system equipped with:

    • Binary or Quaternary Gradient Pump

    • Autosampler with temperature control

    • Thermostatted Column Compartment

    • Fluorescence Detector (FLD)

  • Analytical Balance

  • pH Meter

  • Vortex Mixer

  • Heating Block or Water Bath

  • Class A Volumetric Glassware

Preparation of Solutions
  • Carbonate-Bicarbonate Buffer (100 mM, pH 9.8): Dissolve 0.84 g of sodium bicarbonate and 0.11 g of sodium carbonate in 100 mL of deionized water. Adjust pH to 9.8 if necessary.

  • Dansyl Chloride Reagent (5 mg/mL in ACN): Dissolve 50 mg of dansyl chloride in 10 mL of acetonitrile. Prepare this solution fresh daily and store protected from light.[8]

  • Quenching Solution (2% Ammonium Hydroxide): Dilute 8 mL of 25% ammonium hydroxide solution to 100 mL with deionized water.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

Experimental Protocols

The overall process from sample preparation to data analysis is outlined below.

Caption: General experimental workflow for HPLC analysis.

Protocol 1: Pre-Column Derivatization

Causality: This protocol is optimized to drive the derivatization reaction to completion while minimizing the degradation of the reagent and derivative. The quenching step is critical to consume excess, highly reactive dansyl chloride, preventing it from reacting with other components or causing a large interfering peak in the chromatogram.[1]

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the sample or standard solution.

  • Add 200 µL of the 100 mM Carbonate-Bicarbonate Buffer (pH 9.8). Vortex briefly to mix.

  • Add 200 µL of the freshly prepared Dansyl Chloride Reagent (5 mg/mL).

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the mixture in a heating block or water bath at 60°C for 45 minutes, protected from light.

  • After incubation, cool the vial to room temperature.

  • Add 50 µL of the 2% Ammonium Hydroxide quenching solution to consume excess dansyl chloride.

  • Vortex for 30 seconds and let the vial stand for 10 minutes at room temperature.

  • Dilute the mixture with 450 µL of Mobile Phase A.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: HPLC-FLD Chromatographic Conditions

Causality: A reversed-phase C18 column is ideal for separating the hydrophobic dansylated derivatives. A gradient elution is employed to effectively separate the analyte of interest from early-eluting polar impurities and the late-eluting excess reagent by-products, ensuring a clean baseline and accurate integration. The fluorescence detector wavelengths are set to the known excitation and emission maxima for dansyl-adducts to achieve maximum sensitivity.

Parameter Condition
HPLC Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
15.0
18.0
18.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
FLD Wavelengths Excitation (λex): 340 nm
Emission (λem): 525 nm
Run Time 25 minutes

Method Validation and System Suitability

For use in a regulated environment, the analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[9][10] A self-validating system includes rigorous checks before, during, and after the analysis.

System Suitability Testing (SST)

Before running any samples, the chromatographic system's performance must be verified. This is typically done by making five or six replicate injections of a mid-level calibration standard.

SST Parameter Acceptance Criteria Rationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and separation power.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision.[11]
%RSD of Retention Time ≤ 1.0%Demonstrates pump and system stability.
Validation Parameters

The following parameters should be assessed during a full method validation.[11][12][13]

Validation Parameter Typical Acceptance Criteria
Specificity No interference at the analyte's retention time from blank, placebo, or forced degradation samples.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range Typically 80% to 120% of the target concentration.
Accuracy (% Recovery) 98.0% to 102.0% for drug substance assay.
Precision (%RSD) Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0%.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10; demonstrate acceptable precision and accuracy at this level.
Robustness %RSD ≤ 2.0% after deliberate small variations in method parameters (e.g., pH, flow rate, column temp).

Conclusion

The pre-column derivatization of this compound with dansyl chloride provides a highly effective strategy for its sensitive and reliable quantification by HPLC with fluorescence detection. The method demonstrates excellent potential for use in quality control and research environments where trace-level analysis is required. The stability of the dansyl derivative and the robustness of the chromatographic separation make it a superior alternative to direct UV analysis. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of accurate and defensible analytical data.

References

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  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. Retrieved January 6, 2026, from [Link]

  • 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. (2018). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Fluorescamine. (n.d.). Interchim. Retrieved January 6, 2026, from [Link]

  • Evaluation of Fluorescamine as a Phosphogenic Derivatizing Reagent of Primary Amines. (1987). ResearchGate. Retrieved January 6, 2026, from [Link]

  • 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. (2001). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Fluorescamine : Characteristics, Scope and Applications. (n.d.). Chula Digital Collections. Retrieved January 6, 2026, from [Link]

  • Simultaneous Derivatization and Extraction of Primary Short-chain Aliphatic Amines Using an Ultrasonic-mixed Water-ionic Liquid. (2011). J-Stage. Retrieved January 6, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma. Retrieved January 6, 2026, from [Link]

  • Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. (2019). Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2023). MDPI. Retrieved January 6, 2026, from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved January 6, 2026, from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2024). YouTube. Retrieved January 6, 2026, from [Link]

  • Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. (1994). PubMed. Retrieved January 6, 2026, from [Link]

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Standard operating procedure for handling and storing Methyl 3-amino-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Methyl 3-amino-5-chlorobenzoate

Introduction and Scope

This compound is a substituted aromatic amine and chlorinated organic compound, frequently utilized as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][] Its dual functionality, possessing both an amine and a chloro-substituted ester, makes it a versatile intermediate. However, these same chemical characteristics necessitate stringent handling and storage protocols to mitigate risks to personnel and the environment.[1] Aromatic amines as a class are known for their potential toxicity, and chlorinated organics can pose distinct health and environmental hazards.[3][4]

This document provides a comprehensive Standard Operating Procedure (SOP) for the safe handling, storage, and disposal of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to ensure a self-validating system of safety and experimental integrity.

Compound Identification and Hazard Assessment

A thorough understanding of the compound's properties and hazards is the foundation of safe laboratory practice.

Chemical and Physical Properties

The key physical and chemical properties of this compound are summarized below. This data is critical for predicting its behavior under various laboratory conditions.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 21961-31-9[5]
Molecular Formula C₈H₈ClNO₂[5]
Molecular Weight 185.61 g/mol [5]
Appearance Solid / Powder[6]
Melting Point 21 °C (for Methyl 3-chlorobenzoate)[6][7]
Boiling Point 99-101 °C / 12 mmHg[6][7]
Density 1.227 g/mL at 25 °C[6][7]

Note: Specific physical properties like melting and boiling points can vary slightly between isomers and suppliers. The provided data for the related compound Methyl 3-chlorobenzoate serves as a close reference.

GHS Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with several key hazards that demand specific precautions.[5] The primary risks are associated with irritation and acute toxicity.

GHS ClassificationHazard StatementGHS PictogramSource
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedIrritant[5]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationIrritant[5][8]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationIrritant[5][8]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationIrritant[5][8]

Causality of Hazards:

  • Aromatic Amine Toxicity: Aromatic amines can be absorbed through the skin and are known for potential systemic effects.[1] Their basic nature can cause irritation to skin and mucous membranes.[9]

  • Chlorinated Organic Compound Effects: Chlorinated organic compounds can pose risks of organ damage and are environmental pollutants.[3][10] Proper disposal is crucial to prevent contamination of water and soil.[4][11]

  • Powdered Form Hazard: As a fine powder, the primary risk is the generation of airborne dust, which can be easily inhaled, leading to respiratory irritation.[12][13] Inhalation is a direct route for systemic exposure.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by robust PPE, is mandatory.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound powder, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of airborne particles.[14][15]

  • Designated Work Area: A specific area within the laboratory should be designated for handling this compound.[12][14] This area should be clearly labeled and lined with absorbent, leak-proof bench pads to contain any minor spills.[12]

  • Ventilation: The laboratory must have adequate general ventilation to disperse any vapors or dust that may escape primary containment.[16][17]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[11][18]

Personal Protective Equipment (PPE)

The minimum required PPE must be worn at all times when handling this chemical. PPE selection is based on a thorough risk assessment of the procedures being performed.[19]

PPE CategorySpecificationRationale and Source
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.Protects against skin irritation and absorption.[3][18] Gloves must be inspected before use and changed immediately if contaminated or every two hours.[12]
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.Protects against dust particles and splashes, preventing serious eye irritation.[8][18][20]
Body Protection A fastened, flame-retardant laboratory coat and clothing that fully covers the legs.Prevents skin contact with the chemical.[15][18] An apron may be required for large-scale transfers.[15]
Respiratory Protection A NIOSH-approved respirator may be required if there is a risk of exceeding exposure limits or if engineering controls fail.Prevents respiratory tract irritation from inhaled dust.[18][19]

Safe Handling Protocols and Experimental Workflows

Adherence to methodical, step-by-step protocols is essential for both safety and experimental reproducibility.

Protocol: Weighing of Solid this compound

The "Tare Method" is the preferred technique to minimize the risk of dust generation and contamination outside of the fume hood.[12][14]

  • Preparation: Don all required PPE. Designate and prepare a work surface inside a chemical fume hood by lining it with a fresh sheet of absorbent bench paper.[12]

  • Container Pre-Weighing: Take a sealable container (e.g., a vial with a screw cap) to the analytical balance located outside the fume hood. Place the empty, capped container on the balance and press the "tare" button.

  • Chemical Transfer (in Fume Hood): Return with the tared container to the fume hood. Open the stock bottle of this compound. Using a clean spatula, carefully transfer the approximate desired amount of powder into the tared container. Securely close the lid on both the transfer container and the stock bottle.

  • Final Weighing: Carry the sealed container back to the balance to obtain the final weight.

  • Adjustments: If weight adjustments are needed, return the sealed container to the fume hood to add or remove material. Never perform this step on the open bench.[14]

  • Decontamination: After use, decontaminate the spatula and any non-disposable equipment with a suitable solvent. Dispose of any contaminated disposable items, like weigh paper, into the designated solid hazardous waste container.[13]

Visualization: Workflow for Weighing Hazardous Powders

The following diagram illustrates the logical flow of the Tare Method for weighing.

WeighingWorkflow start Start: Prepare for Weighing ppe 1. Don Full PPE start->ppe prep_hood 2. Prepare Designated Area in Fume Hood ppe->prep_hood tare_container 3. Tare a Sealable Container on Balance prep_hood->tare_container transfer_chemical 4. Transfer Powder to Container (Inside Fume Hood) tare_container->transfer_chemical weigh_final 5. Weigh Sealed Container on Balance transfer_chemical->weigh_final check_weight Check Weight weigh_final->check_weight adjust_weight Adjust Amount in Hood check_weight->adjust_weight Incorrect proceed 6. Proceed with Experiment check_weight->proceed Correct adjust_weight->transfer_chemical cleanup 7. Decontaminate & Dispose Waste proceed->cleanup end End cleanup->end SpillResponse spill Spill Occurs alert 1. Alert Others & Assess Spill spill->alert is_major Is the spill large or unmanageable? alert->is_major evacuate_call Evacuate Area Call Emergency Response is_major->evacuate_call Yes don_ppe 2. Don Appropriate PPE is_major->don_ppe No (Minor Spill) report 6. Report Incident to Supervisor evacuate_call->report contain 3. Gently Cover and Contain Spill don_ppe->contain cleanup 4. Collect into Hazardous Waste Container contain->cleanup decontaminate 5. Decontaminate Spill Area cleanup->decontaminate decontaminate->report end End report->end

Caption: Decision workflow for responding to a chemical spill.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [8][17]* Skin Contact: Immediately remove contaminated clothing. [18]Flush the affected skin with copious amounts of water for at least 15 minutes. [17]Seek medical attention if irritation persists. [8]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [17][18]Remove contact lenses if present and easy to do. [8]Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [17][21]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all contaminated disposable materials (gloves, bench pads, plasticware) in a designated, labeled, and sealed hazardous waste container. [12]2. Unused Chemical: Unused or unwanted this compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash. [18][22]3. Disposal Procedures: All chemical waste disposal must be conducted through the institution's Environmental Health and Safety (EHS) office and in strict accordance with all local, state, and federal regulations. [9][17][22]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • OxyChem. (2014). Chlorinated Organics Handbook. Retrieved from [Link]

  • Duke University Occupational & Environmental Safety. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • University of California, Berkeley EHS. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • Ecolink. (2023). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Retrieved from [Link]

  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • USC Nanofab Wiki. (n.d.). Standard Operating Procedure for Chlorinated Solvents. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • SKC Inc. (2023). SDS - Aromatic Amine DECONtamination Solution. Retrieved from [Link]

  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • University of Lethbridge. (n.d.). Laboratory Chemical Safety and Procedures Manual. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H8ClNO2). Retrieved from [Link]

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Application Note: High-Purity Isolation of Methyl 3-amino-5-chlorobenzoate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-5-chlorobenzoate is a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. The purity of this intermediate is paramount, as impurities can lead to downstream reaction failures, complex purification challenges, and the generation of undesirable, potentially toxic side products. This document provides a detailed, field-proven protocol for the purification of crude this compound using silica gel column chromatography. We will explore the scientific rationale behind each step, from initial analysis and solvent system selection to final product isolation, ensuring a reproducible, high-yield, and high-purity outcome.

Introduction: The Separation Challenge

This compound (C₈H₈ClNO₂) is a moderately polar molecule containing a basic amino group, a polar ester moiety, and a non-polar chlorophenyl ring.[1] Synthetic routes often result in a crude mixture containing unreacted starting materials, such as 3-amino-5-chlorobenzoic acid, and various side products. The challenge lies in efficiently separating the desired product from these impurities, which may have closely related polarities.

Normal-phase column chromatography, which utilizes a polar stationary phase (silica gel) and a non-polar mobile phase, is the method of choice for this task.[2] The principle relies on the differential adsorption of compounds to the silica gel. Highly polar impurities (like the starting carboxylic acid) will adsorb strongly and elute last, while non-polar impurities will have minimal interaction and elute first. The target compound, with its intermediate polarity, will elute between these extremes.

Physicochemical & Safety Data

Properly understanding the compound's properties and hazards is critical before beginning any experimental work.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]
Appearance Solid (Typical)-
Hazards Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[1]

Safety Precautions:

  • Always handle this compound and all solvents in a well-ventilated chemical fume hood.[3]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Hexane and ethyl acetate are flammable; keep away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.[3]

The Purification Workflow: A Visual Guide

The entire purification process can be visualized as a systematic workflow, beginning with analysis and culminating in the isolation of the pure compound.

Purification_Workflow cluster_prep Phase 1: Preparation & Method Development cluster_exec Phase 2: Execution cluster_post Phase 3: Analysis & Isolation TLC TLC Analysis (Determine Rf & Solvent System) Column_Prep Column Preparation (Select Size, Pack Silica) TLC->Column_Prep Informs column setup Load Sample Loading (Dry Loading Recommended) Column_Prep->Load Elute Elution (Gradient Mobile Phase) Load->Elute Collect Fraction Collection Elute->Collect TLC_Fractions TLC Analysis of Fractions Collect->TLC_Fractions Analyze content Combine Combine Pure Fractions TLC_Fractions->Combine Identify pure fractions Evap Solvent Removal (Rotary Evaporation) Combine->Evap Final Final Product (Pure this compound) Evap->Final

Caption: A streamlined workflow for the purification of this compound.

Experimental Protocols

Part 4.1: Method Development with Thin-Layer Chromatography (TLC)

Causality: Before committing a crude sample to a large-scale column, TLC is an indispensable tool for selecting the optimal mobile phase (eluent).[5] The goal is to find a solvent system where the desired compound has a Retention Factor (Rf) of approximately 0.25-0.35.[6] This Rf value ensures the compound moves efficiently through the column but still has sufficient interaction with the stationary phase to separate from impurities.[6]

Protocol:

  • Prepare a stock solution of the crude material by dissolving a small amount (~5 mg) in a minimal volume (~0.5 mL) of ethyl acetate or dichloromethane.

  • On a silica gel TLC plate, draw a baseline in pencil ~1 cm from the bottom.[7]

  • Spot the crude mixture onto the baseline.

  • Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (EtOAc). Good starting points are 9:1, 4:1, and 7:3 (Hexane:EtOAc).

  • Place one TLC plate in each chamber, ensuring the solvent level is below the baseline. Close the chamber.

  • Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Remove the plate, immediately mark the solvent front with a pencil, and let it dry.

  • Visualize the spots under a UV lamp (254 nm). Aromatic compounds like this one should be UV-active.[8] Circle the visible spots.

  • Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Self-Validation: The ideal system will show good separation between the product spot (target Rf ≈ 0.3) and other spots.

Example TLC TrialSolvent System (Hexane:EtOAc)Product RfObservation
19:10.10Product is too retained. Polarity is too low.
24:10.32Optimal. Good separation from a baseline spot (Rf=0.05) and a fast-moving spot (Rf=0.85).
37:30.45Product moves too fast. Separation from non-polar impurities is reduced.
Part 4.2: Column Preparation and Sample Loading

Causality: The quality of the column packing is the most important factor in achieving a good separation.[2] A well-packed column ensures a uniform flow of the mobile phase, preventing band broadening and ensuring sharp, well-resolved peaks. For sample loading, dry loading is often superior to wet loading as it prevents the use of a strong loading solvent that can disrupt the top of the column and degrade the separation.[9]

Protocol:

  • Column Selection: Choose a glass column where the silica gel will fill approximately one-third of the volume. A silica-to-crude-sample weight ratio of 30:1 is suitable for easy separations, while a ratio up to 100:1 may be needed for difficult ones.[9]

  • Packing the Column (Slurry Method):

    • Plug the bottom of the column with a small piece of cotton or glass wool, then add a ~1 cm layer of clean sand.[10]

    • In a separate beaker, create a slurry by mixing the required amount of silica gel (e.g., 60 Å, 230-400 mesh) with the initial, low-polarity eluent (e.g., 10% EtOAc in Hexane).[2]

    • Clamp the column vertically and fill it about one-third full with the same eluent.

    • Pour the silica slurry into the column. Gently tap the side of the column to dislodge air bubbles and encourage uniform packing.[10]

    • Once the silica has settled, carefully add a ~1 cm layer of sand on top to protect the silica bed from being disturbed during solvent addition.[9]

    • Drain the solvent until the level just meets the top of the sand layer. Never let the column run dry.

  • Sample Loading (Dry Method):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (like dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.[9]

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude material adsorbed onto silica.

    • Carefully add this powder to the top of the prepared column.

Part 4.3: Elution and Fraction Collection

Causality: A gradient elution, where the polarity of the mobile phase is gradually increased, is highly effective.[11] It starts with a low-polarity solvent to elute any non-polar "grease," then the polarity is increased to elute the compound of interest, and finally, a high-polarity solvent can be used to wash off any strongly retained impurities. This method generally provides better separation and uses less solvent than an isocratic (single-solvent) elution.[12]

Separation_Principle cluster_column Silica Gel Column (Polar Stationary Phase) start Crude Mixture loaded at top NP Non-polar Impurity Pdt Product Pol Polar Impurity end_np Elutes First (Low Polarity Eluent) NP->end_np Weak interaction with silica end_pdt Elutes Second (Medium Polarity Eluent) Pdt->end_pdt Moderate interaction end_pol Elutes Last (High Polarity Eluent) Pol->end_pol Strong interaction

Caption: Principle of separation based on polarity in normal-phase chromatography.

Protocol:

  • Begin elution with a low-polarity solvent system (e.g., 5-10% EtOAc in Hexane). This should be less polar than the system that gave the target Rf of 0.3.[9]

  • Collect the eluent in fractions (e.g., test tubes or vials). The size of the fractions should be appropriate for the column size.

  • Systematically increase the polarity of the eluent. For example, after several column volumes of 10% EtOAc, switch to 15% EtOAc, then 20% EtOAc, and so on.[13] This gradual increase provides the best resolution.

  • Monitor the fractions by TLC to determine their contents. Spot every few fractions on a single TLC plate to track the elution of compounds.

  • Self-Validation: Combine all fractions that contain only the pure product (single spot on TLC with the correct Rf). Keep fractions that are mixed or impure separate.

  • Once the desired product has been fully eluted, you can flush the column with a high-polarity solvent (e.g., 50% EtOAc in Hexane) to remove any remaining substances.

Part 4.4: Product Isolation and Purity Confirmation
  • Combine the pure fractions into a pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the flask under high vacuum for a period to remove any residual solvent.

  • Weigh the flask to determine the final mass of the purified product and calculate the yield.

  • Confirm the purity of the final product using analytical techniques such as HPLC, NMR, or by checking its melting point.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation - Poorly packed column (cracks, air bubbles).- Sample was overloaded.- Inappropriate solvent system.- Repack the column carefully.- Use a larger column or less sample (maintain >30:1 silica:sample ratio).- Re-optimize the solvent system using TLC.
Product Won't Elute - Eluent polarity is too low.- Compound is strongly interacting with acidic silica (amine group).- Gradually increase the percentage of the polar solvent (e.g., EtOAc).- Add a small amount (0.1-1%) of triethylamine or ammonia in methanol to the eluent to neutralize active sites on the silica.[14]
Cracked Silica Bed - Column ran dry.- A large, sudden change in solvent polarity.- Always keep the solvent level above the silica bed.- Increase the eluent polarity gradually.
Streaking/Tailing on TLC - Sample is too concentrated.- Compound is acidic or basic.- Dilute the sample before spotting.- Add a small amount of acid (acetic acid) or base (triethylamine) to the TLC developing chamber that matches the compound's properties.

References

Application Notes and Protocols: Methyl 3-amino-5-chlorobenzoate as a Versatile Starting Material for the Synthesis of N-Phenylanthranilic Acid-Based Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 3-amino-5-chlorobenzoate in Medicinal Chemistry

This compound is a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its disubstituted aromatic ring, featuring an amine, a chloro group, and a methyl ester, provides a versatile scaffold for the construction of complex molecular architectures. The strategic positioning of these functional groups allows for selective chemical transformations, making it a valuable starting material in the multi-step synthesis of numerous drugs. This application note will delve into the utility of this compound as a precursor for the synthesis of N-phenylanthranilic acid derivatives, a class of compounds with significant anti-inflammatory properties, exemplified by drugs like Tolfenamic acid.

We will explore two powerful C-N bond-forming methodologies, the Ullmann condensation and the Buchwald-Hartwig amination, to construct the core diarylamine structure. Detailed protocols, mechanistic insights, and comparative data will be provided to guide researchers and drug development professionals in the efficient utilization of this important synthetic intermediate.

Physicochemical and Safety Profile of this compound

A thorough understanding of the starting material's properties is paramount for safe and effective process development.

PropertyValueSource
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point Not explicitly found, but related compounds have melting points in a measurable range.
Boiling Point 329.413 °C at 760 mmHg (Predicted)
Solubility Soluble in organic solvents like DMF, DMSO, and alcohols.General chemical knowledge.
CAS Number 21961-31-9[1]

Safety Summary:

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).

Synthetic Pathways to N-Phenylanthranilic Acid Derivatives

The core transformation in the synthesis of N-phenylanthranilic acid-based APIs from this compound is the formation of a diarylamine bond. Two of the most powerful and widely used methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

I. The Ullmann Condensation: A Classic Approach to C-N Bond Formation

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol.[3] It is a well-established method in industrial synthesis, particularly for the production of diarylamines and diaryl ethers.

Reaction Scheme:

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Reactant1 This compound Intermediate Methyl 3-((2-carboxyphenyl)amino)-5-chlorobenzoate Reactant1->Intermediate + Reactant2 2-Chlorobenzoic acid Reactant2->Intermediate Catalyst Cu Catalyst (e.g., CuI, Cu powder) Base Base (e.g., K2CO3, KOH) Solvent Solvent (e.g., DMF, NMP) Temperature High Temperature Final_Product 3-((2-carboxyphenyl)amino)-5-chlorobenzoic acid (after hydrolysis) Intermediate->Final_Product Hydrolysis

Ullmann Condensation Workflow

Mechanistic Insights:

The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) salt of the amine, which then undergoes oxidative addition to the aryl halide. The resulting copper(III) intermediate then undergoes reductive elimination to form the C-N bond and regenerate the copper(I) catalyst. The reaction typically requires high temperatures and polar aprotic solvents.

Experimental Protocol: Synthesis of Methyl 3-((2-carboxyphenyl)amino)-5-chlorobenzoate via Ullmann Condensation

This protocol is adapted from established procedures for the synthesis of fenamic acids.[4][5][6]

Materials:

  • This compound (1.0 equiv)

  • 2-Chlorobenzoic acid (1.1 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound, 2-chlorobenzoic acid, potassium carbonate, and copper(I) iodide.

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure methyl 3-((2-carboxyphenyl)amino)-5-chlorobenzoate.

Subsequent Hydrolysis to the Final API:

The resulting methyl ester can be hydrolyzed to the corresponding carboxylic acid, the active form of many fenamate drugs, by standard procedures, such as heating with an aqueous base (e.g., NaOH or KOH) followed by acidic workup.

II. The Buchwald-Hartwig Amination: A Modern and Versatile Alternative

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern C-N bond formation due to its high efficiency, broad substrate scope, and milder reaction conditions compared to the Ullmann condensation.[7]

Reaction Scheme:

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Reactant1 This compound Intermediate Methyl 3-((2-carboxyphenyl)amino)-5-chlorobenzoate Reactant1->Intermediate + Reactant2 2-Bromobenzoic acid Reactant2->Intermediate Catalyst Pd Precatalyst (e.g., Pd(OAc)2) Ligand Phosphine Ligand (e.g., XPhos, RuPhos) Base Base (e.g., NaOtBu, K3PO4) Solvent Solvent (e.g., Toluene, Dioxane) Final_Product 3-((2-carboxyphenyl)amino)-5-chlorobenzoic acid (after hydrolysis) Intermediate->Final_Product Hydrolysis

Buchwald-Hartwig Amination Workflow

Mechanistic Insights:

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired diarylamine and regenerates the Pd(0) catalyst. The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results.[7]

Experimental Protocol: Synthesis of Methyl 3-((2-carboxyphenyl)amino)-5-chlorobenzoate via Buchwald-Hartwig Amination

This protocol is a general procedure based on established methods for Buchwald-Hartwig amination.[8][9]

Materials:

  • This compound (1.0 equiv)

  • 2-Bromobenzoic acid (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.2 equiv)

  • Anhydrous toluene

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add palladium(II) acetate and XPhos.

  • Add anhydrous toluene and stir the mixture for 10 minutes at room temperature.

  • Add this compound, 2-bromobenzoic acid, and sodium tert-butoxide.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with 1 M HCl.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure methyl 3-((2-carboxyphenyl)amino)-5-chlorobenzoate.

Comparative Analysis of Ullmann Condensation and Buchwald-Hartwig Amination

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (stoichiometric or catalytic)Palladium (catalytic)
Reaction Temperature High (often >150 °C)Milder (often 80-120 °C)
Substrate Scope More limited, often requires activated aryl halidesBroad, tolerates a wide range of functional groups
Ligands Often not required, but can improve efficiencyEssential for high yields and broad scope
Base Inorganic bases (e.g., K₂CO₃)Strong, non-nucleophilic bases (e.g., NaOtBu)
Industrial Scalability Well-established for specific applicationsIncreasingly used in large-scale synthesis
Cost Generally lower catalyst costHigher catalyst and ligand cost

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of pharmaceutically active N-phenylanthranilic acid derivatives. Both the traditional Ullmann condensation and the modern Buchwald-Hartwig amination provide effective means to construct the key diarylamine linkage. The choice of method will depend on factors such as substrate compatibility, desired reaction conditions, and cost considerations. The detailed protocols and mechanistic discussions provided in this application note serve as a comprehensive guide for researchers and process chemists to leverage the full potential of this important building block in drug discovery and development.

References

  • Sharma, M., & Prasher, P. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Current Organic Chemistry, 27(13), 1132–1142. [Link]

  • Chen, G., Xia, F., Du, C., Chen, L., Wang, X., Zhang, L., Wang, T., Jing, J., Xia, X., & Wang, H. (2016). Method for synthesizing tolfenamic acid. CN104557584B.
  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Kühne, R., & Friederichs, E. (2010). 1,3,5-tris(diarylamino)benzenes and use thereof. US8029920B2.
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  • Pellón, R. F., Docampo, M. L., & Fascio, M. L. (2006). Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Synthetic Communications, 36(13), 1857–1862. [Link]

  • Sharma, M., & Prasher, P. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Current Organic Chemistry, 27(13), 1132-1142. [Link]

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  • Zhang, T. (2018). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. CN108947758A.
  • Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of organic chemistry, 71(8), 3270–3273. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78878, Methyl 2-amino-5-chlorobenzoate. PubChem. [Link]

  • Li, J., & Wang, J. (2016). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. CN105936625A.
  • Scalera, M. (1951). Process for the manufacture of c-nitrosoarylamines. US2560893A.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. [Link]

  • Shi, D., & Xu, G. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o3025. [Link]

  • Shi, D., Wang, H., & Xu, G. (2010). Methyl 2-amino-5-chlorobenzoate. Acta crystallographica. Section E, Structure reports online, 66(Pt 11), o3025. [Link]

  • Li, J., & Wang, J. (2023). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. CN119143618A.
  • Pellón, R. F., Martín, A., & Docampo, M. L. (2006). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. Synthetic Communications, 36(13), 1715–1719. [Link]

  • SpectraBase. (n.d.). Methyl 2-[(2-chlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylate. [Link]

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Application Note & Protocol: Large-Scale Synthesis of Methyl 3-amino-5-chlorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract: This document provides a comprehensive guide for the large-scale synthesis of methyl 3-amino-5-chlorobenzoate and its derivatives, which are key intermediates in the pharmaceutical industry. We will delve into the strategic considerations for process optimization, safety, and scalability, moving beyond simple laboratory procedures to address the challenges of industrial production. Detailed, field-tested protocols and in-depth mechanistic discussions are provided to equip researchers, scientists, and drug development professionals with the necessary tools for successful and efficient synthesis campaigns.

Introduction: The Strategic Importance of Substituted Aminobenzoates

This compound and its analogues are critical building blocks in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[1][2][3] Their utility stems from the versatile reactivity of the aromatic ring, the amino group, and the ester functionality, allowing for diverse downstream chemical modifications. These intermediates are pivotal in the synthesis of various pharmaceuticals, including local anesthetics and other targeted therapies.[1][4] The transition from bench-scale synthesis to large-scale production, however, is fraught with challenges that demand a strategic approach to process chemistry. This guide will illuminate the path toward robust, scalable, and safe manufacturing processes.

Retrosynthetic Analysis and Strategic Route Selection

A successful large-scale synthesis begins with a thorough retrosynthetic analysis to identify the most efficient and economically viable pathway. For this compound, two primary routes are commonly considered, each with its own set of advantages and disadvantages.

Route A: Nitration-Reduction Pathway

This classical approach involves the nitration of a suitable benzoic acid derivative, followed by reduction of the nitro group to the desired amine.[5] This is a widely used industrial method for producing aromatic amines.[6][7]

Route B: Direct Amination/Halogenation Strategies

More modern approaches might involve direct amination or halogenation of a pre-functionalized aromatic ring.[8][9][10][11] While potentially more atom-economical, these routes can present challenges in terms of regioselectivity and catalyst cost on a large scale.

For the purpose of this guide, we will focus on the more established and often more reliable Nitration-Reduction Pathway for large-scale production due to its well-understood reaction kinetics and more readily available starting materials.

Process Workflow: Nitration-Reduction Pathway

The following diagram illustrates the key stages in the large-scale synthesis of this compound via the nitration-reduction pathway.

Synthesis_Workflow cluster_0 Stage 1: Esterification cluster_1 Stage 2: Regioselective Nitration cluster_2 Stage 3: Reduction cluster_3 Stage 4: Purification A 3-Chlorobenzoic Acid B Methyl 3-chlorobenzoate A->B Methanol, H2SO4 (cat.) Reflux C Methyl 3-chloro-5-nitrobenzoate B->C HNO3 / H2SO4 < 10 °C D This compound C->D Fe / NH4Cl or H2 / Pd/C Aqueous Ethanol E Crystallization D->E F Final Product E->F Drying

Caption: High-level overview of the synthetic workflow.

Detailed Protocols and Mechanistic Insights

Stage 1: Esterification of 3-Chlorobenzoic Acid

Protocol:

  • Reactor Setup: To a 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 3-chlorobenzoic acid (10.0 kg, 63.8 mol).

  • Reagent Addition: Add methanol (50 L) and cautiously add concentrated sulfuric acid (1.5 L, 27.8 mol) while maintaining the internal temperature below 30 °C with external cooling.

  • Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 12-16 hours. Monitor the reaction progress by HPLC until the starting material is <1%.[12][13]

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into 100 L of chilled water with vigorous stirring. The product, methyl 3-chlorobenzoate, will precipitate.

  • Isolation: Filter the solid product and wash with copious amounts of water until the washings are neutral (pH 7).

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Expertise & Experience: The use of sulfuric acid as a catalyst is a classic and cost-effective choice for Fischer esterification.[12][14][15][16] However, on a large scale, the exothermic nature of its dilution in methanol requires careful control of the addition rate and efficient cooling to prevent runaway reactions. The precipitation work-up is highly effective for isolating the water-insoluble ester from the acidic aqueous phase. Using a large excess of the alcohol can drive the reaction equilibrium towards the product.[14][16]

Stage 2: Regioselective Nitration

Protocol:

  • Reactor Setup: In a 200 L reactor, cool concentrated sulfuric acid (60 L) to 0-5 °C.

  • Substrate Addition: Slowly add methyl 3-chlorobenzoate (8.5 kg, 49.8 mol) to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Nitrating Mixture Preparation: In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (4.5 L, 71.2 mol) to concentrated sulfuric acid (15 L) while maintaining the temperature below 10 °C.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of the ester in sulfuric acid over 2-3 hours, maintaining the internal temperature between 0-5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 2-4 hours. Monitor the reaction by TLC or HPLC until complete consumption of the starting material.

  • Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice (150 kg) with vigorous stirring. The product, methyl 3-chloro-5-nitrobenzoate, will precipitate. Filter the solid and wash with water until the filtrate is neutral.

  • Drying: Dry the product under vacuum at 60-70 °C.

Trustworthiness: The regioselectivity of this electrophilic aromatic substitution is directed by the existing substituents. The chloro and ester groups are both deactivating and meta-directing. Nitration occurs at the C5 position, which is meta to both groups and sterically most accessible. Precise temperature control is paramount during this step to prevent the formation of dinitrated byproducts and ensure safety, as nitration reactions are highly exothermic and can pose a risk of thermal runaway on a large scale.[17][18][19][20][21]

Stage 3: Reduction of the Nitro Group

Protocol (using Iron/Ammonium Chloride):

  • Reactor Setup: Charge the reactor with methyl 3-chloro-5-nitrobenzoate (10.0 kg, 46.4 mol), ethanol (60 L), water (20 L), and ammonium chloride (1.2 kg, 22.4 mol).

  • Reagent Addition: Heat the mixture to 70-75 °C. Slowly add iron powder (5.2 kg, 93.1 mol) in portions over 2-3 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.

  • Reaction Monitoring: After the addition is complete, maintain the temperature at 75-80 °C for 4-6 hours, monitoring by HPLC.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Extraction: Concentrate the filtrate under reduced pressure to remove most of the ethanol. Add ethyl acetate (50 L) and water (30 L). Separate the organic layer.

  • Washing: Wash the organic layer with brine (2 x 20 L), dry over anhydrous sodium sulfate, and filter.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude this compound.

Authoritative Grounding: The Béchamp reduction, using iron in the presence of a proton source like ammonium chloride, is a widely used and cost-effective method for the large-scale reduction of aromatic nitro compounds.[22][23][24][25] The mechanism involves the oxidation of iron to iron oxides, with the nitro group being reduced to the amine.[22][23] This method is often preferred over catalytic hydrogenation on a large scale due to the lower cost and reduced risk of catalyst poisoning.[6] Modern adaptations using ammonium chloride reduce the acidity and waste generated compared to the traditional method with hydrochloric acid.[22]

Data Summary

ParameterStage 1: EsterificationStage 2: NitrationStage 3: ReductionOverall
Starting Material 3-Chlorobenzoic AcidMethyl 3-chlorobenzoateMethyl 3-chloro-5-nitrobenzoate3-Chlorobenzoic Acid
Product Methyl 3-chlorobenzoateMethyl 3-chloro-5-nitrobenzoateThis compoundThis compound
Typical Yield 90-95%85-90%88-93%68-79%
Key Process Controls Reflux TemperatureTemperature < 10 °CControlled Fe addition-
Safety Considerations Handling of H2SO4Handling of nitrating mixture, thermal runaway potentialExothermic reaction-

Final Product Purification: Crystallization

The final step to obtain high-purity this compound is typically crystallization. The choice of solvent and cooling profile are critical for obtaining the desired crystal form and purity.[26][27][28]

Protocol:

  • Solvent Selection: Dissolve the crude product in a minimal amount of hot isopropanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Slow cooling is often crucial for obtaining larger, purer crystals.[27]

  • Isolation: Filter the crystals and wash with a small amount of cold isopropanol.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

References

  • Grokipedia. Béchamp reduction.
  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Published November 16, 2022.
  • Vapourtec. Nitration Reactions | Continuous Flow Processing.
  • Murray JI, Brown DB, Silva Elipe MV, Caille S. Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Org Process Res Dev. 2021;25(3):589-597.
  • Wikipedia. Reduction of nitro compounds.
  • ResearchGate. Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF.
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  • ResearchGate. Kinetic Study of Bechamp Process for P-Nitrotoluene Reduction to P-Toluidine.
  • PMC. The nitro to amine reduction: from millions of tons to single molecule studies.
  • MDPI. Highly Selective Catalytic Reduction of Nitro- to Azoarenes under Ambient Conditions.
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  • Scribd. Chemists' Guide to Béchamp Reduction | PDF | Redox | Chemical Reactions.
  • ACS Publications. Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Published May 7, 2009.
  • Wikipedia.
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  • OperaChem. Fischer Esterification-Typical Procedures. Published January 5, 2024.
  • Benchchem. Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers.
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  • Google Patents. CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Google Patents.
  • University of Limerick.
  • ResearchGate. Polymorphism and Crystallization of p-Aminobenzoic Acid | Request PDF.
  • Quick Company. A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid.
  • Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
  • RSC Publishing. Crystallization of para-aminobenzoic acid forms from specific solvents. Published February 13, 2024.
  • PMC.
  • Sciforum. Crystallization control possibilities of para-aminobenzoic acid using crystallization additives. Published September 18, 2024.
  • ResearchGate.
  • DergiPark. Synthesis and Characterization of Two New Co-Crystals: p-Aminobenzoic Acid with Isonicotinamide and Pyrazine (1:1). Published March 28, 2019.
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Application Notes and Protocols: Strategic Incorporation of Methyl 3-amino-5-chlorobenzoate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Expanding the Chemical Toolbox for Peptidomimetics

In the landscape of modern drug discovery and chemical biology, peptides represent a uniquely powerful class of molecules, offering high specificity and potency.[1][2] However, their therapeutic potential is often hampered by poor metabolic stability and limited conformational control. The strategic incorporation of non-canonical amino acids and synthetic building blocks is a cornerstone of peptidomimetic design, aimed at overcoming these limitations.[3][4]

Methyl 3-amino-5-chlorobenzoate is one such building block—an aromatic β-amino acid analogue whose rigid structure offers a powerful tool for molecular design. Its integration into a peptide sequence can enforce specific secondary structures, such as β-turns, enhance resistance to enzymatic degradation, and provide a chemically defined scaffold for further functionalization.[3][5] These attributes make it an attractive component for developing novel therapeutics, from targeted cancer agents to next-generation antibiotics.[1][6]

This guide provides a comprehensive technical overview and detailed protocols for the successful incorporation of this compound into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the mechanistic rationale behind procedural choices, address potential challenges, and outline a complete workflow from coupling to final analysis.

Core Scientific Principles: Understanding the Chemistry

The successful use of this compound in SPPS hinges on understanding its unique chemical properties and how they influence the standard synthesis cycle.

1. The Building Block: Fmoc Protection is Key

For integration into a standard Fmoc-SPPS workflow, the building block must possess two key features: a temporary N-terminal protecting group (Fmoc) and a free carboxylic acid for coupling. Therefore, the commercially available this compound must first be N-terminally protected with a fluorenylmethyloxycarbonyl (Fmoc) group and the methyl ester must be saponified to the corresponding carboxylic acid. The resulting molecule, Fmoc-3-amino-5-chlorobenzoic acid , is the actual reagent used in synthesis. The chloro-substituent remains as a permanent modification on the aromatic ring.

2. The Coupling Challenge: Reduced Nucleophilicity

The primary challenge in using this building block lies in the reduced nucleophilicity of its aromatic amine compared to the aliphatic α-amines of standard proteinogenic amino acids. This is a direct consequence of the electron-withdrawing nature of the aromatic ring. As a result, standard coupling conditions may prove insufficient, leading to incomplete reactions and the formation of deletion sequences.

To overcome this kinetic barrier, the use of highly efficient coupling reagents is mandatory. Aminium/uronium or phosphonium salts, particularly those based on the HOAt or Oxyma Pure leaving groups, are strongly recommended as they generate highly reactive activated esters capable of acylating the weakly nucleophilic amine.[7]

dot

Caption: Activation and coupling workflow using HATU.

Experimental Protocols: A Step-by-Step Guide

These protocols assume a manual SPPS workflow. The principles are directly translatable to automated peptide synthesizers, where parameters such as extended coupling times and double coupling can be programmed into the synthesis method.[2][8]

Protocol 1: Incorporation of Fmoc-3-amino-5-chlorobenzoic Acid

This protocol details the coupling of the specialized building block onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-deprotected peptide-resin (e.g., Rink Amide, Wang)

  • Fmoc-3-amino-5-chlorobenzoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit

  • Acetic Anhydride (for capping, if needed)

Procedure:

  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[9][10]

    • Drain the DMF.

  • Activation of the Building Block:

    • In a separate vessel, dissolve Fmoc-3-amino-5-chlorobenzoic acid (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6.0 eq.) to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the swollen resin.

    • Agitate the mixture at room temperature for a minimum of 2 hours. For difficult sequences, this time can be extended to 4 hours or overnight.

    • Rationale: The extended coupling time is critical to ensure the reaction proceeds to completion despite the low reactivity of the aromatic amine.[8]

  • Monitoring for Completion:

    • Take a small sample of resin beads (1-2 mg), wash thoroughly with DMF and then DCM, and dry them.

    • Perform a Kaiser test.[11]

      • Negative Result (clear/yellow beads): The coupling is complete. Proceed to step 6.

      • Positive Result (blue beads): The coupling is incomplete. There are still free primary amines on the resin.

  • Troubleshooting Incomplete Coupling:

    • If the Kaiser test is positive, drain the reaction vessel and repeat the coupling step ("double coupling") with a freshly prepared solution of activated Fmoc-3-amino-5-chlorobenzoic acid for another 2 hours.[8]

    • If the test remains positive, capping is required. Wash the resin with DMF, then add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF. Agitate for 30 minutes. This will acetylate any unreacted amines, preventing the formation of deletion peptide impurities.[11]

  • Washing:

    • Once the coupling is complete (and capping performed, if necessary), drain the reaction solution.

    • Wash the resin thoroughly to remove all excess reagents and byproducts. A typical wash cycle is:

      • DMF (3x)

      • DCM (3x)

      • DMF (3x)

The resin is now ready for the deprotection of the Fmoc group on the newly added residue and the continuation of the peptide synthesis.

Parameter Recommendation for Standard Amino Acid Recommendation for 3-amino-5-chlorobenzoic Acid Rationale
Coupling Reagent HBTU, HCTUHATU , PyAOP, COMUMore potent reagents are needed to overcome lower nucleophilicity.
Equivalents (AA) 3-5 eq.3-5 eq.A sufficient excess drives the reaction forward.
Coupling Time 30-60 min2-4 hours (or double couple)Allows more time for the slower acylation reaction to complete.[8]
Monitoring Kaiser TestKaiser TestProvides a reliable qualitative check for free primary amines.[11]

Table 1: Recommended parameter adjustments for coupling.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the final step to release the synthesized peptide from the solid support and remove acid-labile side-chain protecting groups.

dot

SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF/DCM) Deprotection->Wash1 Coupling 3. Couple Special Unit (HATU, >2h) Wash1->Coupling Monitor 4. Monitor (Kaiser Test) Coupling->Monitor Monitor->Coupling Positive (Recouple) Wash2 5. Wash (DMF/DCM) Monitor->Wash2 Negative Continue Continue Synthesis... (Repeat steps 1-5) Wash2->Continue Cleavage Final Cleavage & Deprotection (TFA) Continue->Cleavage End End: Crude Peptide Cleavage->End

Caption: SPPS cycle for incorporating the special residue.

Materials:

  • Dry, protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Phenol (optional, for sequences with Arg)

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

Cleavage Cocktail Composition:

Component Volume % Purpose
Trifluoroacetic Acid (TFA)95%Cleaves peptide from resin and removes protecting groups.
Water2.5%Scavenger for carbocations, particularly for Trp(Boc).
Triisopropylsilane (TIS)2.5%Potent scavenger for carbocations, prevents side reactions.

Table 2: Standard TFA Cleavage Cocktail.[12]

Procedure:

  • Preparation:

    • Place the dry peptide-resin (approx. 100-200 mg) in a reaction vessel.

    • Prepare the cleavage cocktail fresh by combining the components in a fume hood. Use approximately 10 mL of cocktail per gram of resin.[13][14]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin.

    • Agitate gently at room temperature for 2-3 hours. The resin beads may change color, which is normal.[14]

  • Peptide Isolation:

    • Filter the reaction mixture through a sintered glass funnel to separate the resin beads. Collect the filtrate, which contains the dissolved peptide.

    • Wash the resin beads 2-3 times with a small amount of fresh TFA to recover any remaining peptide. Combine all filtrates.

  • Precipitation:

    • In a fume hood, add the TFA filtrate dropwise to a centrifuge tube containing a large volume (approx. 10x the filtrate volume) of ice-cold diethyl ether.

    • A white precipitate (the crude peptide) should form immediately.

  • Purification and Storage:

    • Centrifuge the tube to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet 2-3 more times with cold ether to remove residual scavengers.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • The resulting white powder is the crude peptide, ready for analysis and purification.

Analysis and Quality Control

Post-synthesis, the identity and purity of the crude peptide must be rigorously confirmed.

  • Purity Assessment (RP-HPLC): Reversed-Phase High-Performance Liquid Chromatography is the standard method for determining the purity of the crude product.[15][16] It separates the target peptide from deletion sequences, capped fragments, and other impurities generated during synthesis.

  • Identity Confirmation (Mass Spectrometry): Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) mass spectrometry is used to verify the molecular weight of the synthesized peptide, confirming the successful incorporation of the this compound residue.[17][18]

  • Quantification (Amino Acid Analysis): While challenging for non-standard residues, Amino Acid Analysis (AAA) can be adapted to provide an accurate measure of the net peptide content in the final lyophilized powder.[19]

Conclusion

The incorporation of this compound into peptide chains is a powerful strategy for creating advanced peptidomimetics with enhanced structural and functional properties. While the reduced nucleophilicity of its aromatic amine presents a synthetic challenge, this can be reliably overcome through the use of potent coupling reagents, such as HATU, and optimized reaction conditions, including extended coupling times. The protocols outlined in this guide provide a validated framework for researchers, scientists, and drug development professionals to successfully leverage this valuable building block in their synthetic endeavors, paving the way for the next generation of peptide-based therapeutics.

References

  • Burgess, K., & Li, W. (1999). Synthesis of aminobenzoic Acid-based nonpeptide templates: applications in peptidomimetic drug discovery. Methods in Molecular Medicine, 23, 25-35. [Link]

  • Li, J., et al. (2020). Synthesis and evaluation of novel peptidomimetics bearing p-aminobenzoic acid moiety as potential antidiabetic agents. Future Medicinal Chemistry, 12(11), 991-1013. [Link]

  • Burgess, K., & Li, W. (1999). Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates: Applications in Peptidomimetic Drug Discovery. In: Peptidomimetics Protocols. Humana Press. [Link]

  • Kazmierski, W. M. (Ed.). (1999). Peptidomimetics Protocols. Humana Press. [Link]

  • Facile synthesis of dipeptidomimetics of p-aminobenzoic acid and their antidiabetic activity. (2020). ResearchGate. [Link]

  • Various Authors. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

  • Polaris Peptides. (n.d.). Advanced Analytical Techniques for Peptide Characterization. [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769. [Link]

  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. [Link]

  • BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. [Link]

  • Fields, G. B. (Ed.). (2014). Methods and protocols of modern solid phase peptide synthesis. Humana Press. [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

  • Seim, K. L., et al. (2011). Modification of Aniline Containing Proteins Using an Oxidative Coupling Strategy. Journal of the American Chemical Society, 133(44), 17892-17895. [Link]

  • Fields, G. B. (Ed.). (2014). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3129-3149. [Link]

  • Various Authors. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Scribd. [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. [Link]

  • Various Authors. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. [Link]

  • Wang, L., et al. (2022). Therapeutic peptides: current applications and future directions. Signal Transduction and Targeted Therapy, 7(1), 48. [Link]

  • A. de la Torre, B. G., & Albericio, F. (2017). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 13, 1028-1044. [Link]

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Application Note: A Practical Guide to Monitoring the Reaction Progress of Methyl 3-amino-5-chlorobenzoate using TLC and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and chemical synthesis, the efficient development of reaction pathways is paramount. A critical component of this process is the real-time or near-real-time monitoring of reaction progress. This allows chemists to determine reaction endpoints, identify the formation of byproducts, and optimize reaction conditions, thereby saving valuable time and resources. Methyl 3-amino-5-chlorobenzoate (CAS: 21961-31-9) is a valuable building block in organic synthesis, often used in the development of active pharmaceutical ingredients (APIs).[1][2][3] Its chemical structure, featuring an aromatic amine, a methyl ester, and a chloro substituent, presents unique characteristics that are amenable to chromatographic analysis.

This application note provides a detailed, experience-driven guide for researchers and drug development professionals on utilizing two complementary analytical techniques—Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)—to effectively monitor reactions involving this compound. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring a robust and reliable monitoring strategy.

Analyte Profile: this compound

Understanding the physicochemical properties of the target analyte is the foundation for developing any analytical method.

PropertyValueSignificance for Analysis
Molecular Formula C₈H₈ClNO₂Provides the basis for exact mass determination.[1]
Molecular Weight 185.61 g/mol Used for calculating concentrations and for mass spectrometry.[1][4]
Structure Contains a UV-active chromophore (aromatic ring), a basic site for ionization (-NH₂), and polar functional groups (-NH₂, -COOCH₃).
Polarity IntermediateThe molecule has both non-polar (chlorobenzene) and polar (amine, ester) regions. The topological polar surface area is 52.3 Ų.[1][5] This dictates the choice of chromatographic conditions.

Part I: Rapid Reaction Scouting with Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for the synthetic chemist, offering a rapid, inexpensive, and visually intuitive assessment of a reaction's progress.[6] The principle relies on the differential partitioning of analytes between a stationary phase (typically polar silica gel) and a mobile phase.[7] For this compound, its intermediate polarity allows for excellent resolution with common solvent systems.

TLC Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interp Interpretation prep_plate 1. Prepare TLC Plate (Pencil origin line) prep_chamber 2. Prepare Developing Chamber (Mobile phase + filter paper) prep_plate->prep_chamber spotting 3. Spot Plate (SM | Co-spot | RM) prep_chamber->spotting development 4. Develop Plate spotting->development visualization 5. Visualize (UV light, then stain) development->visualization interpretation 6. Interpret Results (Compare spots, calculate Rf) visualization->interpretation

Caption: High-level workflow for TLC reaction monitoring.

Detailed Protocol: TLC Method

This protocol is designed to be a self-validating system through the use of reference spots.

Materials:

  • Silica gel 60 F₂₅₄ pre-coated TLC plates[8]

  • Developing chamber with lid

  • Capillary spotters

  • Mobile Phase: 4:1 Hexane:Ethyl Acetate (starting point)

  • Visualization tools: UV lamp (254 nm), iodine chamber or p-anisaldehyde stain[9][10]

  • Sample Vials: One for starting material (SM) reference, one for the reaction mixture (RM) aliquot.

Procedure:

  • Chamber Preparation: Pour the 4:1 Hexane:Ethyl Acetate mobile phase into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.

  • Plate Preparation: Using a pencil, gently draw a straight origin line about 1 cm from the bottom of the TLC plate. Mark three distinct lanes on this line for 'SM' (Starting Material), 'Co' (Co-spot), and 'RM' (Reaction Mixture).[11]

  • Spotting the Plate:

    • SM Lane: Using a capillary spotter, apply a small, concentrated spot of the dissolved starting material solution onto the 'SM' mark.

    • RM Lane: Using a fresh capillary spotter, apply a spot of the reaction mixture onto the 'RM' mark.

    • Co-spot Lane: Apply a spot of the starting material to the 'Co' mark. Directly on top of this spot, apply a spot of the reaction mixture. This "co-spot" is crucial for unambiguously differentiating the starting material from the product, especially if they have similar Rf values.[11]

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the solvent level. Close the lid and allow the solvent front to ascend the plate.

  • Completion & Visualization: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.

    • Primary Visualization: View the plate under a UV lamp (254 nm). This compound and many related aromatic compounds will appear as dark spots against the fluorescent green background.[9][12] Circle the observed spots with a pencil.

    • Secondary Visualization (Optional): Place the plate in an iodine chamber for 1-2 minutes. Organic compounds will typically appear as yellow-brown spots.[9] This can help visualize non-UV active byproducts.

Data Interpretation: A successful reaction will show the starting material spot in the 'RM' lane diminishing in intensity over time, while a new spot (the product) appears. The reaction is considered complete when the SM spot is no longer visible in the 'RM' lane.

  • Retention Factor (Rf): Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front) This value is characteristic of a compound in a specific solvent system and aids in identification. For this compound in 4:1 Hexane:EtOAc, an expected Rf would be in the range of 0.3-0.4. Products are often more or less polar, resulting in different Rf values.

Part II: Confirmatory Analysis with Liquid Chromatography-Mass Spectrometry (LC-MS)

While TLC is excellent for rapid checks, LC-MS provides definitive, mass-based evidence of product formation and can detect minor impurities with high sensitivity.[13][14] It combines the powerful separation of liquid chromatography with the precise mass detection of mass spectrometry.[15] For this compound, its basic amine group makes it an ideal candidate for positive-mode Electrospray Ionization (ESI).[16]

LC-MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Review aliquot 1. Take Reaction Aliquot dilute 2. Dilute & Filter (e.g., 1:1000 in Acetonitrile) aliquot->dilute inject 3. Inject into LC-MS dilute->inject lc_sep 4. LC Separation (Reversed-Phase Gradient) inject->lc_sep ionization 5. ESI Ionization (Positive Mode) lc_sep->ionization ms_detect 6. MS Detection (Full Scan or SIM) ionization->ms_detect data_analysis 7. Analyze Data (Extract Ion Chromatograms) ms_detect->data_analysis

Caption: Standard workflow for LC-MS based reaction monitoring.

Detailed Protocol: LC-MS Method

Instrumentation & Materials:

  • HPLC or UPLC system coupled to a single quadrupole or more advanced mass spectrometer.[13]

  • Electrospray Ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Syringe filters (0.22 µm).

Procedure:

  • Sample Preparation: This is a critical step to avoid contaminating the instrument.

    • Withdraw a small aliquot (~10 µL) from the reaction mixture.

    • Perform a serial dilution. A typical starting point is a 1:1000 dilution in Acetonitrile or a 50:50 mixture of Mobile Phase A and B.

    • Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.

  • Instrument Setup: The following parameters serve as a robust starting point for method development.

ParameterSettingRationale
LC Flow Rate 0.4 mL/minStandard for a 2.1 mm ID column.
Injection Volume 1-5 µLMinimizes column overload and peak distortion.
LC Gradient 5% B to 95% B over 5 minA fast, generic gradient suitable for rapid screening.[13]
Column Temp. 40 °CImproves peak shape and reproducibility.
Ionization Mode ESI Positive (+)The amine group is readily protonated ([M+H]⁺).
Scan Mode Full Scan (e.g., m/z 100-500)Good for initial analysis to find all components.
SIM Mode Monitor m/z 186.03 and product m/zFor subsequent time points, Selected Ion Monitoring (SIM) offers higher sensitivity and cleaner data.[17]

Data Interpretation:

  • Mass Confirmation: The mass spectrum for the starting material peak should show a prominent ion at m/z 186.03, corresponding to the protonated molecule [C₈H₈ClNO₂ + H]⁺.

  • Reaction Progress: By extracting the ion chromatograms (EICs) for the masses of the starting material (m/z 186.03) and the expected product, you can track the progress of the reaction. The peak area of the starting material will decrease over time, while the peak area for the product will increase. This provides semi-quantitative information about the reaction conversion.

Comparative Summary: TLC vs. LC-MS

FeatureThin-Layer Chromatography (TLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Speed Very Fast (~15-20 min per analysis)Fast (~5-10 min per analysis)
Cost Very LowHigh (instrumentation and maintenance)
Information Rf value (relative polarity)Retention time, molecular weight, structural data (MS/MS)
Sensitivity Low (microgram range)Very High (nanogram to picogram range)[18]
Quantification Qualitative / Semi-quantitativeSemi-quantitative to fully quantitative[19]
Primary Use Rapid screening, optimization, endpoint determinationConfirmatory analysis, impurity profiling, kinetic studies[20]

Conclusion

Effectively monitoring the progress of reactions involving this compound is crucial for efficient chemical synthesis. TLC and LC-MS are not competing but are highly complementary techniques. TLC serves as the workhorse for rapid, cost-effective, and frequent checks on the reaction's status directly at the chemist's bench. LC-MS provides the necessary confirmatory power, delivering unambiguous molecular weight information, superior sensitivity for byproduct detection, and a pathway to quantitative analysis. By judiciously applying both methods as outlined in this guide, researchers can accelerate their development timelines, enhance process understanding, and ensure the integrity of their synthetic transformations.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Wikipedia. (2023). Liquid chromatography–mass spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-Amino-4-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-5-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 40872-87-5 | Product Name : Methyl 3-amino-4-chlorobenzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Synthetic Reaction Monitoring Using UPLC-MS. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Gilar, M., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • Bioanalysis Zone. (2021). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • Sci-Hub. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

  • Shimadzu. (n.d.). Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer. Retrieved from [Link]

  • News-Medical.Net. (2019). LC-MS Analysis of Pharmaceutical Drugs. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Indian Journal of Chemistry. (2007). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Retrieved from [Link]

  • YouTube. (2021). Visualizing a TLC plate. Retrieved from [Link]

  • PubMed. (2013). Liquid chromatography-mass spectrometric multiple reaction monitoring-based strategies for expanding targeted profiling towards quantitative metabolomics. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Analytical Methods. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • Reddit. (2022). Want to use LC/MS to monitor reactions but have questions. Any advice is appreciated!. Retrieved from [Link]

  • YouTube. (2017). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. Retrieved from [Link]

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Troubleshooting & Optimization

Identifying and removing side products from Methyl 3-amino-5-chlorobenzoate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to your dedicated resource for troubleshooting and optimizing reactions involving Methyl 3-amino-5-chlorobenzoate. This guide is structured to provide practical, in-depth solutions to common challenges encountered during the synthesis and purification of its derivatives. As a key intermediate in the development of novel therapeutics and functional materials, ensuring the purity and yield of your target compound is paramount. Here, we will delve into the causality behind common side reactions and provide robust protocols for their identification and removal.

Frequently Asked Questions (FAQs)

Here we address the most common issues that arise when working with this compound.

Q1: I'm attempting an N-acylation of this compound and I'm seeing multiple products on my TLC plate. What are the likely side products?

A: When acylating this compound, the primary desired reaction is the formation of an amide at the amino group. However, several side products can arise. The most common is the diacylated product , where a second acyl group attaches to the nitrogen of the newly formed amide. This is particularly prevalent if harsh conditions or a large excess of the acylating agent are used. Another possibility, though less common under standard acylation conditions, is C-acylation on the aromatic ring. The amino group is a strong activating group, making the ortho and para positions susceptible to electrophilic attack.[1][2] However, direct Friedel-Crafts acylation on anilines often fails because the amino group complexes with the Lewis acid catalyst, deactivating the ring.[3][4]

Q2: My N-alkylation reaction is yielding a complex mixture. Why is this happening and what are the common impurities?

A: N-alkylation of aromatic amines like this compound is notoriously difficult to control. The primary amine is nucleophilic, but the secondary amine product is often more nucleophilic than the starting material, leading to a runaway reaction.[5] This results in a mixture of the desired mono-alkylated product , the di-alkylated product , and even the quaternary ammonium salt .[5][6] The reaction conditions, especially the stoichiometry of the alkylating agent, play a critical role in the product distribution.

Q3: I'm trying to perform a reaction on the aromatic ring, but I'm getting a dark, tar-like substance. What's causing this decomposition?

A: The amino group in this compound makes the aromatic ring highly activated and susceptible to oxidation.[2][5] Harsh reaction conditions, particularly the use of strong oxidizing agents or strong acids, can lead to the formation of polymeric, tarry materials.[2] Freshly purified anilines are often colorless but can darken upon exposure to air and light due to the formation of oxidized impurities.[2]

Q4: Can the methyl ester group be hydrolyzed during my reaction?

A: Yes, hydrolysis of the methyl ester to the corresponding carboxylic acid is a potential side reaction, especially if your reaction is performed under acidic or basic aqueous conditions, particularly with heating.[7][8] The amino group can act as an intramolecular general base catalyst, accelerating the hydrolysis of the ester.[7]

Troubleshooting and Purification Guides

This section provides a systematic approach to identifying and removing the side products discussed above.

Identifying Side Products by Thin Layer Chromatography (TLC)

A well-run TLC is your first line of defense in diagnosing reaction issues.

Observation on TLC Plate Potential Side Product(s) Confirmation
Spot with slightly higher Rf than the starting material.N-mono-acylated or N-mono-alkylated product.The product is generally less polar than the starting amine.
Multiple spots with increasing Rf values.A mixture of mono- and di-alkylated/acylated products.The polarity generally decreases with each subsequent alkylation/acylation.
A new, more polar spot (lower Rf).Hydrolyzed carboxylic acid.The carboxylic acid is significantly more polar than the ester.
Streaking or a spot at the baseline.Unreacted starting material (if very polar), quaternary ammonium salts, or highly polar decomposition products.Basic compounds like amines can streak on silica gel.[9]

TLC Protocol for Reaction Monitoring:

  • Stationary Phase: Standard silica gel 60 F254 plates.

  • Mobile Phase (Eluent): A good starting point is a mixture of hexane and ethyl acetate. A common system is 30% ethyl acetate in hexane.[10] The polarity can be adjusted based on the observed separation. For more polar compounds, a system of dichloromethane and methanol may be more effective.[11]

  • Visualization: Use a UV lamp at 254 nm to visualize the aromatic compounds.

Workflow for Troubleshooting Side Product Formation

troubleshooting_workflow cluster_acylation Acylation Issues cluster_alkylation Alkylation Issues cluster_decomposition Decomposition cluster_hydrolysis Ester Hydrolysis start Reaction Mixture Analysis (TLC, LC-MS) acylation_issue Multiple Products (Diacylation/C-acylation) start->acylation_issue Identify Issue alkylation_issue Complex Mixture (Over-alkylation) start->alkylation_issue Identify Issue decomposition_issue Tarry Residue/Dark Coloration start->decomposition_issue Identify Issue hydrolysis_issue Formation of Carboxylic Acid start->hydrolysis_issue Identify Issue acylation_solution Optimize Stoichiometry (use 1.0-1.1 eq acylating agent). Use milder conditions (lower temperature). Protect the amino group if C-acylation is desired. acylation_issue->acylation_solution Solution purification Purification (Recrystallization/Column Chromatography) acylation_solution->purification Proceed to Purification alkylation_solution Use a large excess of the amine starting material. Consider reductive amination as an alternative. alkylation_issue->alkylation_solution Solution alkylation_solution->purification Proceed to Purification decomposition_solution Run reaction under an inert atmosphere (N2 or Ar). Use purified, colorless starting material. Protect the amino group to reduce sensitivity to oxidation. decomposition_issue->decomposition_solution Solution decomposition_solution->purification Proceed to Purification hydrolysis_solution Use anhydrous solvents and reagents. Avoid prolonged heating in the presence of water, acid, or base. hydrolysis_issue->hydrolysis_solution Solution hydrolysis_solution->purification Proceed to Purification

Caption: Troubleshooting workflow for common side reactions.

Detailed Purification Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is an effective method for purifying solid products, provided a suitable solvent system can be found.

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent will dissolve the crude product at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures or are insoluble at all temperatures.

    • Good starting points for this compound and its acylated/alkylated derivatives include:

      • Ethanol/water mixture[3]

      • Methanol

      • Ethyl acetate/hexane mixture

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude product until it just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

Column chromatography is a versatile technique for separating mixtures based on the differential adsorption of components to a stationary phase.

Step-by-Step Methodology:

  • Stationary Phase: Standard flash-grade silica gel is typically used. For basic compounds like amines that may interact strongly with acidic silica, consider using alumina or amine-functionalized silica gel.[9][12] Alternatively, adding a small amount of triethylamine (e.g., 1-3%) to the eluent can help to mitigate tailing.[11]

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical for good separation.

    • For non-polar to moderately polar compounds (e.g., acylated and alkylated products): A mixture of ethyl acetate and hexane is a standard choice.[11] Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.

    • For more polar compounds: A mixture of dichloromethane and methanol can be effective.[11]

    • For stubborn amines: A system containing 10% ammonia in methanol/dichloromethane can be used.[11]

  • Column Packing: Prepare a slurry of the silica gel in the initial, low-polarity eluent and carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. For less soluble compounds, a "dry loading" technique is recommended: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent system, gradually increasing the polarity (gradient elution) to move the compounds down the column.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify and combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.

Logical Flow for Purification Strategy

purification_workflow start Crude Reaction Mixture is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (or if recrystallization fails) check_purity Check Purity (TLC, NMR, mp) recrystallization->check_purity pure_product Pure Product check_purity->pure_product Purity Acceptable check_purity->column_chromatography Purity Not Acceptable column_chromatography->pure_product

Sources

Technical Support Center: Optimization of Chlorination Conditions for Methyl 3-Aminobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of chlorination conditions for methyl 3-aminobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this critical synthetic transformation. Here, we will move beyond simple procedural lists to explore the underlying principles, troubleshoot common issues, and empower you to achieve optimal results in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chlorination of methyl 3-aminobenzoate?

The chlorination of methyl 3-aminobenzoate presents a classic challenge in electrophilic aromatic substitution. The core difficulties lie in controlling regioselectivity and preventing unwanted side reactions. The amino (-NH₂) group is a powerful activating, ortho-, para-directing group, while the methyl ester (-COOCH₃) is a meta-directing, deactivating group. Their opposing influences can lead to a mixture of chlorinated isomers. Furthermore, the reactive nature of the aniline derivative makes it susceptible to oxidation and the formation of polymeric byproducts, especially under harsh chlorination conditions.[1][2]

Q2: Which chlorinating agents are most suitable for this reaction, and what are their relative merits?

Several chlorinating agents can be employed, each with distinct advantages and disadvantages. The choice of reagent is a critical parameter in optimizing the reaction.

Chlorinating AgentAdvantagesDisadvantages
N-Chlorosuccinimide (NCS) Mild and selective, easy to handle solid, often provides good yields of monochlorinated products.Can require longer reaction times or activation, succinimide byproduct can complicate purification.
Sulfuryl Chloride (SO₂Cl₂) Highly reactive, can achieve chlorination at lower temperatures, often cost-effective.Can be aggressive, leading to over-chlorination and side reactions if not carefully controlled. It is also highly corrosive and moisture-sensitive.
Trichloroisocyanuric Acid (TCCA) A stable, solid source of chlorine, high chlorine content by weight, relatively safe to handle.Can be less selective than NCS, byproduct (cyanuric acid) can be difficult to remove.
Chlorine Gas (Cl₂) Highly reactive and cost-effective for large-scale synthesis.Difficult to handle, requires specialized equipment, can lead to significant byproduct formation due to its high reactivity.[2]
Q3: How does solvent choice impact the regioselectivity and yield of the chlorination?

Solvent selection plays a pivotal role in modulating the reactivity of both the substrate and the chlorinating agent.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMF, THF): These solvents are often preferred as they can solvate the charged intermediates (arenium ions) formed during the reaction, potentially influencing the regioselectivity.[3] For instance, performing the reaction in methanol can sometimes lead to favorable outcomes.[4]

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These are relatively inert and commonly used. However, their lower polarity may not be as effective in stabilizing reaction intermediates.

  • Protic Solvents (e.g., Acetic Acid): Acetic acid can serve as both a solvent and a catalyst. However, it can also protonate the amino group, deactivating the ring and potentially altering the directing effects.

Q4: What is the expected regiochemical outcome of the chlorination of methyl 3-aminobenzoate?

The powerful ortho-, para-directing influence of the amino group dominates the substitution pattern. Therefore, the primary products expected are methyl 3-amino-4-chlorobenzoate and methyl 3-amino-6-chlorobenzoate . The formation of methyl 3-amino-2-chlorobenzoate is also possible, though often to a lesser extent due to steric hindrance from the adjacent ester group. Dichlorinated products, such as methyl 3-amino-4,6-dichlorobenzoate , can also form, especially with more reactive chlorinating agents or an excess of the reagent.

Troubleshooting Guide

Problem 1: Low yield of the desired chlorinated product.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] If the starting material is still present after the expected reaction time, consider increasing the reaction temperature or adding a catalytic amount of a Lewis acid (use with caution, as this can also promote side reactions).

  • Decomposition of Starting Material or Product:

    • Solution: Aniline derivatives can be sensitive to oxidation.[2] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Lowering the reaction temperature may also mitigate degradation.

  • Suboptimal Stoichiometry:

    • Solution: Carefully control the stoichiometry of the chlorinating agent. An excess may lead to dichlorination and other byproducts, while an insufficient amount will result in incomplete conversion. Start with a 1:1 molar ratio of substrate to chlorinating agent and optimize from there.

Problem 2: Formation of multiple chlorinated isomers, making purification difficult.

Possible Causes & Solutions:

  • Lack of Regiocontrol:

    • Solution 1 (Protecting Group Strategy): The strong activating effect of the amino group can be tempered by using a protecting group. For example, acetylation of the amine to form methyl 3-(acetylamino)benzoate will still direct ortho-, para-, but with less activation, potentially leading to a cleaner reaction. The protecting group can be removed after the chlorination step.

    • Solution 2 (Solvent and Temperature Optimization): Systematically screen different solvents and reaction temperatures. Lower temperatures generally favor the thermodynamically more stable product and can enhance selectivity.

Problem 3: Significant formation of dark, polymeric byproducts.

Possible Causes & Solutions:

  • Oxidative Polymerization of the Aniline:

    • Solution: This is a common issue with anilines.[2] Rigorous exclusion of air and moisture is crucial. Using a milder chlorinating agent like NCS can often prevent this. Running the reaction at a lower temperature is also highly recommended. The presence of water can exacerbate the formation of oxidation products.[2]

Problem 4: Difficulty in removing byproducts from the reaction mixture.

Possible Causes & Solutions:

  • Succinimide (from NCS):

    • Solution: Succinimide is water-soluble. A simple aqueous workup, including a wash with water or a dilute base (like sodium bicarbonate solution), can effectively remove it.

  • Cyanuric Acid (from TCCA):

    • Solution: Cyanuric acid is sparingly soluble in many organic solvents. It can often be removed by filtration after the reaction is complete.

  • Unreacted Starting Material and Isomeric Products:

    • Solution: Column chromatography on silica gel is typically the most effective method for separating the desired product from isomers and residual starting material. A gradient elution system, for example, with hexanes and ethyl acetate, can provide good separation.

Experimental Protocols

Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)

Objective: To achieve selective monochlorination of methyl 3-aminobenzoate.

Materials:

  • Methyl 3-aminobenzoate

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (e.g., Hexane/Ethyl Acetate)

  • UV lamp

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add methyl 3-aminobenzoate (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Chlorosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Analytical Monitoring Workflow

A robust analytical workflow is essential for successful optimization.

Caption: Workflow for reaction monitoring and optimization.

Mechanism of Electrophilic Aromatic Chlorination

The chlorination of methyl 3-aminobenzoate proceeds via a classic electrophilic aromatic substitution mechanism.

G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Chlorinating_Agent Chlorinating Agent (e.g., NCS) Electrophile Cl⁺ (Electrophile) Chlorinating_Agent->Electrophile Activation Methyl_3_aminobenzoate Methyl 3-aminobenzoate Arenium_Ion Arenium Ion Intermediate (Sigma Complex) Methyl_3_aminobenzoate->Arenium_Ion + Cl⁺ Chlorinated_Product Chlorinated Product Arenium_Ion->Chlorinated_Product - H⁺

Caption: Mechanism of electrophilic aromatic chlorination.

References

Technical Support Center: Mitigating Thermal Runaway in Large-Scale Methyl 3-amino-5-chlorobenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a critical resource for researchers, chemical engineers, and drug development professionals involved in the scale-up of reactions producing Methyl 3-amino-5-chlorobenzoate. Its purpose is to provide in-depth technical guidance, troubleshooting protocols, and a clear understanding of the principles required to prevent thermal runaway events. The synthesis of halogenated aromatic amines often involves highly exothermic steps that, while manageable at the lab bench, pose significant safety risks at pilot and manufacturing scales.[1][2][3] This document is structured to build foundational knowledge, outline preemptive analytical strategies, detail process controls, and provide clear emergency procedures.

Section 1: Foundational Knowledge & Hazard Identification

This section addresses the fundamental question of why thermal runaway is a primary concern for this specific chemistry.

Q1: What is thermal runaway, and why is it a specific risk in the synthesis of this compound?

A: Thermal runaway is a hazardous condition that occurs when an exothermic reaction generates heat faster than it can be removed by the cooling system of a reactor.[4] This causes the reaction temperature to rise, which in turn accelerates the reaction rate, leading to an exponential increase in heat generation and a rapid, uncontrollable surge in temperature and pressure.[4][5]

The synthesis of this compound is of particular concern for several reasons:

  • Exothermic Reaction Steps: Synthesis routes often involve highly energetic transformations. For instance, the chlorination of an aromatic ring or the reduction of a nitro group to an amine are classic examples of reactions with a high potential for heat release.[6]

  • Thermal Instability: The starting materials, intermediates, or the final product may have limited thermal stability. An initial exotherm from the desired reaction could raise the temperature enough to trigger a secondary, more energetic, and often unintended decomposition reaction.[5]

  • Scale-Up Challenges: The risk of thermal runaway increases dramatically during scale-up.[3] As reactor volume increases, the surface area available for heat transfer does not increase proportionally. This deterioration in the surface-area-to-volume ratio makes heat removal far less efficient, meaning a reaction that was easily controlled in a 1L flask could become dangerous in a 100L reactor.[1][3]

  • Chemical Structure: Aromatic amines, especially those with halogen substituents, can be prone to decomposition and may pose other health hazards that require careful handling and containment.[7][8]

Q2: Which steps in a typical synthesis of this compound are most likely to be dangerously exothermic?

A: While multiple synthetic routes exist, many rely on the chlorination of an aminobenzoic acid precursor. The direct chlorination step is frequently the most hazardous. For example, a common pathway involves the chlorination of 2-amino-3-methylbenzoic acid.[6] This electrophilic aromatic substitution is highly exothermic and requires strict control.

Below is a conceptual workflow highlighting the critical hazard step.

cluster_0 Potential Synthesis Workflow Start 2-Amino-3-methylbenzoic Acid Process Chlorination Reaction (e.g., with Dichlorohydantoin) Start->Process Chlorinating Agent, Solvent (e.g., DMF) Product This compound (after subsequent esterification) Process->Product Esterification

Caption: A potential synthesis path where the chlorination step is the primary exothermic hazard.

Section 2: Pre-emptive Analysis & Risk Assessment

Proactive hazard assessment is the cornerstone of process safety. Before any scale-up, the thermal characteristics of the reaction must be quantitatively understood.

Q3: How can I quantitatively assess the thermal risk before scaling up my reaction?

A: The most critical tool for this task is Reaction Calorimetry (RC) .[9][10] A reaction calorimeter measures the heat flow of a chemical reaction under process-like conditions, providing essential data for safe scale-up.[10][11] It allows you to simulate the process on a small, safe scale to understand its thermal behavior.[9] For assessing secondary decomposition hazards, Differential Scanning Calorimetry (DSC) is used to determine the temperature at which the reaction mixture begins to decompose.

Q4: What key parameters should I obtain from calorimetry studies, and what do they mean?

A: Calorimetry studies provide several critical process safety parameters. These data are essential for designing adequate cooling systems and control strategies for the plant.[12]

ParameterDescriptionSignificance for Safety
Heat of Reaction (ΔHr) The total amount of heat released or absorbed by the reaction.Determines the total cooling duty required over the course of the batch.
Heat Flow (q) The rate at which heat is generated at any given time.Determines the peak cooling capacity needed to maintain a constant temperature. If the peak heat flow exceeds the reactor's cooling capacity, the temperature will rise.
Heat Capacity (Cp) The amount of heat required to raise the temperature of the reaction mass by one degree.Used to calculate the potential temperature rise from the heat of reaction.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if all cooling were lost and the accumulated energy was released instantly. Calculated as ΔHr / Cp.This is a primary indicator of the severity of a runaway reaction. A high ΔTad signals a high-risk process.[12]
MTSR Maximum Temperature of the Synthesis Reaction. The highest temperature the reactor could reach in a cooling failure scenario.A crucial value. If the MTSR is higher than the decomposition temperature of the mixture (from DSC) or the solvent boiling point, a catastrophic runaway is highly probable.[5]

These parameters are used to determine the Stoessel Criticality Class , a ranking system from 1 (lowest risk) to 5 (highest risk) that classifies the thermal risk of a chemical process.

Section 3: Process Control & Mitigation Strategies

Once the hazards are understood, robust control measures must be implemented.

Q5: How can I control the reaction exotherm during the large-scale process?

A: Control is achieved by manipulating the rate of heat generation to ensure it never exceeds the rate of heat removal. The primary methods are:

  • Controlled Dosing (Semi-Batch Operation): This is the most important control strategy.[3] Instead of mixing all reagents at once (batch mode), one key reagent is added slowly over time. This makes the reaction rate dependent on the addition rate, not on chemical kinetics. If the temperature begins to rise unexpectedly, the addition can be stopped, thereby halting heat generation.[2][3]

  • Effective Temperature Control: The reactor must have a powerful and responsive cooling system.[4] However, setting the cooling jacket too cold can be dangerous, as it may slow the reaction and lead to the accumulation of unreacted reagent.[3]

  • Vigorous Agitation: Good mixing is vital to ensure uniform temperature throughout the reactor, prevent localized "hot spots," and promote efficient heat transfer to the reactor walls.[13]

Q6: What is "reagent accumulation" and why is it so dangerous?

A: Reagent accumulation occurs when a reagent is dosed into the reactor faster than it is consumed by the chemical reaction.[5] This is one of the most insidious causes of thermal runaway incidents.

The Danger: A significant amount of unreacted, high-energy material builds up in the reactor. The system may appear stable, but it is a "ticking time bomb." A small process upset, like a temporary loss of cooling or an increase in batch temperature, can suddenly accelerate the reaction, causing all the accumulated reagent to react almost instantaneously. This sudden, massive release of energy will overwhelm any cooling system, leading to a violent runaway.[3]

cluster_0 Process Scenarios Start Begin Reagent Dosing Controlled Addition Rate ≤ Reaction Rate Start->Controlled Accumulation Addition Rate > Reaction Rate Start->Accumulation Safe Safe, Controlled Reaction Controlled->Safe Hazard Unreacted Reagent Accumulates Accumulation->Hazard Process Upset (e.g., Cooling Failure) Runaway Thermal Runaway Event Hazard->Runaway Process Upset (e.g., Cooling Failure)

Caption: The critical difference between a controlled process and one with hazardous reagent accumulation.

Section 4: Troubleshooting & Emergency Procedures

Even with the best controls, operators must be prepared to respond to process deviations.

Q7: What are the early warning signs of an impending thermal runaway?

A: Continuous monitoring with automated alarms is essential.[13][14] Be alert for:

  • A temperature rise that continues after cooling is maximized.

  • A rate of temperature increase that is accelerating.

  • An unexpected or rapid increase in reactor pressure. [15]

  • Noticeable gas evolution, foaming, or a change in the color/viscosity of the reaction mass.

Q8: What should be included in an Emergency Shutdown (ESD) protocol for this reaction?

A: A clear, well-rehearsed ESD protocol is non-negotiable.[16][17] All personnel must be trained on these steps.[16]

Immediate Actions:

  • STOP REAGENT ADDITION: Immediately halt all reactant feeds. This is the first and most critical step.

  • APPLY MAXIMUM COOLING: Set the reactor cooling system to its maximum capacity.

  • ENSURE AGITATION: Maintain stirring to ensure maximum heat transfer to the cooling jacket, unless there is a risk of mechanical failure.

  • ALERT PERSONNEL: Inform the shift supervisor and all personnel in the immediate area of the process deviation.

Secondary Actions (If the situation does not stabilize):

  • Initiate Emergency Quenching: If the reaction continues to accelerate, a pre-determined quenching agent should be added to stop the reaction. The quench system should be designed to be fail-safe.[13]

  • Prepare for Emergency Venting: The reactor should be equipped with safety relief valves or rupture discs to prevent catastrophic vessel failure from overpressure.[4][13]

  • EVACUATE: If the reaction cannot be brought under control, personnel safety is the top priority. Evacuate to a safe location.[17]

Appendix

Protocol 1: Basic Reaction Calorimetry (RC) Workflow

This is a generalized procedure. Always follow the specific operating instructions for your instrument.

  • System Preparation:

    • Ensure the calorimeter is clean, dry, and calibrated.

    • Charge the reactor with the initial solvent and starting materials (excluding the limiting reagent to be dosed).

  • Thermal Equilibration:

    • Bring the reactor contents to the desired starting temperature and allow the system to reach thermal equilibrium.

  • Initiate Dosing:

    • Begin the controlled, slow addition of the limiting reagent at the planned rate.

    • The calorimetry software will begin recording heat flow data in real-time.

  • Monitor the Exotherm:

    • Observe the heat flow profile. A controlled reaction will show a relatively stable heat output that corresponds to the dosing rate.

    • A sharp spike in heat flow indicates a rapid reaction or loss of control.

  • End of Dosing & Final State:

    • Once the addition is complete, continue to monitor the heat flow until it returns to the baseline, indicating the reaction is complete.

  • Cooling Failure Simulation (Crucial Safety Test):

    • During a stable part of the dosing, briefly turn off the reactor cooling to simulate a power failure. The rate of temperature rise allows for the calculation of the heat accumulation and MTSR.[5]

  • Data Analysis:

    • Integrate the heat flow curve to determine the total heat of reaction (ΔHr).

    • Analyze the data to find the peak heat flow, adiabatic temperature rise (ΔTad), and other key safety parameters.

Protocol 2: General Emergency Quenching Procedure

This procedure must be developed specifically for your process and validated at a small scale.

  • Quench Agent Selection:

    • The ideal quench agent should react instantly and exothermically with the unreacted reagent to neutralize it, or it should be a cold, inert solvent that can rapidly absorb heat and dilute the reactants.

    • The quench agent must be chemically compatible and not create a more hazardous situation (e.g., generating large volumes of gas).

  • Pre-Staging:

    • A sufficient quantity of the quench agent must be readily available in a dedicated addition vessel connected to the reactor.

  • Activation:

    • The ESD system should automatically trigger the quench addition if critical temperature or pressure limits are breached.

    • Manual activation must also be possible from a safe location.

  • Addition:

    • The quench agent should be added rapidly to the reactor to overwhelm the runaway reaction. The addition system must be sized for rapid delivery.

  • Post-Quench:

    • Continue maximum cooling and agitation to dissipate any residual heat.

    • Do not approach the reactor until the temperature and pressure have been stable at a safe level for an extended period.

References

  • Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited. (2024). TSM TheSafetyMaster. [Link]

  • Information on the Reaction Calorimetry application - Syrris. (n.d.). Syrris. [Link]

  • Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. (2021). Fauske & Associates. [Link]

  • What Can Reaction Calorimetry Teach Us? (2015). Manufacturing.net. [Link]

  • Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. (n.d.). TSI Journals. [Link]

  • HEL SIMULAR reaction calorimeter for safe scale-up of exothermic chemical reactions. (2010). YouTube. [Link]

  • Shutdown protocols Definition - Intro to Chemical Engineering Key Term. (n.d.). Fiveable. [Link]

  • New Ways Around Hazardous Reagent Chemistry. (n.d.). Pharmaceutical Technology. [Link]

  • The protection of reactors containing exothermic reactions: an HSE view. (n.d.). IChemE. [Link]

  • Critical Considerations in Process Safety. (n.d.). H.E.L Group. [Link]

  • Safe Automated Dosing with Exothermic Reactions - Case Study. (2016). Pharma IQ. [Link]

  • Exothermic reaction safety. (2024). YouTube. [Link]

  • Understanding Chemical Reaction Hazards in Manufacturing Processes. (2023). Sigma-HSE. [Link]

  • Emergency Shutdown of Fluidized Bed Reaction Systems. (n.d.). ScienceDirect. [Link]

  • Best Practices for Working with Chemical Reactions in the Lab. (2025). LabManager. [Link]

  • Prevent Runaway Chemical Reactions. (n.d.). Mettler Toledo. [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014). ACS Publications. [Link]

  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (n.d.).
  • Shutting Down and Idling a Hydroprocessing Unit Safely Without a Catalyst Change. (2023). Becht. [Link]

  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (n.d.).
  • Essential Safety Protocols for Reactor Operations. (2024). YouTube. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.). ResearchGate. [Link]

  • Emergency Shutdown Guidelines. (n.d.). FIU Environmental Health and Safety. [Link]

Sources

Technical Support Center: Challenges in the Purification and Crystallization of Methyl 3-amino-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Methyl 3-amino-5-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with the purification and crystallization of this key chemical intermediate. Drawing upon established principles of organic chemistry and extensive field experience, this document provides in-depth troubleshooting advice and detailed protocols to enhance the purity, yield, and quality of your final product.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the fundamental properties of this compound. These characteristics directly influence its behavior in different solvent systems and during crystallization.

PropertyValueSource
Molecular Formula C₈H₈ClNO₂[PubChem][1]
Molecular Weight 185.61 g/mol [PubChem][1]
CAS Number 21961-31-9[PubChem][1]
Appearance White to off-white crystalline powderGeneral Observation
Melting Point Not definitively reported; related acid melts at 239-243 °C[ChemicalBook][2]
Boiling Point 329.4 °C (Predicted)[BOC Sciences][3]
Density 1.311 g/cm³ (Predicted)[BOC Sciences][3]

II. Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the handling and purification of this compound.

Q1: My purified this compound has a low melting point and a broad melting range. What are the likely impurities?

A1: A low and broad melting point is a classic indicator of impurities. Based on common synthetic routes, which often involve the esterification of 3-amino-5-chlorobenzoic acid, the most probable impurities include:

  • Unreacted 3-amino-5-chlorobenzoic acid: The starting material may not have fully converted to the methyl ester.

  • Byproducts of Chlorination: If the synthesis involves a chlorination step, di-chlorinated or other regioisomeric chlorinated species might be present.

  • Solvent Residues: Incomplete removal of reaction or crystallization solvents can depress the melting point.

  • Hydrolysis Product: The ester functionality is susceptible to hydrolysis back to the carboxylic acid, especially in the presence of moisture and acid or base.

  • Oxidation Products: The aromatic amine group can be susceptible to oxidation, leading to colored impurities.

Q2: I am observing significant product loss during recrystallization. What can I do to improve the yield?

A2: Low recovery is a frequent challenge in crystallization. Several factors could be at play:

  • Solvent Choice: The chosen solvent may be too good at dissolving your compound, even at low temperatures. A suitable recrystallization solvent should exhibit high solubility at elevated temperatures and low solubility at cooler temperatures.

  • Excessive Solvent Volume: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Aim for a saturated or near-saturated solution at the solvent's boiling point.

  • Premature Crystallization: If crystals form too quickly during cooling, they can trap impurities and lead to lower yields of pure product upon filtration. Slow, controlled cooling is paramount.

  • Incomplete Precipitation: Ensure the solution is sufficiently cooled for an adequate duration to maximize crystal formation. An ice bath is often recommended after the solution has reached room temperature.

Q3: My compound is "oiling out" instead of crystallizing. How can I resolve this?

A3: "Oiling out," where the compound separates as a liquid instead of a solid, is a common problem with many organic compounds, including aromatic amines. This typically occurs when the solution is supersaturated to a point where the solubility of the liquid phase of the compound is exceeded. To address this:

  • Use a more dilute solution: Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly.

  • Employ a solvent/anti-solvent system: Dissolve the compound in a good solvent and then slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the good solvent to clarify the solution before allowing it to cool slowly.

  • Scratching the flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: Introduce a tiny crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.

III. Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during the purification and crystallization of this compound.

Problem Potential Cause Recommended Solution
Colored Impurities (Yellow/Brown Tinge) Oxidation of the amine group.Treat the hot solution with a small amount of activated charcoal before filtration. Use of an inert atmosphere (e.g., nitrogen or argon) during the process can also minimize oxidation.
Crystals Do Not Form Upon Cooling Solution is not sufficiently saturated; supersaturation has not been reached.Evaporate some of the solvent to increase the concentration and then allow it to cool again. Alternatively, try adding an anti-solvent.
Crystallization is Too Rapid Solution is too concentrated or cooled too quickly.Add a small amount of additional hot solvent and allow the solution to cool more slowly. Insulating the flask can help control the cooling rate.
Product is Contaminated with Insoluble Impurities Mechanical impurities or insoluble byproducts are present.Perform a hot filtration step. Dissolve the crude product in a minimal amount of hot solvent and quickly filter it through a pre-heated funnel to remove insoluble materials before allowing the filtrate to cool.
Low Purity After a Single Crystallization The chosen solvent system is not effective at separating the specific impurities present.Experiment with different solvent systems. A mixed solvent system often provides better selectivity for separating closely related impurities. Consider a second recrystallization step.

IV. Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is a starting point for the purification of this compound. The ideal solvent should be determined experimentally.

  • Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot filtration through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven at a moderate temperature.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when a single solvent does not provide the desired solubility characteristics. A common approach is to use a solvent in which the compound is soluble and an "anti-solvent" in which it is insoluble.

  • Dissolution: Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol or ethyl acetate).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., water or hexanes) dropwise until the solution becomes faintly cloudy, indicating the saturation point has been reached.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization and Isolation: Follow steps 5 and 6 from the single-solvent recrystallization protocol.

V. Visualization of Key Concepts

To better illustrate the decision-making process in troubleshooting crystallization, the following diagrams are provided.

Crystallization_Troubleshooting start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve cool Cool slowly dissolve->cool crystals Crystals form cool->crystals no_crystals No crystals form cool->no_crystals oiling_out Oiling out cool->oiling_out Filter and Dry Filter and Dry crystals->Filter and Dry concentrate Concentrate solution and re-cool no_crystals->concentrate add_seed Add seed crystal no_crystals->add_seed scratch Scratch flask no_crystals->scratch add_solvent Add more hot solvent, re-cool slowly oiling_out->add_solvent change_solvent Change solvent system oiling_out->change_solvent concentrate->cool add_seed->cool scratch->cool add_solvent->cool change_solvent->dissolve

Caption: Troubleshooting flowchart for common crystallization issues.

VI. Stability and Degradation Pathways

Understanding the stability of this compound is critical for its proper handling and storage, as well as for interpreting analytical results.

  • Hydrolysis: The ester group is susceptible to both acid- and base-catalyzed hydrolysis, which will convert the product back to 3-amino-5-chlorobenzoic acid. It is therefore advisable to avoid strongly acidic or basic conditions during purification and to use anhydrous solvents whenever possible.

  • Oxidation: The aromatic amine functionality can be oxidized, particularly when exposed to air and light, leading to the formation of colored impurities. Storing the compound in a cool, dark place under an inert atmosphere is recommended for long-term stability.

Degradation_Pathways main This compound hydrolysis 3-amino-5-chlorobenzoic acid main->hydrolysis H+ or OH- / H2O oxidation Oxidized Products (Colored) main->oxidation [O] / light, air

Caption: Primary degradation pathways for this compound.

This technical support guide provides a comprehensive overview of the challenges and solutions related to the purification and crystallization of this compound. By understanding the underlying chemical principles and applying these troubleshooting strategies, researchers can significantly improve the quality and yield of this important chemical intermediate.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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Technical Support Center: Managing Gas Evolution in the Synthesis of Methyl 3-amino-5-chlorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-5-chlorobenzoate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate a critical, yet often underestimated, aspect of this synthesis: the management of gas evolution. Uncontrolled gas release can lead to pressure buildup, compromised reaction integrity, reduced yields, and significant safety hazards.

This document moves beyond simple procedural steps to explain the underlying chemical principles, offering a robust framework for troubleshooting and optimizing your synthetic protocols.

General Troubleshooting & FAQs

This section addresses overarching questions about identifying and managing gas evolution applicable to various stages of the synthesis.

Q1: What are the primary signs of dangerous gas evolution?

A1: Be vigilant for the following indicators, which suggest your reaction is proceeding too quickly or developing an unsafe condition:

  • Rapid Bubbling or Frothing: While some bubbling is expected, a sudden, vigorous effervescence indicates a runaway reaction.

  • Pressure Buildup: If using a sealed or semi-sealed apparatus, any noticeable pressure increase on a manometer or swelling of septa is a critical warning sign.

  • Sudden Temperature Spikes: Gas evolution is often linked to highly exothermic processes. A rapid temperature increase that is difficult to control with external cooling is a major red flag.[1]

  • Visible Fume or Smoke Emission: The evolution of acidic gases like HCl or SO₂ can often be seen as corrosive fumes, especially in the presence of atmospheric moisture.[2]

Q2: My reaction is evolving gas much faster than expected. What is the immediate course of action?

A2: Your immediate priority is to safely bring the reaction under control.

  • Stop Reagent Addition: Immediately cease the addition of any reagents.

  • Enhance Cooling: Ensure your cooling bath (e.g., ice-water or ice-salt) is making good contact with the reaction flask and has sufficient capacity.[1]

  • Ensure Adequate Venting: Confirm that the reaction is not in a sealed system and that the venting apparatus (e.g., needle, bubbler) is not blocked.[3][4]

  • Consider Dilution: If safe to do so, adding a cold, inert solvent can help to slow the reaction by reducing reactant concentration and absorbing heat.

Q3: What is the best general-purpose setup for a reaction known to evolve gas?

A3: A well-designed reaction setup is your first line of defense. The key is to allow for controlled reagent addition and safe venting of evolved gases. An ideal setup includes:

  • A three-necked, round-bottom flask of appropriate size (do not exceed 50-60% of the total volume).

  • A pressure-equalizing dropping funnel for the controlled, dropwise addition of liquid reagents.

  • A condenser (if the reaction is heated) or an inlet adapter for an inert gas supply.

  • An outlet connected to a gas bubbler or a scrubbing system (e.g., a beaker with a basic solution for acidic gases) to monitor the rate of gas evolution and neutralize harmful off-gases.

Reaction-Specific Troubleshooting and FAQs

The synthesis of this compound and its derivatives typically involves several key transformations, each with its own potential for gas evolution.

Stage 1: Reduction of 3-Chloro-5-Nitrobenzoate Precursor

The conversion of the aromatic nitro group to an amine is a foundational step and a common source of exothermic and gas-evolving side reactions.

Q4: I am using catalytic hydrogenation (H₂/Pd/C) to reduce the nitro group. What gas-related issues should I be aware of?

A4: While catalytic hydrogenation is generally clean, the primary hazard is the use of flammable hydrogen gas (H₂). The key is preventing the mixing of hydrogen with air/oxygen in the presence of the pyrophoric palladium catalyst. Ensure the system is thoroughly purged with an inert gas (N₂ or Ar) before introducing H₂ and again after the reaction before exposing the catalyst to air. The reaction can also be highly exothermic, which can increase the vapor pressure of the solvent, contributing to overall system pressure.[5][6]

Q5: I am using a metal/acid reduction (e.g., SnCl₂, Fe, or Zn with HCl). The reaction is extremely vigorous and difficult to control. Why is this happening and how can I fix it?

A5: This is a very common issue. The reaction between the metal and the acid generates hydrogen gas (H₂) in situ, and this process is itself highly exothermic.[5] This heat accelerates the primary reduction of the nitro group, which is also exothermic, leading to a dangerous feedback loop.

  • Causality: The rate of reaction is dependent on the surface area of the metal and the concentration of the acid. Adding the acid too quickly, especially at the beginning when the metal is most reactive, will cause an uncontrollable exotherm and a burst of H₂ gas.[5]

  • Solution:

    • Control the Acid Addition: Add the acid dropwise and slowly using a pressure-equalizing dropping funnel.

    • Maintain Low Temperature: Begin the reaction in an ice bath to manage the initial exotherm. Allow the reaction to warm to room temperature only after the initial vigorous phase has subsided.

    • Mechanical Stirring: Ensure efficient stirring to promote even heat distribution and prevent localized "hot spots."

Reducing SystemCommon Gas EvolvedControl StrategyKey Considerations
H₂/Pd/C H₂ (reactant)Proper inert gas purging; pressure regulation.Catalyst can be pyrophoric.
SnCl₂/HCl H₂ (from metal/acid)Slow, portion-wise addition of acid; efficient cooling.Highly exothermic reaction.[7]
Fe/HCl or Fe/NH₄Cl H₂ (from metal/acid)Slow acid addition; maintain temperature.Generally milder than SnCl₂.[6]
Catalytic Transfer Hydrogenation H₂ or CO₂ (from donor)Dependent on H-donor decomposition rate.Avoids pressurized H₂ gas.[8][9]
Stage 2: Esterification of the Carboxylic Acid

If the synthesis starts from 3-amino-5-chlorobenzoic acid, an esterification step is required. Using thionyl chloride (SOCl₂) is a common and highly effective method, but it is a major source of gas evolution.

Q6: I am using thionyl chloride (SOCl₂) and methanol to form the methyl ester. What gases are produced and how should I handle them?

A6: This reaction is highly effective because it produces gaseous byproducts that drive the reaction to completion. The two primary gases evolved are sulfur dioxide (SO₂) and hydrogen chloride (HCl).[2][10][11]

  • SO₂: A toxic, corrosive gas with a characteristic suffocating odor.

  • HCl: A corrosive gas that forms steamy fumes in moist air.[12]

Handling and Troubleshooting:

  • Fume Hood is Mandatory: This reaction must always be performed in a well-ventilated chemical fume hood.[10][11]

  • Scrubbing System: The off-gas from the reaction should be directed into a gas trap containing a basic solution (e.g., saturated sodium bicarbonate or dilute NaOH) to neutralize both SO₂ and HCl before they are released into the fume hood exhaust.

  • Control Addition: Add the thionyl chloride dropwise to the cooled solution of the acid in methanol. The reaction is exothermic and adding it too quickly will result in a violent evolution of gas and potential boiling of the solvent.[2]

Stage 3: Derivatization via Diazotization (e.g., Sandmeyer Reaction)

To create derivatives, the amino group of this compound is often converted into a diazonium salt, which is a versatile intermediate. This process involves the formation of a thermally unstable species and the evolution of nitrogen gas (N₂).

Q7: During my diazotization reaction (using NaNO₂/HCl), I see significant bubbling even at 0-5 °C. Is this normal? What does it signify?

A7: Vigorous bubbling, even at low temperatures, is a sign that the diazonium salt is decomposing. The desired aryl diazonium salt is thermally unstable, and its decomposition is highly exothermic and releases nitrogen gas (N₂).[13][14]

  • Causality: The stability of the diazonium salt is critically dependent on temperature. If the temperature rises above the recommended 0-5 °C range, the rate of decomposition increases dramatically. This decomposition is often the main reason for low yields in subsequent reactions like the Sandmeyer reaction.[13]

  • Troubleshooting:

    • Strict Temperature Control: Use an ice-salt bath to maintain the temperature below 5 °C, ideally between 0-2 °C.[13]

    • Slow Nitrite Addition: Add the aqueous solution of sodium nitrite (NaNO₂) very slowly and dropwise, ensuring the temperature never exceeds 5 °C.

    • Monitor for "Hot Spots": Ensure vigorous stirring to prevent localized areas of higher temperature where decomposition can initiate.

    • Use Immediately: Do not attempt to store the diazonium salt solution. Use it immediately in the next step of your synthesis.

Experimental Protocols & Workflows

Protocol 1: Safe Quenching of a Metal/Acid Reduction Reaction

This protocol outlines the procedure for safely neutralizing the reaction mixture after a reduction using a reactive metal and acid.

  • Cool the Mixture: Ensure the reaction is complete, then cool the flask in an ice bath to 0-5 °C.[1]

  • Slow Basification: With vigorous stirring, slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Caution: This will cause vigorous CO₂ evolution as the excess acid is neutralized. Add the base in small portions.

  • Monitor pH: Continue adding the basic solution until the gas evolution ceases and the pH of the aqueous layer is basic (pH > 8).

  • Proceed to Workup: The mixture can now be safely handled for extraction with an organic solvent.

Workflow: Diagnosing and Managing Uncontrolled Gas Evolution

The following diagram provides a logical decision-making workflow for addressing unexpected gas evolution during a reaction.

Gas_Evolution_Troubleshooting start Uncontrolled Gas Evolution Detected stop_reagents Immediately Stop Reagent Addition start->stop_reagents check_temp Is Temperature Rising Rapidly? stop_reagents->check_temp enhance_cooling Enhance External Cooling (Ice Bath) check_temp->enhance_cooling Yes check_venting Is System Adequately Vented? check_temp->check_venting No enhance_cooling->check_venting clear_blockage Clear Venting Path (e.g., blocked needle/bubbler) check_venting->clear_blockage No consider_dilution Consider Adding Cold, Inert Solvent check_venting->consider_dilution Yes clear_blockage->consider_dilution stabilized Reaction Stabilized? (Gas/Temp Subsided) consider_dilution->stabilized resume Resume Addition At Much Slower Rate stabilized->resume Yes abort Abort and Quench Safely (Follow Quenching Protocol) stabilized->abort No end Proceed with Caution resume->end abort->end

Caption: Troubleshooting workflow for uncontrolled gas evolution.

Diagram: Recommended Apparatus for Gas-Evolving Reactions

This diagram illustrates a safe and effective experimental setup for reactions that produce gaseous byproducts.

Reaction_Setup cluster_flask Reaction Vessel cluster_addition Reagent Addition cluster_venting Gas Venting & Scrubbing flask stir_bar Stir Bar condenser Condenser flask->condenser Gas Outlet funnel Pressure-Equalizing Dropping Funnel funnel->flask Controlled Addition outlet_tube condenser->outlet_tube bubbler Gas Bubbler (contains NaOH soln) outlet_tube->bubbler

Sources

Incompatible reagents and conditions for Methyl 3-amino-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 3-amino-5-chlorobenzoate

Welcome to the technical support guide for this compound (CAS: 21961-31-9). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Its unique structure, featuring a nucleophilic aromatic amine, a hydrolyzable methyl ester, and an electron-withdrawing chloro substituent, presents specific challenges. Understanding its incompatibilities is paramount to achieving successful, reproducible outcomes and ensuring laboratory safety. This guide provides in-depth, field-proven insights into the reagents and conditions to avoid, structured as a series of frequently asked questions and a practical troubleshooting guide.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical functionalities of this compound and how do they influence its reactivity?

This compound is a trifunctional molecule. Its reactivity is governed by the interplay between:

  • Aromatic Amine (-NH₂): A nucleophilic site and an ortho-, para-directing activating group. However, its basicity is reduced by the electron-withdrawing effects of the adjacent ester and chloro groups.[1][2] It is susceptible to oxidation, diazotization, and unwanted acylation or alkylation.

  • Methyl Ester (-COOCH₃): An electrophilic site susceptible to nucleophilic acyl substitution. It is prone to hydrolysis under both acidic and basic conditions (saponification).[3][4][5]

  • Aryl Chloride (-Cl): A deactivating, ortho-, para-directing group that is generally stable but can influence the overall electron density and reactivity of the aromatic ring.

The primary challenge in using this reagent is the potential for one functional group to react under conditions intended for another, leading to side products or complete reaction failure.

Q2: How do strong acids and bases affect the stability and reactivity of the compound?

Both strong acids and bases are highly problematic and represent the most common sources of incompatible conditions.

  • Strong Acids (e.g., HCl, H₂SO₄, TFA):

    • Amine Protonation: The primary amine will be protonated to form an ammonium salt (-NH₃⁺). This deactivates the ring towards electrophilic substitution and renders the amine non-nucleophilic, preventing desired reactions at that site.

    • Ester Hydrolysis: Under aqueous acidic conditions, particularly with heating, the methyl ester can undergo hydrolysis to yield the corresponding carboxylic acid (3-amino-5-chlorobenzoic acid).[3][6] While this reaction is generally slower than base-catalyzed hydrolysis, it can be a significant side reaction over long reaction times or at elevated temperatures.

  • Strong Bases (e.g., NaOH, KOH, LiOH):

    • Saponification: The methyl ester is highly susceptible to rapid and often irreversible hydrolysis (saponification) in the presence of strong bases, yielding the carboxylate salt of 3-amino-5-chlorobenzoic acid.[4][5][7] This is one of the most significant incompatibilities to consider. Even moderate bases can catalyze this process, especially at elevated temperatures.

Q3: What are the risks of using oxidizing agents with this compound?

Aromatic amines are highly sensitive to oxidation.[8] The presence of strong oxidizing agents can lead to a complex mixture of products, often appearing as dark, tar-like substances.

  • Incompatible Oxidants: Avoid reagents such as potassium permanganate (KMnO₄), chromium trioxide (CrO₃), hydrogen peroxide (H₂O₂) under harsh conditions, and nitric acid (HNO₃).

  • Outcome: Oxidation can lead to the formation of nitroso, nitro, or azoxy compounds, and ultimately to polymerization. This is a common cause of reaction mixtures turning dark brown or black, leading to significant yield loss and purification challenges.

Q4: Can I perform diazotization on the amino group? What are the potential pitfalls?

Yes, the aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). However, this reaction requires careful control.[9][10]

  • Conditions: The reaction must be performed at low temperatures (typically 0–5 °C) to ensure the stability of the diazonium salt.

  • Pitfalls:

    • Instability: Aryl diazonium salts can be explosive when isolated and dry.[10] They are almost always used immediately in solution.

    • Side Reactions: An excess of nitrous acid can lead to unwanted side reactions and decrease the stability of the diazonium salt.[10]

    • Hydrolysis: If the temperature rises or if the diazonium salt is left for too long in the aqueous acidic medium, it can be hydrolyzed to the corresponding phenol.

Troubleshooting Guide

This section addresses common experimental problems in a scenario-based format.

Scenario 1: My reaction is sluggish or fails, and I primarily recover the starting material.
  • Symptom: You are attempting a reaction that requires the amine to act as a nucleophile (e.g., acylation, alkylation) but see little to no product formation.

  • Underlying Cause: Unintentional protonation of the amine. If your reaction conditions are even mildly acidic, or if an acidic byproduct is generated, the amine will exist as the non-nucleophilic ammonium salt.

  • Troubleshooting Protocol:

    • Incorporate a Base: Add a non-nucleophilic base (e.g., triethylamine, DIPEA) to your reaction mixture to scavenge any acid present or generated.

    • Check Reagent Purity: Ensure that your reagents and solvents are free from acidic impurities. For example, some grades of chloroform can contain trace HCl.

    • Use Aprotic Solvents: Perform the reaction in aprotic solvents (e.g., THF, DCM, DMF) to avoid proton sources.

Scenario 2: The reaction mixture has turned dark brown/black, and purification is yielding a tar-like substance.
  • Symptom: Upon addition of a reagent or during heating, the solution rapidly darkens.

  • Underlying Cause: Oxidation of the aromatic amine. This can be caused by an explicit oxidizing agent, dissolved oxygen, or peroxide impurities in solvents (like older THF or ether).

  • Troubleshooting Protocol:

    • Deoxygenate Solvents: Before use, sparge your solvents with an inert gas (Nitrogen or Argon) for 15-30 minutes.

    • Run Under Inert Atmosphere: Set up your reaction under a positive pressure of Nitrogen or Argon to prevent atmospheric oxygen from entering.

    • Check for Peroxides: Test solvents like THF and diethyl ether for the presence of peroxides, especially if the bottle has been open for a long time.

    • Avoid High Temperatures: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. Aromatic amines are more susceptible to oxidation at elevated temperatures.

Scenario 3: My product's mass spectrum shows a loss of 14 Da, and the NMR is missing a methoxy signal.
  • Symptom: Mass spectrometry suggests the loss of a CH₂ group (14 Da) or a methoxy group (31 Da), and the characteristic methyl singlet (~3.9 ppm) is absent from the ¹H NMR spectrum.

  • Underlying Cause: Hydrolysis of the methyl ester to the carboxylic acid. This is a very common side reaction.

  • Troubleshooting Protocol:

    • Strict pH Control: Ensure your reaction and workup conditions are not strongly acidic or basic. If an aqueous workup is necessary, use buffered solutions or mild acids/bases (e.g., saturated NH₄Cl, saturated NaHCO₃) and minimize contact time.

    • Anhydrous Conditions: If the reaction chemistry allows, use anhydrous reagents and solvents to prevent hydrolysis.

    • Reagent Compatibility: Be aware that some reagents can introduce moisture or have basic/acidic properties. For example, using a Grignard reagent would be incompatible as it is a strong base and would deprotonate the amine and attack the ester.

Visualizing Incompatibility Pathways

The following diagram illustrates the primary degradation and side-reaction pathways stemming from incompatible conditions.

IncompatiblePathways cluster_conditions Incompatible Conditions cluster_products Undesired Products M3AC This compound StrongAcid Strong Acid (e.g., H₂SO₄, aq. HCl) M3AC->StrongAcid StrongBase Strong Base (e.g., NaOH, KOH) M3AC->StrongBase Oxidant Oxidizing Agent (e.g., KMnO₄, Air/Heat) M3AC->Oxidant Diazotization Diazotization (NaNO₂, HCl, >5°C) M3AC->Diazotization HydrolyzedAcid 3-Amino-5-chlorobenzoic Acid (Ester Hydrolysis) StrongAcid->HydrolyzedAcid Hydrolysis ProtonatedAmine Ammonium Salt (Deactivated Nucleophile) StrongAcid->ProtonatedAmine Protonation StrongBase->HydrolyzedAcid Saponification OxidizedProduct Oxidized Species (Tars, Polymers) Oxidant->OxidizedProduct Oxidation PhenolProduct 3-Chloro-5-hydroxybenzoic Acid (Diazonium Hydrolysis) Diazotization->PhenolProduct Decomposition

Caption: Major incompatibility pathways for this compound.

Summary of Incompatible Reagents and Conditions

Reagent/Condition ClassSpecific ExamplesFunctional Group AffectedPotential Undesired OutcomeMitigation Strategy
Strong Mineral Acids H₂SO₄, HCl, HBrAmine & EsterAmine protonation (deactivation); ester hydrolysis.Use organic acids or Lewis acids if acidity is required; use a non-nucleophilic base as an additive.
Strong Bases NaOH, KOH, LiOH, alkoxidesEsterRapid saponification to the carboxylic acid.[5][7]Use non-nucleophilic organic bases (e.g., DBU, DIPEA) or inorganic bases like K₂CO₃ or Cs₂CO₃.
Strong Oxidizing Agents KMnO₄, CrO₃, HNO₃, O₂/HeatAmineOxidation to nitroso/nitro compounds, polymerization (tar formation).Run reactions under an inert atmosphere (N₂ or Ar); use mild and specific oxidizing agents if necessary.
Reducing Agents LiAlH₄, DIBAL-HEster & Aryl ChlorideReduction of ester to alcohol; potential dehalogenation.Use chemoselective reducing agents (e.g., NaBH₄ for aldehydes/ketones if present, which won't reduce the ester).
Organometallics Grignard reagents, OrganolithiumsAmine & EsterDeprotonation of amine (acid-base reaction); nucleophilic attack on the ester.Protect the amine group (e.g., as a Boc-carbamate) before introducing organometallics.
Diazotizing Agents NaNO₂/AcidAmineFormation of potentially unstable diazonium salts.[10]Maintain strict temperature control (0–5 °C) and use the diazonium salt in situ immediately.
High Temperatures >100-120 °CEntire MoleculeIncreased rate of decomposition, oxidation, and hydrolysis.Use a catalyst to enable lower reaction temperatures; monitor reactions carefully.

Experimental Protocol: Small-Scale Compatibility Test

Before committing to a large-scale reaction with a questionable reagent, perform this validation test.

  • Preparation: In two separate small vials (e.g., 1-dram vials), add ~20 mg of this compound.

  • Control Vial: To the first vial, add 0.5 mL of your chosen reaction solvent.

  • Test Vial: To the second vial, add 0.5 mL of the solvent and the questionable reagent in the same stoichiometry as planned for the main reaction.

  • Reaction Conditions: Stir both vials under the planned reaction conditions (e.g., room temperature, 60 °C) for 1-2 hours.

  • Analysis: Withdraw a small aliquot from each vial and spot them on a TLC plate. Develop the plate using an appropriate solvent system.

  • Evaluation:

    • No Reaction (Ideal): The test vial's TLC should show only the starting material spot, identical to the control vial.

    • Incompatibility: The appearance of new spots (especially at the baseline, indicating polar compounds like the hydrolyzed acid) or a visible color change (browning/darkening) in the test vial indicates an incompatibility. Further analysis by LC-MS can confirm the identity of byproducts.

Troubleshooting Workflow Diagram

This diagram provides a logical flow for diagnosing experimental issues.

TroubleshootingWorkflow Start Problem Encountered LowYield Low/No Yield (Starting Material Recovered) Start->LowYield Decomposition Reaction Turning Black/Brown (Tar Formation) Start->Decomposition SideProduct Unexpected Side Product (e.g., by LC-MS/NMR) Start->SideProduct Cause_Protonation Amine Protonation? LowYield->Cause_Protonation Cause_Oxidation Amine Oxidation? Decomposition->Cause_Oxidation Cause_Hydrolysis Ester Hydrolysis? SideProduct->Cause_Hydrolysis Sol_Base Add non-nucleophilic base (e.g., Et₃N, DIPEA) Cause_Protonation->Sol_Base Yes Sol_Inert Use inert atmosphere (N₂/Ar) and deoxygenated solvent Cause_Oxidation->Sol_Inert Yes Sol_Anhydrous Ensure anhydrous conditions and neutral workup Cause_Hydrolysis->Sol_Anhydrous Yes

Caption: A decision tree for troubleshooting common issues.

References

  • Quora. (2021). Can methyl benzoate be hydrolyzed? [Online] Available at: [Link]

  • Cravotto, G., et al. (n.d.). Hydrolysis and saponification of methyl benzoates. Green Chemistry (RSC Publishing). [Online] Available at: [Link]

  • Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate? [Online] Available at: [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Online] Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Online] Available at: [Link]

  • YouTube. (2024). Hydrolysis of Methyl Benzoate - Lab Demo. [Online] Available at: [Link]

  • ResearchGate. (2025). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. [Online] Available at: [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. [Online] Available at: [Link]

  • Scirp.org. (n.d.). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Online] Available at: [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Online] Available at: [Link]

Sources

Overcoming incomplete conversion in the esterification of 3-amino-5-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide from the Benchtop to Best Practices.

Technical Support Center: Esterification of 3-Amino-5-Chlorobenzoic Acid

Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we understand that the esterification of substituted aromatic compounds like 3-amino-5-chlorobenzoic acid presents unique challenges that can lead to incomplete conversion and low yields. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, grounded in mechanistic principles and validated protocols.

Part 1: Foundational Challenges & Reaction Dynamics

The Fischer esterification of 3-amino-5-chlorobenzoic acid is an equilibrium-controlled reaction that is significantly influenced by the electronic properties of the aromatic ring substituents.[1][2] Understanding these influences is the first step toward troubleshooting and optimization.

  • The Dual Role of the Amino Group (-NH₂): In its neutral state, the amino group is an activating, electron-donating group via resonance. However, under the strong acidic conditions required for Fischer esterification, it is protonated to form an ammonium salt (-NH₃⁺). This protonated form is a powerful electron-withdrawing and deactivating group, which reduces the nucleophilicity of the carbonyl oxygen, making its initial protonation by the acid catalyst less favorable.[1]

  • The Role of the Chloro Group (-Cl): The chlorine atom is an electron-withdrawing group by induction and a weak deactivating group. Its presence further decreases the reactivity of the carboxylic acid compared to unsubstituted benzoic acid.

  • The Equilibrium Problem: Like all Fischer esterifications, the reaction is reversible. The formation of water as a byproduct means that without intervention, the reaction will reach an equilibrium that may be far from complete conversion.[2][3][4]

These factors combined make the esterification of this substrate more challenging than that of simple benzoic acids and require specific strategies to drive the reaction to completion.

Part 2: Troubleshooting Guide for Incomplete Conversion

This section is designed as a direct, question-and-answer troubleshooting tool for issues arising during the experiment.

Q1: My reaction has stalled with significant starting material remaining after several hours. What is the primary cause and how do I fix it?

This is the most common issue and typically points to one of three problems: catalyst neutralization, reaction equilibrium, or insufficient thermal energy.

Troubleshooting Summary Table

Issue Probable Cause Recommended Solution & Rationale
Low or No Conversion Insufficient Active Catalyst: The basic amino group neutralizes the acid catalyst (e.g., H₂SO₄), forming an ammonium salt and reducing the catalyst's availability to protonate the carboxylic acid.Increase Catalyst Loading: Use at least 1.1 to 1.5 molar equivalents of acid catalyst relative to the 3-amino-5-chlorobenzoic acid to ensure enough free acid is present for catalysis after the initial acid-base reaction.
Reaction Stalls Equilibrium Limitation: Water produced during the reaction hydrolyzes the ester product, shifting the equilibrium back towards the starting materials (Le Châtelier's Principle).[1][3][5]Shift the Equilibrium: 1) Use a large excess of the alcohol (10-20 equivalents), which also serves as the solvent.[1] 2) Actively remove water using a Dean-Stark apparatus, especially if the alcohol is not used in large excess or is more precious.[6][7][8]
Slow Reaction Rate Substrate Deactivation: The protonated amino group (-NH₃⁺) and the chloro group withdraw electron density, making the carbonyl carbon less electrophilic and slowing the rate of nucleophilic attack by the alcohol.Increase Reaction Temperature & Time: Ensure the reaction is maintained at a steady reflux temperature for an extended period (6-24 hours). Monitor progress via TLC until the starting material is consumed.[9]

Troubleshooting Workflow Diagram

G start Incomplete Conversion Observed check_catalyst Is Acid Catalyst >1.1 eq? start->check_catalyst check_equilibrium Is water being removed (e.g., excess alcohol or Dean-Stark)? check_catalyst->check_equilibrium Yes solution_catalyst Action: Increase H₂SO₄ or TsOH to 1.1-1.5 eq. check_catalyst->solution_catalyst No check_conditions Is reaction at steady reflux? check_equilibrium->check_conditions Yes solution_equilibrium Action: Use 10-20 eq of alcohol OR add a Dean-Stark trap. check_equilibrium->solution_equilibrium No solution_conditions Action: Ensure stable reflux temp & extend reaction time (monitor by TLC). check_conditions->solution_conditions No end Problem Resolved / Further Analysis check_conditions->end Yes (Consider alternative methods) solution_catalyst->end solution_equilibrium->end solution_conditions->end

Caption: Troubleshooting decision tree for incomplete esterification.

Q2: My reaction mixture turned dark brown or black during reflux. What does this indicate and is my product lost?

A significant color change often points to decomposition or side reactions, which can be caused by excessively high temperatures or prolonged reaction times in the presence of a strong acid.[1]

  • Causality: Aromatic amines are susceptible to oxidation, and strong, hot sulfuric acid can act as an oxidizing agent. It can also cause sulfonation of the aromatic ring, although this is less common under typical reflux conditions.

  • Self-Validation & Correction:

    • Monitor Progress: The best way to avoid decomposition is to monitor the reaction's progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, stop the reaction. Unnecessary heating will only increase the likelihood of side product formation.

    • Temperature Control: Use a heating mantle with a temperature controller or an oil bath to ensure a steady, controlled reflux. Avoid aggressive, direct heating.

    • Catalyst Choice: If decomposition is a persistent issue, consider using a milder acid catalyst like p-toluenesulfonic acid (p-TsOH) or a solid acid catalyst (e.g., Amberlyst 15, phosphoric acid modified Montmorillonite K10) which can be easily filtered off and may lead to a cleaner reaction.[10][11][12]

Even if the mixture darkens, the desired product may still be present. Proceed with the work-up and purification; charcoal treatment during recrystallization can sometimes help remove colored impurities.

Part 3: Validated Experimental Protocols

Adhering to a robust protocol is critical. The following methods include built-in checks for reaction monitoring and purification.

Protocol 1: Optimized Fischer Esterification of 3-Amino-5-Chlorobenzoic Acid

This protocol uses an excess of alcohol to drive the equilibrium towards the product.

Experimental Workflow Diagram

G setup 1. Reaction Setup (Acid + Alcohol) catalyst 2. Catalyst Addition (Conc. H₂SO₄, dropwise) setup->catalyst reflux 3. Reflux & Monitoring (TLC Analysis) catalyst->reflux workup 4. Work-up (Quench, Neutralize, Extract) reflux->workup purify 5. Purification (Dry, Concentrate, Recrystallize) workup->purify analyze 6. Analysis (Yield, MP, NMR) purify->analyze

Caption: Step-by-step experimental workflow for ester synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 3-amino-5-chlorobenzoic acid (1.0 eq) and the desired alcohol (e.g., absolute ethanol, 15-20 eq). Stir the mixture at room temperature. The acid will likely not fully dissolve at this stage.

  • Catalyst Addition: Slowly and carefully, add concentrated sulfuric acid (1.2 eq) dropwise to the stirring mixture. Caution: This addition is exothermic. A precipitate of the aminobenzoic acid hydrogen sulfate salt will form.[5][9]

  • Reflux and Monitoring: Attach a reflux condenser and heat the mixture to a gentle reflux (for ethanol, ~78°C).[13] The precipitate should dissolve as the reaction proceeds. Monitor the reaction's progress every 1-2 hours by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is complete when the starting material spot is no longer visible.

  • Work-up - Quenching and Neutralization:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a beaker containing ice water (approx. 3 times the volume of the reaction mixture).

    • Slowly neutralize the acidic solution by adding a 10% aqueous sodium carbonate or sodium bicarbonate solution dropwise with stirring.[5][9] Continue adding until gas evolution ceases and the pH of the solution is >8. The crude ester product will precipitate as a solid.

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid with several portions of cold deionized water to remove any inorganic salts.[5]

  • Purification: Dry the crude solid. The product can be further purified by recrystallization, typically from an ethanol/water mixture, to yield the pure ester.[5]

Part 4: Frequently Asked Questions (FAQs)

  • Q: Why is Fischer esterification often preferred over methods using thionyl chloride (SOCl₂) or oxalyl chloride for substrates with an amino group?

    • A: While converting the carboxylic acid to an acyl chloride is a powerful way to form an ester, the reagents used (like SOCl₂) are highly reactive and will also react with the amino group to form undesired side products. The one-pot, acid-catalyzed Fischer method, while slower, is more chemoselective for the carboxylic acid in this case.

  • Q: Can I use microwave heating to speed up the reaction?

    • A: Yes, microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times for Fischer esterification, often from hours to minutes.[4][14][15] When using a sealed-vessel microwave, the reaction can be performed at temperatures above the solvent's boiling point, accelerating the rate.[15][16] However, careful optimization of temperature and time is necessary to prevent decomposition.[4]

  • Q: How do I properly monitor the reaction with TLC?

    • A: Spot three lanes on a TLC plate: one with the starting material (a solution of 3-amino-5-chlorobenzoic acid), one with the co-spot (a mix of starting material and reaction mixture), and one with the reaction mixture. The product ester will be less polar than the carboxylic acid starting material and should have a higher Rf value. The reaction is complete when the spot corresponding to the starting material is absent from the reaction mixture lane.[5]

  • Q: What is a Dean-Stark trap and how does it work?

    • A: A Dean-Stark apparatus is a piece of glassware used to continuously remove water from a refluxing reaction.[8] It is used with a solvent that forms an azeotrope with water (like toluene). The vapor from the azeotrope condenses, and the two immiscible liquids collect in a graduated arm. Since water is typically denser, it sinks to the bottom of the trap while the solvent, now free of water, overflows and returns to the reaction flask, thus driving the equilibrium forward.[7][8][12]

References

  • BenchChem. (2025).
  • Chen, L., Johnson, B. D., Grinberg, N., Bickery, G. R., & Ellison, D. K. (n.d.). Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis. Journal of Liquid Chromatography & Related Technologies, 21(9), 1335-1348. [Link]

  • ResearchGate. (n.d.). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. [Link]

  • MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

  • Nordon, A., et al. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Analytica Chimica Acta, 849, 12-8. [Link]

  • Ampiah-Bonney, R. J., & Walmsley, A. D. (1999). Monitoring of the acid catalysed esterification of ethanol by acetic acid using Raman spectroscopy. Analyst, 124, 1817-1821. [Link]

  • Lonshakov, D. V., et al. (n.d.). Synthesis of 4-Aminobenzoic Acid Esters of Polyethylene Glycol and Their Use for Pegylation of Therapeutic Proteins. The Royal Society of Chemistry. [Link]

  • American Academic Publisher. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International Journal of Physical Sciences. [Link]

  • Spectroscopy Europe/World. (2021). Esterification monitoring using X-Pulse: calculation of activation parameters. [Link]

  • Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 26(2), 53–61. [Link]

  • Lonshakov, D. V., et al. (2016). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. RSC Publishing. [Link]

  • Ramachandran, R. (2020). Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry. YouTube. [Link]

  • MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. [Link]

  • Google Patents. (n.d.). Continuous process for preparing benzoic acid esters.
  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]

  • UW-Madison Demonstration Lab. (n.d.). Esterification Using a Dean-Stark Trap. [Link]

  • Google Patents. (n.d.). Para-amino benzoic acid esters.
  • Reddit. (2023). Why is the ester electron-withdrawing?[Link]

  • Google Patents. (n.d.). Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols.
  • DergiPark. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. [Link]

  • ResearchGate. (n.d.). Selective esterifications of alcohols and phenols through carbodiimide couplings. [Link]

  • ResearchGate. (2017). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. [Link]

  • UW-Madison Demonstration Lab. (2006). Types of Organic Reactions- Esterification Using a Dean-Stark Trap. [Link]

  • YouTube. (2016). Esters: Electron Donating OR Withdrawing? (Lightboard). [Link]

  • Hamzah, N., et al. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]

  • Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid. [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Dean–Stark apparatus. [Link]

  • ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • University of Calgary. (n.d.). Substituent Effects. [Link]

  • YouTube. (2015). USE OF A DEAN STARK TRAP with Dr. Mark Niemczyk, Ph.D.[Link]

  • Google Patents. (n.d.). Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. [Link]

  • ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?[Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Clutch Prep. (n.d.). Reactions of Amino Acids: Esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • ResearchGate. (n.d.). Esterification of Amino Acids and Mono Acids Using Triphosgene. [Link]

  • Pearson. (2024). Reactions of Amino Acids: Esterification: Videos & Practice Problems. [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link]

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How to resolve issues in the work-up and extraction of aminobenzoate esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for resolving common issues in the work-up and extraction of aminobenzoate esters. As valuable intermediates and active pharmaceutical ingredients (APIs) in drug development, exemplified by local anesthetics like benzocaine (ethyl 4-aminobenzoate), achieving high purity and yield is paramount.[1][2] However, their amphiprotic nature—possessing both a basic amino group and a weakly acidic ester—presents unique challenges during aqueous work-ups. This guide provides in-depth, practical solutions to the most frequently encountered problems, grounded in chemical principles to empower you to not only solve the immediate issue but also to prevent its recurrence.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address specific problems you may encounter during your experimental work.

Problem 1: Persistent Emulsion Formation

Q1: I'm performing a liquid-liquid extraction and a thick, stable emulsion has formed at the interface between my organic and aqueous layers. How can I break it?

A1: Causality & Explanation

Emulsions are a common nuisance in the extraction of aminobenzoate esters. They form when surfactant-like molecules reduce the interfacial tension between the two immiscible liquid phases, allowing for the formation of a stable dispersion of one liquid within the other.[3][4] Aminobenzoate esters, particularly when protonated or in the presence of partially saponified starting materials (forming carboxylate salts), can act as such surfactants. Vigorous shaking during the extraction process provides the energy to form these stable droplets.[4][5]

Troubleshooting Protocol:

It is always easier to prevent an emulsion than to break one.[3] Instead of vigorous shaking, gently rock or invert the separatory funnel for a longer period (1-2 minutes) to maximize surface area contact without high shear forces.[3][5] If an emulsion has already formed, here are several effective methods to resolve it:

  • "Salting Out" with Brine:

    • Mechanism: Adding a saturated solution of sodium chloride (brine) dramatically increases the ionic strength of the aqueous layer.[3][6] This makes the aqueous phase more polar, forcing non-polar organic components and surfactant-like molecules to partition into the organic layer, which helps coalesce the dispersed droplets.[4]

    • Procedure: Add a volume of brine equal to 10-20% of the aqueous layer volume. Gently swirl and allow the funnel to stand. The layers should begin to separate.

  • Solvent Addition:

    • Mechanism: Adding a small amount of a different, miscible organic solvent can alter the overall properties of the organic phase, disrupting the delicate balance that stabilizes the emulsion.[3][4]

    • Procedure: Add a small volume (a few mL) of a solvent like methanol or ethanol to the separatory funnel and swirl. Be aware this may slightly alter the composition of your organic layer.

  • Mechanical Disruption & Filtration:

    • Mechanism: Physical methods can force the dispersed droplets to coalesce.

    • Procedure:

      • Filtration: Pass the entire mixture through a plug of glass wool or Celite® in a powder funnel.[3][6] This provides a large surface area for the droplets to merge.

      • Stirring: Insert a glass stirring rod into the funnel and gently stir the emulsion layer.

      • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective way to break the emulsion by force.[4][7]

  • Patience:

    • Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (15-30 minutes) can lead to the slow separation of the layers.[6][7]

Problem 2: Low Recovery or Yield of the Ester

Q2: My final yield of the aminobenzoate ester is significantly lower than expected. What are the likely causes and how can I improve it?

A2: Causality & Explanation

Low yield is often traced back to one of two primary issues: incomplete extraction due to incorrect pH, or chemical degradation of the ester via hydrolysis. The key is understanding the acid-base chemistry of your molecule. The amino group of an aminobenzoate ester is basic and can be protonated by acid, while the ester group is susceptible to hydrolysis under both strongly acidic and basic conditions.

  • The Role of pH: For an aminobenzoate ester to be soluble in an organic solvent (like diethyl ether or ethyl acetate), its basic amino group must be in its neutral, deprotonated form (R-NH₂).[8][9] If the aqueous phase is acidic, the amine will be protonated to its ammonium salt form (R-NH₃⁺), which is ionic and highly soluble in water, thus remaining in the aqueous layer.[9][10]

  • Ester Hydrolysis: The ester functional group can be cleaved back to a carboxylic acid and an alcohol. This reaction is catalyzed by strong acids (e.g., excess HCl) or, more commonly, by base (saponification) with hydroxide ions (e.g., from NaOH).[11][12]

Troubleshooting Workflow:

The following diagram outlines a decision-making process to diagnose and resolve low yield issues.

Low_Yield_Troubleshooting start Low Yield Observed check_ph Check pH of Aqueous Layer During Extraction start->check_ph ph_low pH < 7-8? check_ph->ph_low ph_high pH > 10? check_ph->ph_high ph_low->ph_high No protonation Problem: Amine Protonation Ester is in Aqueous Layer ph_low->protonation Yes hydrolysis Problem: Base-Catalyzed Ester Hydrolysis ph_high->hydrolysis Yes solution_base Solution: Adjust aqueous pH to 8-9 with NaHCO₃ or Na₂CO₃. Re-extract. protonation->solution_base solution_mild_base Solution: Use a milder base (NaHCO₃) for washes. Keep cold. Avoid excess NaOH. hydrolysis->solution_mild_base

Caption: Troubleshooting workflow for low ester yield.

Detailed Steps for Yield Improvement:

  • Ensure Complete Extraction: During the work-up, the aqueous phase should be made basic to ensure the ester's amino group is deprotonated. Adjust the pH to 8-9 using a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[13] This ensures the ester is neutral and partitions preferentially into the organic layer.[8]

  • Perform Multiple Extractions: It is more effective to perform three extractions with smaller volumes of organic solvent than one extraction with a large volume.[5] This ensures a more quantitative transfer of the product.

  • Prevent Hydrolysis:

    • Avoid using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for extended periods or at elevated temperatures, as this will saponify the ester.[12]

    • If washing to remove acidic impurities, use a chilled, dilute solution of a weak base like sodium bicarbonate.

    • If the reaction was run under strong acid catalysis (e.g., Fischer esterification), neutralize the acid carefully with a base after the reaction is complete and cooled.[2][14]

Problem 3: Product is Contaminated with Unreacted Starting Material

Q3: My isolated ester is contaminated with unreacted p-aminobenzoic acid. How can I purify it?

A3: Causality & Explanation

This is a classic purification challenge that is perfectly solved with an acid-base extraction. The key is to exploit the difference in acidity between the starting material (a carboxylic acid) and the product (an ester). The unreacted p-aminobenzoic acid has an acidic carboxylic acid group, while your ester product does not.

Purification Protocol: Acid-Base Extraction

This workflow separates your desired basic ester from the acidic starting material and any neutral impurities.

  • Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent such as diethyl ether or ethyl acetate.[15]

  • Acid Removal: Transfer the solution to a separatory funnel and wash it with a 5% aqueous solution of sodium bicarbonate (NaHCO₃). The basic NaHCO₃ will deprotonate the acidic carboxylic acid, forming a water-soluble sodium carboxylate salt (sodium 4-aminobenzoate), which partitions into the aqueous layer.[9] The neutral ester remains in the organic layer. Drain and save the aqueous layer. Repeat the wash.

  • Ester Isolation: The organic layer now contains primarily your ester. Wash it once with brine to remove residual water, then drain the organic layer into a clean flask. Dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified ester.

  • Optional: Recovery of Starting Material: The aqueous layers from step 2 can be combined and re-acidified with dilute HCl. This will re-protonate the carboxylate salt, causing the p-aminobenzoic acid to precipitate, allowing for its recovery by filtration.

AcidBase_Extraction start Crude Product (Ester + Acidic SM) in Organic Solvent wash_bicarb Wash with aq. NaHCO₃ start->wash_bicarb organic_layer Organic Layer: Neutral Ester wash_bicarb->organic_layer Separates into aqueous_layer Aqueous Layer: Sodium Salt of Acidic SM wash_bicarb->aqueous_layer isolate_ester Dry & Evaporate Solvent to get Pure Ester organic_layer->isolate_ester acidify Acidify with HCl aqueous_layer->acidify recover_sm Precipitate & Filter to Recover Acidic SM acidify->recover_sm

Caption: Acid-base extraction workflow for purification.

Key Physicochemical Data

Understanding the properties of your molecule is critical for designing a robust work-up.

Compound / Functional GrouppKa ValueSignificance for Extraction
4-Aminobenzoic acid (Carboxyl group)~2.4[16][17]At pH > 4.4, this group is deprotonated (COO⁻), making the molecule water-soluble.
4-Aminobenzoic acid (Ammonium group)~4.9[16][17]At pH < 2.9, this group is protonated (NH₃⁺). The molecule exists as a zwitterion between pH 2.4 and 4.9.
Typical Aromatic Amine (R-NH₃⁺)~4-5[18]The amino group of the ester must be deprotonated (pH > 6) to be soluble in an organic solvent.

References

Technical Support Center: Optimizing Catalyst Loading for Reactions Involving Methyl 3-amino-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into optimizing catalyst loading for catalytic reactions involving Methyl 3-amino-5-chlorobenzoate. Given its structure—an electron-deficient aryl chloride with a potentially coordinating amino group—this substrate presents unique challenges in common cross-coupling reactions. This resource will help you navigate these challenges, troubleshoot common issues, and systematically optimize your reaction conditions for maximum yield and efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter. The answers are designed to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is not proceeding or giving very low yield. What is the first thing I should check regarding catalyst loading?

A1: When a reaction fails, it's tempting to immediately increase the catalyst loading. However, the issue often lies with catalyst activity rather than amount. The C-Cl bond in your substrate is notoriously difficult to activate due to its strength compared to C-Br or C-I bonds.[1][2] This necessitates a highly active catalyst system.

Initial Checks:

  • Catalyst & Ligand Choice: Standard or "first-generation" catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[3][4] For substrates like this compound, you require a catalyst system featuring bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3][4][5][6] These ligands are crucial as they facilitate the rate-determining oxidative addition step.[4]

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Inadequate degassing of your solvent and reaction vessel is a primary cause of catalyst deactivation and reaction failure.[2][3] Ensure you have a rigorously inert atmosphere by using freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through your solvent for an extended period.[2][3]

  • Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous. Water can lead to unwanted side reactions, such as hydrodehalogenation (reduction of the C-Cl bond) or protodeboronation of the boronic acid partner in Suzuki couplings.[2][3]

Only after confirming that your catalyst system is appropriate and your conditions are rigorously controlled should you begin to optimize the catalyst loading. Starting with a non-optimal ligand or oxygen-contaminated setup will lead to misleading results, regardless of the catalyst amount.

Q2: I'm observing significant side products like homocoupling or hydrodehalogenation. How is this related to catalyst loading?

A2: The formation of side products is intimately linked to catalyst concentration and the relative rates of the desired and undesired reaction pathways.

  • Homocoupling: This typically involves the coupling of your boronic acid (in Suzuki reactions) or amine partner with itself. High local concentrations of the catalyst can sometimes promote this undesired pathway.[3][7]

    • Troubleshooting Strategy: Paradoxically, lowering the catalyst loading can sometimes minimize homocoupling. A loading of 0.5-1 mol% is often a good range to test.[3] This reduces the probability of multiple catalytic cycles occurring in close proximity, which can favor the undesired reaction.

  • Hydrodehalogenation (Reduction): This is the replacement of the chlorine atom with hydrogen. It can be caused by the presence of a proton source (like water) in combination with your base and catalyst.

    • Troubleshooting Strategy: While primarily an issue of anhydrous conditions, the choice of ligand and base is critical.[3] If this persists after ensuring dry conditions, evaluate your base. Stronger, non-nucleophilic bases are often required for aryl chlorides, but their interaction with trace water can exacerbate reduction.[5]

The relationship between these factors can be visualized as a decision-making process.

G start Side Product Observed homocoupling Homocoupling (e.g., Boronic Acid Dimer) start->homocoupling reduction Hydrodehalogenation (C-Cl replaced by C-H) start->reduction action1 Decrease Catalyst Loading (Try 0.5-1 mol%) homocoupling->action1 Primary Action action2 Ensure Rigorously Anhydrous Conditions reduction->action2 Primary Action action3 Re-evaluate Base/Solvent System reduction->action3 Secondary Action

Caption: Troubleshooting workflow for common side reactions.

Q3: What is a typical starting catalyst loading for a reaction with this compound, and when should I increase or decrease it?

A3: A judicious starting point depends on the specific cross-coupling reaction. For challenging aryl chlorides, a higher initial loading than for bromides or iodides is common.

Reaction TypeTypical Starting Loading (mol%)When to Increase LoadingWhen to Decrease Loading
Suzuki-Miyaura Coupling 1 - 2 mol%Reaction is clean but stalls, leaving significant starting material.Significant homocoupling or catalyst decomposition (e.g., formation of palladium black) is observed.
Buchwald-Hartwig Amination 1.5 - 3 mol%Incomplete conversion with no obvious side reactions. The amino group on the substrate can sometimes act as an inhibitor, requiring slightly more catalyst.[5]If side reactions like diarylation (for primary amines) occur or if the cost is a major factor in process development.
Sonogashira Coupling 1 - 2 mol% (Pd), 2-4 mol% (CuI)Low conversion, especially if catalyst deactivation is suspected.Significant alkyne homocoupling (Glaser coupling) is observed.[5]

Causality Behind Adjustments:

  • Increasing Loading: This is done to increase the overall reaction rate, assuming the catalytic cycle is proceeding cleanly but slowly. It can overcome slow kinetics associated with the difficult oxidative addition to the C-Cl bond.[4]

  • Decreasing Loading: High catalyst concentrations can accelerate catalyst decomposition pathways or favor bimolecular side reactions like homocoupling.[3] Lowering the loading can improve the catalyst's turnover number (TON) and overall efficiency, provided the reaction rate remains acceptable.

Experimental Protocol: Systematic Catalyst Loading Screen

To scientifically determine the optimal catalyst loading, a systematic screen is essential. This protocol ensures that you are changing only one variable at a time, providing trustworthy and reproducible results. This is a common practice in pharmaceutical process development.[8][9]

Objective: To identify the minimum catalyst loading required to achieve maximum conversion to the desired product within a reasonable timeframe, while minimizing side product formation.

Setup: This experiment is ideally performed in parallel using a multi-well reaction block or an array of reaction vials to ensure identical heating and stirring conditions.

Materials:

  • This compound (limiting reagent, 1.0 equiv.)

  • Coupling partner (e.g., Phenylboronic acid, 1.2 equiv. for Suzuki)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Internal standard (e.g., Dodecane, for analytical monitoring)

  • Array of reaction vials with stir bars

Step-by-Step Procedure:

  • Preparation (In a Glovebox or under Inert Gas):

    • Prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent. For example, to test a 2:1 Ligand:Pd ratio, dissolve the appropriate amounts to create a stock solution where a specific volume will correspond to the desired mol%.

    • In each reaction vial, add the solid reagents: this compound, the coupling partner, and the base.

  • Reaction Setup:

    • To each vial, add the calculated volume of the catalyst/ligand stock solution to achieve the target loadings (see table below).

    • Add the internal standard.

    • Add the remaining solvent to bring all reactions to the same total volume/concentration.

    • Seal the vials tightly with screw caps containing a PTFE septum.

  • Execution:

    • Place the vials in the pre-heated reaction block (e.g., 100 °C).

    • Begin vigorous stirring at the same rate for all vials.

    • Monitor the reaction by taking small aliquots via syringe at set time points (e.g., 1h, 4h, 8h, 24h). Quench each aliquot in a separate vial containing a small amount of solvent (e.g., ethyl acetate) and filter through a small plug of silica before analysis.

  • Analysis:

    • Analyze the aliquots by LC-MS or GC-MS to determine the consumption of starting material and the formation of product relative to the internal standard.

Screening Table Example:

VialPd₂(dba)₃ (mol%)SPhos (mol%)Conversion at 8h (%)Yield (%)Side Products (%)
13.06.0>9995<1
22.04.0>9996<1
31.02.09592<1
40.51.07573<1
50.10.22018<2
60.0 (Control)0.0000

Interpreting the Results:

From this hypothetical data, one would conclude that 1.0-2.0 mol% of the palladium source provides the best balance of high yield and catalyst efficiency. While 3.0 mol% also works, it offers no significant advantage over 2.0 mol% and is less cost-effective. A loading of 0.5 mol% is too low to achieve full conversion in an acceptable timeframe.

G cluster_prep Preparation (Inert Atmosphere) cluster_setup Reaction Setup cluster_run Execution & Analysis prep1 Prepare Catalyst/ Ligand Stock Solution prep2 Weigh Solids into Parallel Vials setup1 Dispense Stock Solution (Varying Volumes) prep2->setup1 setup2 Add Solvent & Seal Vials setup1->setup2 run1 Heat & Stir in Parallel Block setup2->run1 run2 Monitor by LC-MS/GC-MS (Time Points) run1->run2 run3 Determine Optimal Loading run2->run3

Caption: Workflow for a parallel catalyst loading screen.

References
  • Herrmann, W. A., & Böhm, V. P. W. (2002). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 4(5), 435-445.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2011). Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylboron Reagents via Pd(II)/Pd(0) Catalysis. Organic letters, 13(24), 6432–6435.
  • Bhanushali, M. J., & Bhor, M. D. (2018). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Retrieved from [Link]

  • Sakinho. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Microreactor Catalyst Loading Protocol. (n.d.). Meegle. Retrieved from [Link]

  • Singh, R., & Kumar, A. (2023). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. Journal of the American Chemical Society, 145(38), 20953-20964.
  • Improving the Efficiency of Catalyst Screening in Drug Substance Development. (n.d.). ACD/Labs. Retrieved from [Link]

  • Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257-9259.
  • Application note: Catalyst screening in drug development. (2021). European Pharmaceutical Review. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. Retrieved from [Link]

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Technical Support Center: Method Refinement for Consistent Purity of Methyl 3-amino-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of Methyl 3-amino-5-chlorobenzoate. This document is designed for researchers, scientists, and drug development professionals to address common challenges and refine methodologies for achieving consistent, high-purity material. As a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), the purity of this compound is paramount. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are its critical control points?

A1: A prevalent method involves the direct chlorination of Methyl 3-aminobenzoate. The core reaction is an electrophilic aromatic substitution where a chlorinating agent is introduced. Critical control points include:

  • Purity of Starting Material: The quality of the initial Methyl 3-aminobenzoate is crucial, as impurities can interfere with the reaction or be difficult to remove later.[1]

  • Stoichiometry of Chlorinating Agent: Precise control over the molar ratio of the chlorinating agent (e.g., N-chlorosuccinimide, chlorine gas) is essential to prevent under- or over-chlorination.[2][3]

  • Reaction Temperature and Time: Temperature affects reaction rate and selectivity. Maintaining the optimal temperature is key to minimizing side-product formation.[3][4] Reaction time must be sufficient for completion without promoting impurity formation.

  • Solvent Choice: The reaction solvent (e.g., N,N-dimethylformamide, dichloroethane) can influence reaction kinetics and the solubility of reactants and products.[3][4]

Q2: What are the typical impurities I should expect, and how do they form?

A2: Understanding potential impurities is the first step in developing a robust purification strategy. Common impurities include:

Impurity NamePotential Source / Reason for Formation
Unreacted Starting Material Incomplete reaction due to insufficient chlorinating agent, low temperature, or short reaction time.
Methyl 3-amino-2-chlorobenzoate Regioisomer formed during electrophilic substitution. The amino group directs ortho and para, but steric hindrance from the methyl ester can influence the position of chlorination.
Methyl 3-amino-x,y-dichlorobenzoate Over-chlorination from an excess of the chlorinating agent or prolonged reaction time.
Residual Solvents Incomplete removal of reaction or recrystallization solvents (e.g., DMF, Methanol, Dichloroethane).[4][5]
Degradation Products The compound is stable under recommended storage conditions, but degradation can occur if exposed to incompatible materials like strong oxidizing agents.[6]

Q3: What analytical methods are recommended for purity assessment?

A3: A multi-faceted approach to analysis ensures comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying purity and identifying impurities. A reverse-phase C18 column with a UV detector is standard.[7]

  • Gas Chromatography (GC): Suitable for assessing volatile and semi-volatile impurities, including residual solvents.[7]

  • Nuclear Magnetic Resonance (¹H NMR): Essential for confirming the chemical structure of the final product and identifying structural isomers.[5]

  • Melting Point: A sharp melting point range (typically 238-243°C) is a good indicator of high purity.[4][6]

Troubleshooting Guide: From Synthesis to Final Product

This section addresses specific issues encountered during the experimental workflow.

Part 1: Synthesis Stage

Issue: My reaction yield is consistently low.

  • Question: I am following a standard chlorination protocol for Methyl 3-aminobenzoate, but my yield is below 70%. What are the likely causes and how can I improve it?

  • Answer: Low yield is often a multifactorial issue. Let's break down the potential causes based on the principles of electrophilic aromatic substitution.

    • Causality & Solution:

      • Starting Material Purity: Impurities in your starting Methyl 3-aminobenzoate can consume the chlorinating agent or inhibit the reaction. Action: Always verify the purity of your starting material by HPLC or NMR before starting the reaction. Per ICH Q11 guidelines, understanding the impurity profile of your starting materials is fundamental to process control.[8]

      • Incorrect Stoichiometry: An insufficient amount of the chlorinating agent will lead to an incomplete reaction. Conversely, a large excess can promote side reactions. Action: Carefully calculate and weigh your chlorinating agent. For initial optimization, consider a slight excess (e.g., 1.05-1.1 equivalents) and monitor the reaction progress by TLC or HPLC to determine the optimal ratio.

      • Suboptimal Temperature: The chlorination reaction is temperature-sensitive. If the temperature is too low, the reaction rate will be slow and may not go to completion. If it's too high, you risk the formation of degradation products or dichlorinated species.[4] Action: Ensure your reaction vessel has a calibrated thermometer and is adequately heated or cooled. Experiment with a temperature range (e.g., 40-60°C for chlorine gas in dichloroethane) to find the sweet spot for your specific setup.[3]

      • Moisture Contamination: Some chlorinating agents are sensitive to moisture, which can quench the reaction. Action: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if you are using a particularly sensitive reagent.

Issue: My final product is contaminated with dichlorinated impurities.

  • Question: My HPLC and NMR analysis show signals corresponding to a dichlorinated version of the product. How can I prevent its formation?

  • Answer: The formation of dichlorinated species is a classic example of over-reaction in electrophilic aromatic substitution. The initial product, this compound, is still activated towards further electrophilic substitution and can react again with the chlorinating agent.

    • Causality & Solution:

      • Excess Chlorinating Agent: This is the most common cause. Action: Reduce the molar equivalents of your chlorinating agent. Perform a titration experiment where you add the chlorinating agent portion-wise and monitor the disappearance of starting material and the appearance of the desired product and di-substituted byproduct by HPLC. Stop the addition once the starting material is consumed to an acceptable level.

      • Prolonged Reaction Time: Leaving the reaction for too long after the starting material has been consumed will inevitably lead to the formation of over-chlorinated products. Action: Monitor the reaction closely. Once HPLC analysis indicates that the reaction is complete (e.g., <1% starting material remaining), proceed with the work-up immediately.

Part 2: Work-up and Isolation

Issue: I am losing a significant amount of product during the aqueous work-up and precipitation.

  • Question: After quenching the reaction, I adjust the pH to precipitate my product, but my isolated yield is much lower than expected from in-process analysis. Where is my product going?

  • Answer: Product loss during work-up is typically due to solubility in the aqueous or organic layers, or incomplete precipitation.

    • Causality & Solution:

      • Incorrect pH for Precipitation: this compound is an amphoteric molecule with a basic amino group and an acidic carboxyl group (after potential hydrolysis of the ester). Its solubility in water is highly pH-dependent. The isoelectric point is where it will have minimum solubility. Several patents indicate that adjusting the pH to a range of 5-6 is effective for precipitation.[9] Action: Use a calibrated pH meter and slowly add your acid or base to adjust the pH. Check the pH of the mother liquor after filtration to ensure you were in the optimal range.

      • Sufficient Cooling: Precipitation is temperature-dependent. Action: Ensure the solution is thoroughly cooled (e.g., in an ice bath) for a sufficient amount of time to maximize the recovery of the solid product before filtration.

      • Washing with an Inappropriate Solvent: Washing the filtered cake with a solvent in which the product has some solubility will lead to yield loss. Action: Wash the filter cake with cold deionized water to remove inorganic salts. If an organic solvent wash is needed to remove non-polar impurities, use a solvent in which the product is known to be poorly soluble at low temperatures, such as cold ethanol or a hexane/ethyl acetate mixture.[3][10]

Part 3: Purification (Recrystallization)

Issue: My product "oils out" during recrystallization instead of forming crystals.

  • Question: I've dissolved my crude product in a hot solvent, but upon cooling, it separates as an oil rather than forming crystals. What's going wrong?

  • Answer: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution above its melting point, or as a supersaturated liquid.

    • Causality & Solution:

      • Cooling Too Rapidly: Fast cooling is a primary cause of oiling out. Action: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated if necessary. Once at room temperature, you can then move it to a refrigerator or ice bath for further crystallization.

      • Inappropriate Solvent: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[10] Methanol has been shown to be an effective recrystallization solvent for this compound.[5][11] Action: If methanol is causing issues, consider a mixed solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is very soluble, like hot methanol or ethyl acetate), and then slowly add a "poor" solvent (one in which it is insoluble, like water or hexanes) until the solution becomes turbid. Gently heat to clarify and then cool slowly.

      • Presence of Impurities: Impurities can sometimes suppress crystallization and promote oiling. Action: If the crude product is very impure, consider a pre-purification step like a plug of silica gel to remove gross impurities before attempting recrystallization.

Experimental Workflows & Protocols
Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Drying start Charge Reactor with Methyl 3-aminobenzoate and Solvent add_reagent Add Chlorinating Agent at Controlled Temperature start->add_reagent monitor Monitor Reaction by HPLC (Target: <1% SM) add_reagent->monitor quench Quench Reaction monitor->quench ph_adjust Adjust pH to 5-6 to Precipitate Product quench->ph_adjust filter_wash Filter and Wash Solid with Cold Water ph_adjust->filter_wash recrystallize Recrystallize from Hot Methanol filter_wash->recrystallize dry Dry Under Vacuum at 40-50°C recrystallize->dry final_analysis Final Purity Analysis (HPLC, NMR, MP) dry->final_analysis

Caption: General experimental workflow for synthesis and purification.

Troubleshooting Logic for Low Purity

Caption: Decision tree for troubleshooting low purity results.

Protocol: Recrystallization from Methanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture to boiling (using a water bath or heating mantle) with stirring.

  • Achieve Saturation: Continue adding small portions of hot methanol until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce the yield.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this initial cooling period.

  • Maximize Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol: HPLC Purity Analysis

This is a general method; it should be validated for your specific system.[7]

ParameterSpecification
Column C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Gradient mixture of Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid)
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Injection Volume 10 µL
Sample Prep ~0.5 mg/mL in mobile phase
References
  • CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google P
  • A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid - Quick Company.
  • CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google P
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | P
  • 2-Amino-5-chloro-3-methylbenzoic acid synthesis - ChemicalBook.
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
  • A Comparative Guide to Analytical Standards of Methyl 3-amino-4-methylbenzoate for Researchers and Drug Development Professional - Benchchem.
  • 2-Amino-5-chloro-3-methylbenzoic acid - AK Scientific, Inc.
  • CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google P
  • Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid - Benchchem.
  • Q11 Step 5 development and manufacture of drug substances – questions and answers - EMA.

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to HPLC Method Validation for the Purity of Methyl 3-amino-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Methyl 3-amino-5-chlorobenzoate is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this compound is paramount, as any impurities can carry through the manufacturing process, potentially affecting the safety and efficacy of the final drug product. Therefore, a robust, reliable, and validated High-Performance Liquid Chromatography (HPLC) method is not merely a regulatory requirement but a cornerstone of quality assurance.[1]

This guide provides an in-depth, experience-driven comparison of two distinct HPLC methods for determining the purity of this compound. We will move beyond a simple recitation of protocols to explain the scientific rationale behind our choices, offering insights that empower researchers and drug development professionals to make informed decisions for their analytical strategies. The validation process described herein is rigorously designed to conform to the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

Chapter 1: The Foundation - Principles of HPLC Method Validation

Before comparing specific methods, it is essential to understand the "why" behind each validation parameter. The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[4][5] For a purity method, this means the method must be able to accurately and precisely quantify the main compound while unequivocally separating it from all potential impurities and degradation products.

The core validation characteristics, as mandated by ICH Q2(R1), include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[6][7]

  • Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[8]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[9]

  • Accuracy: The closeness of agreement between the value found and an accepted reference value.[10]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions (assessed at levels of repeatability and intermediate precision).[10]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4][11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[12]

Chapter 2: Methodologies Under Comparison

We will evaluate two hypothetical, yet realistic, HPLC methods designed for the purity analysis of this compound.

Method A: Rapid Isocratic Screening

  • Objective: Designed for high-throughput screening, such as in-process control, where speed is critical.

  • Column: C18, 4.6 x 100 mm, 3.5 µm

  • Mobile Phase: 55:45 (v/v) Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0)

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 240 nm

  • Column Temperature: 30°C

  • Run Time: 8 minutes

Method B: High-Resolution Gradient Method

  • Objective: A stability-indicating method designed for final release testing and stability studies, where maximum resolution of potential degradants is the primary goal.

  • Column: C18, 4.6 x 150 mm, 2.7 µm

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0)

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes, hold for 3 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm

  • Column Temperature: 35°C

  • Run Time: 25 minutes

Chapter 3: Head-to-Head Validation: Experimental Data & Analysis

System Suitability Testing (SST)

Application Scientist's Insight: SST is the foundational check performed before any analytical run. It's not part of the formal validation but is a mandatory daily (or per-sequence) procedure to ensure the chromatographic system is performing adequately.[13] It provides the documented proof that your system is fit for purpose on the day of analysis.[14][15]

Protocol:

  • Prepare a System Suitability Solution containing this compound (~100 µg/mL) and a known, closely eluting impurity.

  • Inject the solution five or six replicate times.

  • Calculate the key performance indicators.

Comparative Data:

ParameterAcceptance CriteriaMethod A (Isocratic)Method B (Gradient)
Tailing Factor (T) T ≤ 2.0[14]1.21.1
Theoretical Plates (N) N > 20006,50015,000
%RSD for Peak Area ≤ 2.0% (for n=5)[14]0.8%0.5%
Resolution (Rs) Rs > 2.0[16]2.54.8

Analysis: Both methods comfortably pass system suitability. However, Method B demonstrates significantly higher column efficiency (Theoretical Plates) and superior resolving power (Resolution), which is a direct result of the longer column and optimized gradient profile. This provides greater confidence in its ability to separate unknown impurities.

Specificity & Forced Degradation

Application Scientist's Insight: Specificity is arguably the most critical parameter for a purity method. We must prove that our method can separate the main analyte from anything else that might be in the sample.[17] The ultimate challenge for specificity is a forced degradation study, where we intentionally stress the drug substance to generate degradation products.[18][19] This demonstrates the method is "stability-indicating."

Forced Degradation Protocol:

  • Prepare solutions of this compound (~1 mg/mL).

  • Subject the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.[20]

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours.[20]

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[20]

    • Thermal: Solid drug substance at 80°C for 48 hours.

    • Photolytic: Solution exposed to 1.2 million lux hours (visible) and 200 watt-hours/m² (UV).[21]

  • Analyze all stressed samples, along with an unstressed control, by HPLC. Use a photodiode array (PDA) detector to assess peak purity.

Comparative Data:

Stress ConditionMethod A (Isocratic)Method B (Gradient)
Acid Hydrolysis Main peak + 1 degradant peak (Rs = 2.2)Main peak + 2 degradant peaks (Rs > 3.0 for both)
Base Hydrolysis ~15% degradation. Main peak remains pure.~18% degradation. Main peak remains pure.
Oxidation Significant degradation. Co-elution observed with a minor degradant. Peak purity fails.~30% degradation. All degradants baseline resolved (Rs > 2.5). Peak purity passes.
Thermal No significant degradation.No significant degradation.
Photolytic Minor degradation peak observed.Minor degradation peak well-resolved.

Analysis: Method A fails to demonstrate specificity under oxidative stress, revealing a critical weakness. The co-elution means this method would be unable to accurately quantify the main peak in a sample that has undergone oxidation. Method B, with its superior resolving power, proves to be a true stability-indicating method, capable of separating all generated degradation products from the analyte of interest.

Linearity, Range, LOD & LOQ

Application Scientist's Insight: This set of experiments establishes the concentration window over which the method is reliable. For a purity method, we need a range that covers from the reporting limit of impurities up to a level above the nominal concentration of the main analyte.[8] LOD and LOQ are critical for defining the sensitivity and ensuring we can reliably quantify low-level impurities.[11]

Protocol:

  • Prepare a stock solution of this compound.

  • Create a series of at least five dilutions covering a range from the expected LOQ to 150% of the target assay concentration (e.g., 0.5 µg/mL to 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of peak area vs. concentration and determine the correlation coefficient (r²), y-intercept, and slope.

  • Calculate LOD and LOQ using the calibration curve method: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept and S is the slope.[22][23]

Comparative Data:

ParameterAcceptance CriteriaMethod A (Isocratic)Method B (Gradient)
Range Validated 0.5 - 150 µg/mL0.5 - 150 µg/mL0.5 - 150 µg/mL
Correlation Coeff. (r²) r² ≥ 0.9990.99920.9998
LOD Report Value0.15 µg/mL0.08 µg/mL
LOQ Report Value0.5 µg/mL0.25 µg/mL
Precision at LOQ (%RSD) ≤ 10%6.8%4.5%

Analysis: Both methods show excellent linearity. However, Method B demonstrates superior sensitivity with lower LOD and LOQ values. This means it can reliably detect and quantify impurities at roughly half the concentration of Method A. The better precision at the LOQ for Method B also provides greater confidence in the quantification of trace-level impurities.

Accuracy & Precision

Application Scientist's Insight: Accuracy (closeness to the true value) and precision (reproducibility) are the ultimate measures of a method's reliability for quantitative analysis.[24] We test this by spiking a known amount of analyte into a sample matrix (placebo) and measuring how much we recover.

Protocol:

  • Accuracy: Prepare samples by spiking this compound into a placebo at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare each level in triplicate. Calculate the percent recovery.

  • Precision (Repeatability): Analyze six replicate samples prepared at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the %RSD.

  • Precision (Intermediate): Repeat the repeatability experiment on a different day with a different analyst or on a different instrument. Calculate the %RSD.

Comparative Data:

ParameterLevelAcceptance CriteriaMethod A (Isocratic)Method B (Gradient)
Accuracy (% Recovery) 80%98.0 - 102.0%99.1%100.2%
100%98.0 - 102.0%99.5%100.1%
120%98.0 - 102.0%100.8%99.8%
Precision (%RSD) Repeatability≤ 2.0%1.1%0.6%
Intermediate≤ 2.0%1.5%0.9%

Analysis: Both methods meet the acceptance criteria for accuracy and precision, demonstrating they are reliable for quantification. Method B consistently shows results closer to 100% recovery and lower %RSD values, indicating a slightly higher degree of accuracy and superior precision. This is likely due to the better peak shape and resolution, which allows for more consistent peak integration.

Chapter 4: Workflow Visualization

The following diagrams illustrate the logical flow of the validation process and the specificity challenge.

HPLC_Validation_Workflow cluster_plan Phase 1: Planning & Development cluster_exec Phase 2: Experimental Execution cluster_report Phase 3: Reporting plan Define Method Purpose (Purity Assay) dev Method Development & Optimization plan->dev protocol Write Validation Protocol dev->protocol sst System Suitability Testing (SST) protocol->sst spec Specificity (Forced Degradation) sst->spec lin Linearity, Range, LOD, LOQ sst->lin acc Accuracy (Recovery) sst->acc prec Precision (Repeatability & Int.) sst->prec rob Robustness sst->rob data Data Analysis & Review spec->data lin->data acc->data prec->data rob->data report Final Validation Report data->report Specificity_Concept cluster_stress Stress Conditions acid Acid analyte Methyl 3-amino-5- chlorobenzoate acid->analyte challenge base Base base->analyte challenge oxid Oxidation oxid->analyte challenge therm Thermal therm->analyte challenge photo Light photo->analyte challenge method Stability-Indicating HPLC Method analyte->method analyze result Separated Peaks: - Analyte - Degradant 1 - Degradant 2 - ... method->result demonstrates separation

Caption: Specificity via Forced Degradation

Chapter 5: Summary and Recommendations

This guide has rigorously compared a rapid isocratic method (Method A) against a high-resolution gradient method (Method B) for the purity determination of this compound.

FeatureMethod A (Isocratic)Method B (Gradient)Recommendation
Speed Excellent (8 min) Good (25 min)Method A for rapid in-process checks.
Specificity POOR (Failed under oxidative stress)EXCELLENT (Fully stability-indicating)Method B is required for release and stability.
Sensitivity (LOQ) Good (0.5 µg/mL)Excellent (0.25 µg/mL) Method B for trace impurity analysis.
Precision GoodExcellent Method B for highest confidence in quantitative results.
Robustness (Not tested, but simpler methods are often more robust)(Not tested, but more complex gradients can be more sensitive to small changes)Requires experimental verification for both.

Final Recommendation:

  • Method A is unsuitable for use as a primary purity and stability-indicating method due to its failure to demonstrate specificity under oxidative stress. Its use should be restricted to specific, low-risk applications like monitoring a single known impurity during a synthesis step, and only after its limitations are fully understood and documented.

  • Method B is the clear choice for a reliable, robust, and defensible purity assay. It is a true stability-indicating method suitable for final product release, stability studies, and any application where the complete impurity profile must be accurately assessed. While it has a longer run time, the confidence, data integrity, and regulatory compliance it provides are non-negotiable for ensuring product quality.

In the world of pharmaceutical analytics, a method is only as good as the evidence that proves it is fit for purpose. This comparative validation exercise demonstrates that while a simpler method may be faster, a well-developed, high-resolution method provides the assurance of specificity and data integrity required for critical quality decisions.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [URL: https://www.eca-academy.eu/guidelines/gmp-guidelines/ich/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology] [2]2. HPLC Specificity Testing: Importance Explained. Altabrisa Group. [URL: https://altabrisagroup.com/blog/hplc-specificity-testing/] [25]3. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals. LCGC International. [URL: https://www.chromatographyonline.com/view/validation-stability-indicating-hplc-methods-pharmaceuticals-overview-methodologies-and-case-studies] [17]4. Establishing LOD & LOQ in Analytical Method Validation. HPLC Calculator. [URL: https://hplccalculator.com/establishing-lod-loq-in-analytical-method-validation/] [11]5. System Suitability in HPLC Analysis. Pharmaguideline. [URL: https://www.pharmaguideline.com/2011/09/system-suitability-in-hplc-analysis.html] [13]6. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Pharma Beginners. [URL: https://pharmabeginers.com/forced-degradation-study-ich-guideline/] [19]7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology] [26]8. Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Altabrisa Group. [URL: https://altabrisagroup.com/blog/ensuring-hplc-method-accuracy-and-precision-a-step-by-step-guide/] [10]9. Forced Degradation Studies for Stability-Indicating HPLC Methods. Benchchem. [URL: https://www.benchchem.com/technical-support-center/forced-degradation-studies-for-stability-indicating-hplc-methods] [20]10. Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. [URL: https://www.pharmoutsourcing.com/Featured-Articles/38898-Forced-Degradation-to-Develop-Stability-indicating-Methods/] [21]11. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Pharma Validation. [URL: https://www.pharmavalidation.com/validating-analytical-methods-in-pharma-accuracy-specificity-linearity-robustness-explained] [12]12. Challenges in HPLC Method Development for Impurity Identification and Quantification. SynThink Research Chemicals. [URL: https://www.synthinkchemicals.com/blog/challenges-in-hplc-method-development-for-impurity-identification-and-quantification-overcoming-the-obstacles/] [1]13. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv. [URL: https://www.microsolvtech.com/system-suitability-requirements-for-a-usp-hplc-method-tips-suggestions] [14]14. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [URL: https://www.sepscience.com/information/hplc-solutions/hplcsolutions126-chromatographic-measurements-part-5-determining-lod-and-loq-based-on-the-calibration-curve]

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A Comparative Analysis of Synthesis Routes for Substituted Aminobenzoates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Substituted aminobenzoates are a critical class of compounds in the pharmaceutical and chemical industries, forming the structural core of many local anesthetics, sunscreens, and key synthetic intermediates. The strategic placement of substituents on the aromatic ring and the nature of the ester group significantly influence their biological activity and physicochemical properties. Consequently, the efficient and selective synthesis of these molecules is of paramount importance.

This guide provides a comparative analysis of the primary synthetic routes to substituted aminobenzoates, offering insights into the mechanistic underpinnings and practical considerations for each methodology. We will delve into classical esterification techniques, modern metal-catalyzed cross-coupling reactions, and emerging greener alternatives, providing experimental data and protocols to inform your synthetic strategy.

Classical Approaches: The Workhorse of Esterification

The most traditional and widely practiced methods for synthesizing aminobenzoates involve the direct esterification of the corresponding aminobenzoic acid or the reduction of a nitrobenzoate precursor.

Fischer-Speier Esterification: The Acid-Catalyzed Standard

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] This equilibrium-driven reaction necessitates strategies to shift the equilibrium towards the product, such as using a large excess of the alcohol or removing water as it is formed.[2][3]

Mechanism and Rationale: The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon.[4] The alcohol then acts as a nucleophile, attacking the activated carbonyl group. Subsequent proton transfer and elimination of water yield the ester.[2][3] The use of a strong acid catalyst is crucial to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Experimental Protocol: Synthesis of Benzocaine via Fischer-Speier Esterification [5][6]

  • Materials: p-Aminobenzoic acid, absolute ethanol, concentrated sulfuric acid, 10% sodium carbonate solution.

  • Procedure:

    • In a round-bottom flask, combine p-aminobenzoic acid (1.0 eq) and absolute ethanol (10-20 eq).

    • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring.

    • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.[1]

    • After cooling to room temperature, pour the reaction mixture into cold water.

    • Neutralize the solution by slowly adding a 10% sodium carbonate solution until the precipitation of the product is complete and the pH is neutral to litmus paper.[5][6]

    • Collect the crude benzocaine by vacuum filtration, wash with cold water, and recrystallize from an ethanol-water mixture.

Synthesis from Nitroaromatic Precursors

An alternative classical route involves the esterification of a nitrobenzoic acid followed by the reduction of the nitro group. This approach is particularly useful when the desired amino group is incompatible with the acidic conditions of Fischer-Speier esterification or when the starting nitro compound is more readily available.

Rationale: The nitro group is a strong electron-withdrawing group, which can facilitate certain reactions. Its reduction to an amino group is a well-established and high-yielding transformation, often achieved through catalytic hydrogenation using catalysts like Pd/C.[7]

Experimental Workflow: Synthesis of Butamben from p-Nitrobenzoic Acid [8]

A p-Nitrobenzoic Acid B Butyl p-Nitrobenzoate A->B n-Butanol, H₂SO₄ (cat.), Reflux C Butamben (Butyl p-Aminobenzoate) B->C H₂, Pd/C or Sn/HCl

Caption: Two-step synthesis of Butamben from p-nitrobenzoic acid.

Modern Synthetic Strategies: Precision and Versatility

The advent of metal-catalyzed cross-coupling reactions has revolutionized the synthesis of arylamines, offering milder reaction conditions and broader substrate scope compared to classical methods.

Buchwald-Hartwig Amination: A Palladium-Catalyzed Powerhouse

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine in the presence of a strong base.[9][10][11] This reaction has become a go-to method for the formation of C-N bonds due to its exceptional functional group tolerance and the development of highly active and versatile catalyst systems.[12][13]

Mechanism and Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[10][13] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and reductive elimination steps.[12][13]

Experimental Protocol: Generalized Buchwald-Hartwig Amination for Substituted Aminobenzoate Synthesis [12]

  • Materials: Substituted aryl halide (e.g., 2-bromobenzoic acid derivative), amine (e.g., aniline derivative), palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), phosphine ligand (e.g., XPhos), and a strong base (e.g., NaOtBu or K₃PO₄), anhydrous toluene.

  • Procedure:

    • In a glovebox, charge a Schlenk tube with the palladium precursor, ligand, and base.

    • Add the aryl halide and the amine.

    • Add anhydrous toluene and seal the tube.

    • Heat the reaction mixture to the specified temperature (typically 80-110 °C) for the required time (typically 2-24 hours).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water.

    • Purify the product by column chromatography.

Ullmann Condensation: The Copper-Catalyzed Alternative

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically involving the coupling of an aryl halide with an amine.[14][15] While it often requires higher temperatures than the Buchwald-Hartwig amination, recent advancements have led to the development of milder and more efficient catalyst systems.[15][16]

Mechanism and Rationale: The mechanism is thought to involve the formation of a copper(I) amide, which then undergoes a nucleophilic aromatic substitution-like reaction with the aryl halide.[14] The use of ligands such as diamines or phenanthroline can significantly improve the efficiency of the reaction.[14] The Ullmann reaction can be a valuable alternative to palladium-catalyzed methods, particularly for large-scale syntheses where the cost of the catalyst is a concern.

Experimental Workflow: Ullmann Condensation for N-Aryl Anthranilic Acid Derivatives [17]

A 2-Chlorobenzoic Acid C N-Aryl Anthranilic Acid A->C CuI, Ligand, Base, Solvent, Heat B Aniline Derivative B->C

Caption: Copper-catalyzed Ullmann condensation.

Greener Synthesis Routes: A Sustainable Future

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methods.[18][19] This includes the use of greener solvents, catalysts, and reaction conditions.

Biocatalysis and Biosynthesis

The use of enzymes or whole microorganisms to catalyze the synthesis of aminobenzoates offers a promising green alternative.[18] The shikimate pathway, for instance, can be harnessed in microorganisms to produce aminobenzoic acids from simple sugars like glucose.[18] While still largely at the laboratory scale, these biosynthetic methods have the potential to significantly reduce the environmental impact of chemical synthesis.[19]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles.[20] The synthesis of iminosaccharides of 2-aminobenzothiazole, for example, has been shown to be more efficient under microwave-assisted, solvent-free conditions compared to conventional heating.[20]

Comparative Performance Analysis

The choice of a synthetic route for a particular substituted aminobenzoate will depend on a variety of factors, including the desired substitution pattern, the availability and cost of starting materials, the required scale of the synthesis, and environmental considerations.

Synthesis RouteTypical CatalystTypical SolventsTemperature (°C)Reaction Time (h)Yield (%)Key AdvantagesKey Disadvantages
Fischer-Speier Esterification H₂SO₄, TsOH[1][2]Excess Alcohol[1]60-120[1]2-10[1]60-95Low cost, simple procedureRequires strong acid, equilibrium-limited
Synthesis from Nitro Precursors Pd/C, Sn/HCl[7][8]Various25-1001-1280-99High yields, avoids acidic esterification conditionsMulti-step process, potential for side reactions
Buchwald-Hartwig Amination Pd(0) complexes[9][10]Toluene, Dioxane[12]80-1202-2470-98Broad substrate scope, high functional group toleranceExpensive catalyst and ligands, requires inert atmosphere
Ullmann Condensation Cu(I) salts[14][15]DMF, NMP[14]100-21012-4850-90Lower catalyst cost than palladiumHarsh reaction conditions, often requires activated aryl halides
Microwave-Assisted Synthesis VariousOften solvent-free[20]50-1500.1-170-95Rapid reaction rates, improved yieldsSpecialized equipment required, scalability can be a challenge
Biosynthesis Enzymes/Microorganisms[18]Aqueous media25-4024-72VariableEnvironmentally benign, uses renewable feedstocksCurrently limited to specific compounds, low yields

Conclusion

The synthesis of substituted aminobenzoates is a mature field with a diverse array of available methodologies. Classical methods like Fischer-Speier esterification remain valuable for their simplicity and cost-effectiveness, particularly for large-scale production of simple aminobenzoates. For more complex targets requiring high degrees of selectivity and functional group tolerance, modern metal-catalyzed reactions such as the Buchwald-Hartwig amination and Ullmann condensation offer unparalleled versatility. Looking forward, the continued development of greener and more sustainable approaches, including biocatalysis and microwave-assisted synthesis, will be crucial in minimizing the environmental footprint of these important chemical transformations. The selection of the optimal synthetic route will always involve a careful consideration of the specific target molecule, economic factors, and the overarching goals of efficiency and sustainability.

References

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A Comparative Guide to the Reactivity of Methyl 3-amino-5-chlorobenzoate and its Bromo Analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science research, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and economic viability of a synthetic route. Aryl halides are foundational building blocks, particularly in the construction of complex molecular architectures via cross-coupling and substitution reactions. This guide provides an in-depth, data-supported comparison of the reactivity of two closely related, yet distinct, building blocks: Methyl 3-amino-5-chlorobenzoate and Methyl 3-amino-5-bromobenzoate.

Our objective is to move beyond simple catalog specifications and provide researchers, scientists, and drug development professionals with a clear, mechanistically grounded understanding of how the choice between a chloro and a bromo substituent impacts key chemical transformations. By examining the underlying principles and presenting supporting experimental frameworks, this guide will empower you to make more informed decisions in your synthetic design and optimization efforts.

Theoretical Underpinnings of Aryl Halide Reactivity

The divergent reactivity of this compound and its bromo analog is not arbitrary; it is governed by fundamental physicochemical properties of the carbon-halogen bond.

  • Bond Dissociation Energy (BDE): The primary determinant of reactivity in many catalytic cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The C-Br bond is inherently weaker and longer than the C-Cl bond. This lower BDE means that less energy is required to cleave the C-Br bond, which is a key event in the rate-determining oxidative addition step of many palladium-catalyzed reactions.[1][2]

  • Electronegativity and Polarization: Chlorine is more electronegative than bromine. This results in the C-Cl bond being more polarized than the C-Br bond. While this makes the carbon atom attached to chlorine more electrophilic, which can be advantageous in nucleophilic aromatic substitution (SNAr), it does not overcome the BDE barrier in the context of oxidative addition.[3]

  • Electronic Landscape of the Ring: Both molecules feature an electron-donating amino group (-NH₂) and an electron-withdrawing methyl ester group (-CO₂Me). These substituents are meta to each other and to the halogen, influencing the overall electron density and regioselectivity of the aromatic ring. This electronic arrangement makes the halogen-bearing carbon susceptible to catalytic insertion while also influencing the potential for side reactions.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. In this arena, the difference between the chloro and bromo analogs is most pronounced. The general reactivity trend for aryl halides in these reactions is firmly established: I > Br > Cl >> F.[1][4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron reagent, is a workhorse of modern synthesis. The catalytic cycle's first and often rate-limiting step is the oxidative addition of the aryl halide to the Pd(0) catalyst.

The weaker C-Br bond of Methyl 3-amino-5-bromobenzoate allows for a significantly lower activation energy for this step compared to the C-Cl bond of its chloro counterpart. This translates to more favorable reaction kinetics.[4]

cluster_0 Oxidative Addition: Rate-Determining Step Ar-Br Methyl 3-amino-5-bromobenzoate Complex_Br Ar-Pd(II)(Br)L2 Ar-Br->Complex_Br Faster Rate Lower Activation Energy Ar-Cl This compound Complex_Cl Ar-Pd(II)(Cl)L2 Ar-Cl->Complex_Cl Slower Rate Higher Activation Energy Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Complex_Br Pd(0)L2->Complex_Cl

Caption: Oxidative addition in Suzuki coupling.

Experimental Implications:

  • Reaction Conditions: The bromo analog typically reacts under milder conditions (e.g., lower temperatures, shorter reaction times) with standard palladium catalysts like Pd(PPh₃)₄.[5]

  • Catalyst & Ligand Choice: Activating the more robust C-Cl bond often necessitates the use of more sophisticated and electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][6] These specialized ligands promote the oxidative addition step for less reactive aryl chlorides.[6]

  • Yields: Under identical, non-optimized conditions, the bromo analog will almost invariably provide a higher yield of the coupled product.

Table 1: Comparative Performance in a Representative Suzuki-Miyaura Reaction

FeatureMethyl 3-amino-5-bromobenzoateThis compound
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃ with SPhos/XPhos ligand
Typical Base K₂CO₃, Cs₂CO₃K₃PO₄, K₂CO₃
Temperature 80-100 °C100-120 °C
Relative Rate FastSlow
Expected Yield High (often >90%)Moderate to High (highly condition-dependent)
Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine, a crucial transformation in pharmaceutical synthesis.[7] Similar to the Suzuki coupling, the reactivity is dictated by the oxidative addition step.

The challenges associated with C-Cl bond activation are even more pronounced in this context. The development of specialized ligands by the Buchwald and Hartwig groups was largely driven by the need to efficiently couple economical but unreactive aryl chlorides.[8][9]

  • Bromo Analog: Couples efficiently with a wide range of primary and secondary amines using relatively simple catalyst systems.

  • Chloro Analog: Requires highly active catalysts, often employing bulky, electron-rich phosphine ligands, to achieve comparable yields. The choice of base is also critical and can be more sensitive than with the bromo analog.[10]

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed cross-coupling, the reactivity order for SNAr reactions is often reversed: F > Cl > Br > I. This transformation does not involve oxidative addition. Instead, it proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11][12]

cluster_1 SNAr Mechanism Start Aryl Halide (Ar-X) + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex [Ar(X)Nu]⁻ Start->Meisenheimer Step 1: Addition (Rate-Determining) Product Substituted Product (Ar-Nu) + Halide (X⁻) Meisenheimer->Product Step 2: Elimination cluster_workflow Comparative Suzuki Coupling Workflow cluster_reactants Setup Parallel Reaction Setup (Inert Atmosphere) ArX Aryl Halide (1.0 eq) (Chloro or Bromo Analog) Reaction Reaction (Stir at 90°C) Setup->Reaction Add Reagents Boronic Arylboronic Acid (1.2 eq) Base Base (e.g., K₂CO₃) (2.0 eq) Catalyst Pd Catalyst + Ligand (e.g., Pd(PPh₃)₄, 3-5 mol%) Solvent Solvent (e.g., Dioxane/H₂O) Monitoring Monitor Progress (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Analysis Analysis (Yield, Purity, NMR) Purify->Analysis

References

A Comparative Guide to the Cross-Validation of Bioanalytical Methods Using Deuterated Aminobenzoate Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock upon which the safety and efficacy of new therapeutics are built. The quantitative analysis of drugs and their metabolites in biological matrices is a meticulous process, demanding methods that are not only accurate and precise but also robust and reproducible. A cornerstone of achieving such reliability, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, is the use of a stable isotope-labeled internal standard (SIL-IS). Among these, deuterated standards are the industry's gold standard.[1]

This guide provides an in-depth technical comparison of the cross-validation of bioanalytical methods using different deuterated aminobenzoate standards. We will delve into the causality behind experimental choices, present supporting experimental data, and offer detailed protocols to ensure your bioanalytical methods are scientifically sound and regulatorily compliant.

The Imperative of a Good Internal Standard: More Than Just a Spike

An internal standard (IS) is added to every sample, including calibration standards and quality controls (QCs), at a known concentration. Its purpose is to normalize for variability that can occur at virtually every step of the analytical process—from sample extraction and potential matrix effects (ion suppression or enhancement) to variations in instrument response.[2] An ideal IS should be chemically and physically similar to the analyte. While structural analogs can be used, they often fall short because their ionization efficiency, extraction recovery, and chromatographic behavior may differ from the analyte, leading to inaccurate quantification.[3][4]

This is where deuterated internal standards excel. By replacing hydrogen atoms with deuterium, we create a molecule that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[2] This near-perfect chemical mimicry is the key to its superior performance.

Why Cross-Validation Matters: Ensuring Data Comparability

Cross-validation is the process of comparing two or more bioanalytical methods to ensure they provide comparable results. This is not just a good scientific practice; it is a regulatory expectation when, for example, a method is transferred between laboratories, an existing method is significantly modified, or data from different studies are to be combined.[5][6] The goal is to demonstrate that any observed differences in concentration are due to the study's variables, not the analytical method itself.

When it comes to deuterated standards, one might assume that all are created equal. However, the number and position of the deuterium atoms can subtly influence the standard's behavior. For instance, a standard with a low number of deuterium atoms (e.g., d3) might have a slightly different retention time than the analyte, a phenomenon known as an isotopic effect. Furthermore, deuterium atoms on certain functional groups (like hydroxyls or amines) can be susceptible to back-exchange with hydrogen atoms from the solvent, compromising the integrity of the standard.[2] Therefore, cross-validating methods that use different deuterated standards for the same analyte is a critical exercise in ensuring the long-term consistency and reliability of your bioanalytical data.

Experimental Design: A Head-to-Head Comparison of Deuterated Aminobenzoate Standards

To illustrate the process and the potential performance differences, we will outline a cross-validation study comparing two deuterated internal standards for a hypothetical analyte, "Exemplar Aminobenzoate."

  • Internal Standard 1 (IS-1): Exemplar Aminobenzoate-d3 (a lightly labeled standard)

  • Internal Standard 2 (IS-2): Exemplar Aminobenzoate-d7 (a more heavily labeled standard)

The objective is to determine if the choice of deuterated internal standard impacts the accuracy and precision of the quantification of Exemplar Aminobenzoate in human plasma.

Preparation of Standards and Quality Controls
  • Stock Solutions: Prepare individual stock solutions of Exemplar Aminobenzoate, IS-1, and IS-2 in methanol at a concentration of 1 mg/mL.

  • Working Solutions:

    • Prepare a series of working solutions of Exemplar Aminobenzoate by serial dilution of the stock solution to create calibration curve (CC) standards.

    • Prepare separate working solutions for quality control (QC) samples at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

    • Prepare separate working solutions for IS-1 and IS-2 at a concentration that yields a robust signal in the mass spectrometer.

  • Calibration Curve and QC Sample Preparation:

    • Spike blank human plasma with the appropriate working solutions of Exemplar Aminobenzoate to create CC and QC samples.

    • Divide the prepared CC and QC samples into two sets. One set will be analyzed using IS-1, and the other will be analyzed using IS-2.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a typical protein precipitation extraction followed by LC-MS/MS analysis.

  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of each CC, QC, and blank plasma sample into a 1.5 mL microcentrifuge tube.

    • To each tube (except for the double blank), add 25 µL of the appropriate internal standard working solution (either IS-1 or IS-2).

    • Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Ionization: Electrospray ionization (ESI), positive or negative mode, depending on the analyte's properties.

    • MRM Transitions: Monitor at least one specific precursor-to-product ion transition for the analyte and each internal standard.

  • Data Analysis and Acceptance Criteria:

    • Integration: Integrate the peak areas for the analyte and the internal standard.

    • Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples.

    • Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

    • Quantification: Determine the concentration of the QC samples by interpolating their peak area ratios from the calibration curve.

    • Acceptance Criteria: The validation of the method is assessed based on regulatory guidelines from bodies like the FDA and EMA.[7][8][9] For chromatographic assays, the accuracy of the mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ).[5][10]

Visualizing the Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing cluster_evaluation Performance Evaluation P1 Spike Plasma with Analyte (CCs & QCs) P2 Aliquot into Two Sets P1->P2 P3a Add IS-1 (d3) P2->P3a P3b Add IS-2 (d7) P2->P3b P4 Protein Precipitation (Acetonitrile) P3a->P4 P3b->P4 P5 Centrifugation P4->P5 P6 Transfer Supernatant P5->P6 A1 LC-MS/MS Analysis (MRM Mode) P6->A1 A2 Peak Area Integration A1->A2 A3 Calculate Analyte/IS Ratio A2->A3 A4 Generate Calibration Curve (Weighted Linear Regression) A3->A4 A5 Quantify QC Samples A4->A5 E1 Assess Accuracy & Precision A5->E1 E2 Compare Performance of IS-1 vs. IS-2 E1->E2

Caption: Experimental workflow for the cross-validation of two deuterated internal standards.

Comparative Data: The Impact of Deuteration

The following table presents hypothetical but realistic data from our cross-validation study.

Quality ControlNominal Conc. (ng/mL)Internal StandardMean Measured Conc. (ng/mL)Accuracy (%)Precision (CV, %)
LLOQ 1.0IS-1 (d3)0.92-8.012.5
IS-2 (d7)1.05+5.08.2
LQC 3.0IS-1 (d3)2.75-8.39.8
IS-2 (d7)3.08+2.75.1
MQC 50.0IS-1 (d3)46.8-6.47.2
IS-2 (d7)51.2+2.43.5
HQC 80.0IS-1 (d3)75.1-6.16.8
IS-2 (d7)81.5+1.92.9
Interpretation of Results

In this hypothetical dataset, both internal standards meet the standard acceptance criteria (±15% for accuracy, ≤15% for precision). However, a closer look reveals a clear trend:

  • Accuracy: The method using IS-2 (d7) consistently demonstrates higher accuracy, with mean values closer to the nominal concentrations across all QC levels. The method with IS-1 (d3) shows a slight negative bias.

  • Precision: The precision is significantly better with IS-2 (d7), as indicated by the lower CV values. This suggests that the more heavily deuterated standard is more effective at compensating for analytical variability.

This superior performance of the d7 standard could be attributed to a closer co-elution with the analyte and greater stability of the deuterium labels, leading to a more consistent analyte-to-IS ratio.

The Logic of SIL-IS in Ensuring Data Integrity

The fundamental principle behind the effectiveness of a SIL-IS is that any factor that affects the analyte during the analytical process will affect the SIL-IS in the same way.

G Analyte Analyte Variability Analytical Variability (e.g., Matrix Effects, Recovery) Analyte->Variability IS Deuterated IS IS->Variability Ratio Analyte / IS Ratio Variability->Ratio Common influence is cancelled out Result Accurate Quantification Ratio->Result

Caption: Logical diagram illustrating how a deuterated IS corrects for analytical variability.

Conclusion and Recommendations

The cross-validation of bioanalytical methods using different deuterated internal standards is a crucial step in ensuring the long-term reliability and consistency of your data. As our comparative analysis demonstrates, the choice of a deuterated standard is not trivial. A more heavily and strategically labeled standard, such as the hypothetical Exemplar Aminobenzoate-d7, can offer superior performance in terms of accuracy and precision.

As a Senior Application Scientist, my recommendations are as follows:

  • Invest in the Right Standard: Whenever possible, opt for a highly deuterated internal standard where the labels are placed on stable positions of the molecule. While the initial cost may be higher, the long-term benefit of more robust and reliable data is invaluable.

  • Perform Rigorous Validation: Do not assume that all deuterated standards will perform identically. A thorough validation, as outlined in this guide, is essential to characterize the performance of your chosen standard.

  • Consider Incurred Sample Reanalysis (ISR): Beyond the initial validation with spiked QCs, performing ISR on samples from dosed subjects provides the ultimate test of your method's reproducibility.[11][12][13] Discrepancies in ISR can sometimes be traced back to the performance of the internal standard in the presence of metabolites or other endogenous compounds.[13]

By adhering to these principles and conducting thorough cross-validations, you can build a foundation of high-quality bioanalytical data that will withstand scientific and regulatory scrutiny, ultimately accelerating your drug development programs.

References

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A Senior Application Scientist's Guide to the Characterization and Comparison of Impurities in Methyl 3-amino-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Methyl 3-amino-5-chlorobenzoate (CAS No. 21961-31-9) is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structural integrity and purity are paramount, as any impurities present can be carried through subsequent synthetic steps, potentially compromising the safety, efficacy, and stability of the final drug product.[2][3] The presence of unwanted chemicals can alter the physical and chemical properties of the API, reduce its therapeutic effect, lower its shelf life, and in the worst case, introduce toxic or genotoxic risks.[2][4][5]

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products. This guide provides an in-depth, experience-driven approach to the characterization and comparative analysis of potential impurities in this compound, empowering researchers to build robust and reliable quality control strategies.

The Genesis of Impurities: A Proactive Approach to Quality Control

A thorough understanding of the synthetic pathway is the cornerstone of effective impurity profiling.[5] Impurities are not random occurrences; they are logical consequences of the chemical reactions, reagents, solvents, and conditions employed during manufacturing and storage.[2][3] They are broadly classified into organic impurities, inorganic impurities, and residual solvents.[5]

For this compound, organic impurities are of primary concern and can originate from several sources:

  • Starting Materials: Unreacted starting materials or impurities within those materials can persist in the final product.[3]

  • Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.

  • By-products: Competing side reactions are a common source of impurities, often leading to isomers or functionally related compounds.[3] For instance, chlorination of a methyl aminobenzoate precursor could yield different positional isomers.

  • Degradation Products: The product can degrade over time due to exposure to light, heat, humidity, or reactive excipients, forming new impurities.[2][5]

The logical workflow for identifying and controlling these impurities involves a multi-step, orthogonal approach, moving from initial detection to definitive structural confirmation.

impurity_workflow cluster_detection Phase 1: Detection & Quantification cluster_identification Phase 2: Identification cluster_confirmation Phase 3: Structural Confirmation A Batch of Methyl 3-amino-5-chlorobenzoate B HPLC-UV Purity Analysis A->B Sample Injection C Impurity Peak Detected (Above Reporting Threshold) B->C Chromatogram Analysis D LC-MS Analysis C->D Further Investigation F Preparative HPLC (Impurity Isolation) C->F If concentration is sufficient E Hypothesized Structure (Based on Molecular Weight & Fragmentation) D->E Data Interpretation H Definitive Structure Elucidated E->H G NMR Spectroscopy (1H, 13C, 2D NMR) F->G Isolated Impurity G->H Spectral Analysis

Caption: Workflow for impurity detection, identification, and confirmation.

Characterization of Potential Impurities

Based on common synthetic routes for similar compounds, such as the chlorination and esterification of aminobenzoic acid precursors, we can anticipate a range of potential process-related impurities.[6][7][8]

Impurity NameChemical StructureProbable Origin
Methyl 3-aminobenzoate StructureUnreacted starting material (incomplete chlorination)
3-Amino-5-chlorobenzoic acid StructureUnreacted intermediate (incomplete esterification)
Methyl 3-amino-2-chlorobenzoate StructureIsomeric by-product from non-selective chlorination
Methyl 3-amino-6-chlorobenzoate StructureIsomeric by-product from non-selective chlorination
Methyl 3-amino-2,5-dichlorobenzoate StructureOver-reaction by-product (di-chlorination)
Methyl 3-nitro-5-chlorobenzoate StructureImpurity from nitration-reduction synthesis route

Note: Chemical structures are represented by placeholders. In a real-world scenario, these would be chemical drawings.

Comparative Analysis of Analytical Methodologies

No single analytical technique is sufficient for comprehensive impurity profiling. A multi-modal approach is essential, leveraging the strengths of different technologies.[9][10]

G main Methyl 3-amino- 5-chlorobenzoate hplc HPLC-UV (Purity/Quant.) main->hplc Separates & Quantifies lcms LC-MS (Identification) main->lcms Identifies gcms GC-MS (Volatiles) main->gcms Analyzes Volatile Impurities nmr NMR (Structure) main->nmr Confirms Structure of hplc->lcms Informs lcms->nmr Suggests Structure for

Caption: Relationship between the analyte and key analytical techniques.

TechniquePrimary UseAdvantagesDisadvantages
HPLC-UV Purity determination and quantificationRobust, reproducible, cost-effective, excellent for routine quality control.[11]Moderate sensitivity; requires reference standards for quantification.
LC-MS/MS Impurity identification and structural alertsHigh sensitivity and selectivity; provides molecular weight data for unknowns.[12][13]Higher instrumentation cost; matrix effects can cause ion suppression.
GC-MS Volatile impurities and residual solventsGold standard for volatile/semi-volatile analysis; high sensitivity.[12][14]Requires derivatization for non-volatile polar compounds like amino acids.[15][16]
NMR Spectroscopy Definitive structural elucidationProvides unambiguous structural information, including stereochemistry.[17]Lower sensitivity; requires impurity isolation and larger sample amounts.[18]

Experimental Protocols: A Practical Guide

The following protocols are provided as robust starting points for method development. The causality for key choices is explained to demonstrate an expert-driven approach.

Protocol 1: HPLC-UV Method for Purity and Impurity Quantification
  • Rationale: Reverse-phase HPLC is the workhorse for analyzing moderately polar aromatic compounds. A C18 column provides excellent hydrophobic retention, while a buffered mobile phase ensures consistent ionization state and peak shape for the basic amino group. UV detection at 254 nm is chosen as it is a common wavelength where aromatic rings exhibit strong absorbance.

  • Methodology:

    • System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector (e.g., Waters Alliance, Agilent 1260).[19]

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B (Diluent) to a concentration of 1 mg/mL.

    • System Suitability Test (SST): Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 1.5.

Protocol 2: GC-MS for Volatile and Derivatized Impurities
  • Rationale: While the target molecule itself is not volatile, GC-MS is invaluable for detecting residual solvents or process-related impurities that are more volatile. For non-volatile but related structures, derivatization is necessary to make them amenable to GC analysis. Silylation is a common technique that replaces active hydrogens on the amine group with a nonpolar silyl group, increasing volatility.[15]

  • Methodology:

    • System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD).

    • Derivatization (for non-volatile impurities): a. Evaporate a solution containing the sample/impurity to complete dryness under a stream of nitrogen. b. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 100 µL of pyridine (catalyst). c. Seal the vial and heat at 70 °C for 30 minutes.

    • Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 min.

    • Injector Temperature: 250 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 550.

Protocol 3: NMR for Definitive Structural Elucidation
  • Rationale: NMR is the only technique that provides a complete picture of the molecular structure by probing the magnetic properties of atomic nuclei (¹H and ¹³C).[17] Two-dimensional experiments like COSY and HSQC establish proton-proton and proton-carbon connectivities, respectively, allowing for the unambiguous assembly of the molecular puzzle. This is essential for confirming the identity of an unknown impurity isolated via preparative HPLC.

  • Methodology:

    • Sample Preparation: Isolate ≥ 5 mg of the impurity using preparative HPLC. Ensure the sample is free of solvent. Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

    • Experiments to Perform:

      • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

      • ¹³C NMR: Provides information on the number of different types of carbons.

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.[17]

      • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds, crucial for connecting molecular fragments.

    • Data Analysis: Integrate the spectra to piece together the molecular fragments and confirm the final structure, comparing chemical shifts and coupling constants to known values or theoretical predictions.

Conclusion: Ensuring Quality Through Rigorous Science

The characterization and control of impurities in pharmaceutical intermediates like this compound is a non-negotiable aspect of drug development. A proactive strategy, grounded in a deep understanding of the synthesis process and employing a suite of orthogonal analytical techniques, is the most effective approach. By moving systematically from detection (HPLC) to identification (LC-MS) and definitive confirmation (NMR), researchers can build a comprehensive impurity profile. This not only ensures regulatory compliance but also fundamentally guarantees the quality and safety of the medicines that reach patients.

References

A Senior Application Scientist's Guide to Assessing the Specificity and Selectivity of Analytical Tests for Methyl 3-amino-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Specificity and Selectivity in Pharmaceutical Analysis

In the landscape of drug development and manufacturing, the purity of an active pharmaceutical ingredient (API) and its intermediates is paramount. The presence of impurities, even in trace amounts, can have a significant impact on the safety and efficacy of the final drug product. Methyl 3-amino-5-chlorobenzoate, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous analytical testing to ensure its quality. This guide provides an in-depth comparison of analytical methodologies for assessing the specificity and selectivity of tests for this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components. Selectivity is the ability of a method to distinguish between the analyte and other substances. In the context of pharmaceutical analysis, these are not mere checklist items but the very foundation of a robust and reliable quality control strategy. This guide will delve into the practical application of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[1][2][3]

Understanding the Analyte and its Potential Impurities

Before delving into analytical methodologies, it is crucial to understand the physicochemical properties of this compound and to anticipate the potential impurities that may arise during its synthesis and storage.

This compound

  • Molecular Formula: C₈H₈ClNO₂[4]

  • Molecular Weight: 185.61 g/mol [4]

  • Structure:

    
    
    

Potential Process-Related Impurities:

Based on common synthetic routes for similar compounds, potential process-related impurities may include:

  • Starting Materials: 3-amino-5-chlorobenzoic acid (incomplete esterification).

  • Isomers: Methyl 5-amino-3-chlorobenzoate, Methyl 3-amino-6-chlorobenzoate (from impure starting materials or side reactions).

  • Related Compounds: 3-nitro-5-chlorobenzoic acid (if the synthesis involves reduction of a nitro group).

  • Reagents and Byproducts: Residual solvents and reagents from the synthesis process.

Potential Degradation Products:

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions.[5][6][7] For this compound, likely degradation pathways include:

  • Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of the methyl ester to form 3-amino-5-chlorobenzoic acid.

  • Oxidation: The aromatic amine group is susceptible to oxidation.

  • Photodegradation: Exposure to light may induce degradation.

  • Thermal Degradation: High temperatures can lead to decomposition.

Comparative Analysis of Analytical Techniques: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of this compound depends on the specific requirements of the test.[5] HPLC is generally the workhorse for purity and stability testing of non-volatile and thermally labile compounds, while GC-MS excels in the analysis of volatile and semi-volatile substances.[5][8]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.
Applicability Ideal for non-volatile and thermally sensitive compounds like this compound and its non-volatile impurities.Suitable for volatile and semi-volatile compounds. May require derivatization for polar analytes like aromatic amines to increase volatility.
Specificity Good specificity with UV detection, especially with photodiode array (PDA) for peak purity analysis. Excellent specificity when coupled with a mass spectrometer (LC-MS).High intrinsic specificity due to mass spectrometric detection, which provides structural information.
Selectivity Excellent selectivity can be achieved by optimizing column chemistry, mobile phase composition, and gradient elution.High selectivity based on both chromatographic retention time and mass fragmentation patterns.
Sensitivity Good sensitivity with UV detection. Higher sensitivity with mass spectrometric detection.Generally very high sensitivity, especially in selected ion monitoring (SIM) mode.
Sample Preparation Typically involves dissolving the sample in a suitable solvent and filtering.May require derivatization, which can add complexity and potential for error.

Experimental Design for Specificity and Selectivity Assessment

A robust assessment of specificity and selectivity involves a multi-faceted approach, including forced degradation studies and the analysis of potential impurities.

Forced Degradation Studies Workflow

The objective of forced degradation is to intentionally degrade the sample to an extent of 5-20% to ensure that the analytical method can separate the degradation products from the intact analyte.[5]

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Stressed_Samples Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Stressed_Samples Thermal Thermal (e.g., 80°C) Thermal->Stressed_Samples Photo Photolytic (ICH Q1B light exposure) Photo->Stressed_Samples API This compound (API Sample) API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photo Expose to Analysis Analyze by HPLC-PDA/MS and GC-MS Stressed_Samples->Analysis Evaluation Evaluate Specificity: - Peak Purity (PDA) - Resolution of Degradants - Mass Balance Analysis->Evaluation

Caption: Workflow for forced degradation studies.

Detailed Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC-UV/MS) Method

This method is designed to be a stability-indicating assay for the quantification of this compound and its non-volatile impurities and degradants.

  • Instrumentation: HPLC system with a PDA detector and a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm and 280 nm, with PDA for peak purity analysis.

  • MS Detection (if available): Electrospray ionization (ESI) in positive mode, scanning a mass range of m/z 100-500.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the analysis of volatile and semi-volatile impurities. Derivatization of the amine group may be necessary to improve peak shape and thermal stability.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial: 100°C, hold for 2 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Scan Range: m/z 40-450.

  • Sample Preparation (with derivatization):

    • Dissolve approximately 10 mg of the sample in 1 mL of pyridine.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat at 70°C for 30 minutes.

    • Inject the derivatized sample into the GC-MS.

Data Interpretation and Validation of Specificity

Specificity in HPLC:

Specificity is demonstrated by the ability of the method to separate the main peak from all potential impurities and degradants.

  • Resolution: The resolution between the this compound peak and the closest eluting peak should be greater than 1.5.

  • Peak Purity: The PDA detector should be used to assess the peak purity of the analyte peak in both the standard and stressed samples. The purity angle should be less than the purity threshold.

  • Mass Confirmation (LC-MS): The mass spectrometer can confirm the identity of the main peak and provide mass information for the degradation products, aiding in their identification.

Specificity in GC-MS:

The combination of retention time and mass spectrum provides a high degree of specificity.

  • Unique Retention Time: The analyte should have a reproducible retention time that is distinct from other components.

  • Characteristic Mass Spectrum: The mass spectrum of the analyte should be consistent and match a reference spectrum. The fragmentation pattern provides a fingerprint for identification.

Illustrative Data for Method Comparison

The following tables present representative data that would be generated during a specificity study.

Table 1: Representative HPLC-UV Data for Specificity Assessment

CompoundRetention Time (min)Resolution from AnalytePeak Purity (Angle < Threshold)
This compound 15.2 - Yes
3-amino-5-chlorobenzoic acid (Hydrolysis)12.85.1Yes
Oxidative Degradant 114.51.8Yes
Process Impurity A16.12.2Yes
Process Impurity B18.57.4Yes

Table 2: Representative GC-MS Data for Specificity Assessment

Compound (as TMS derivative)Retention Time (min)Key Mass Fragments (m/z)
This compound 12.7 257 (M+), 242, 198
Process Impurity C (volatile)9.5(unique fragments)
Process Impurity D (volatile)11.2(unique fragments)

Logical Framework for Method Selection

The choice between HPLC and GC-MS is not mutually exclusive; they are often complementary.

Method_Selection Start Analyze this compound Question1 Is the analyte/impurity volatile and thermally stable? Start->Question1 Use_GCMS Primary Technique: GC-MS Question1->Use_GCMS Yes Use_HPLC Primary Technique: HPLC-UV/MS Question1->Use_HPLC No Question2 Are non-volatile impurities or degradants expected? Use_GCMS->Question2 Complementary_GCMS Complementary Technique: GC-MS for residual solvents & volatile impurities Use_HPLC->Complementary_GCMS Complementary_HPLC Complementary Technique: HPLC-UV/MS for stability & purity Question2->Complementary_HPLC Yes Final_Decision Comprehensive Impurity Profile Complementary_HPLC->Final_Decision Complementary_GCMS->Final_Decision

Caption: Decision tree for analytical method selection.

Conclusion: A Holistic Approach to Ensuring Analytical Method Specificity

Assessing the specificity and selectivity of analytical tests for this compound is a multi-step process that requires a thorough understanding of the molecule, its potential impurities, and the analytical techniques employed. This guide has provided a framework for comparing HPLC and GC-MS, designing robust specificity studies through forced degradation, and interpreting the resulting data.

By implementing these scientifically sound and regulatory-compliant strategies, researchers and drug development professionals can be confident in the quality of their analytical data, ultimately ensuring the safety and efficacy of the final pharmaceutical product. The use of orthogonal techniques, such as HPLC and GC-MS, provides a more complete picture of the impurity profile and strengthens the overall analytical control strategy.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
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  • ResearchGate. (2019). Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS.
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  • Sigma-Aldrich. (n.d.). This compound.
  • PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid.
  • Longdom Publishing. (2017). Analysis of chlorinated compounds, phenolic compounds, styrenes, indene, dicyclopentadiene, dihydrocyclopentadiene, cumene, benzene, toluene, ethylbenzene and xylenes in fuel oil by headspace GC-MS.
  • LECO. (n.d.). Comprehensive Analysis of Short-Chained Chlorinated Paraffins and other POPs in Environmental Samples by GCxGC-HR.
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A Comparative Guide to the Quantitative Assay of Methyl 3-amino-5-chlorobenzoate: Evaluating Linearity, Range, and Accuracy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical manufacturing, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Methyl 3-amino-5-chlorobenzoate, a crucial building block in the synthesis of various pharmaceutical compounds, requires a robust analytical method to ensure product quality and process consistency. This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and gas chromatography-mass spectrometry (GC-MS) for the quantitative analysis of this compound, with a focus on the critical validation parameters of linearity, range, and accuracy. The methodologies and validation criteria presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines.[1][2][3]

The selection of an appropriate analytical technique is a critical decision driven by the physicochemical properties of the analyte and the intended application of the method. This compound (C₈H₈ClNO₂) is a moderately polar compound with a molecular weight of 185.61 g/mol , making it amenable to both HPLC and GC analysis.[4][5] This guide will delve into the experimental protocols for both techniques and present a comparative analysis of their performance characteristics.

Experimental Design and Rationale

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[6] For a quantitative assay, this involves a thorough evaluation of its linearity, range, and accuracy.

  • Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.[7] This is typically demonstrated by a linear relationship between the analyte concentration and the instrumental response.

  • The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy refers to the closeness of the test results obtained by the method to the true value.[3] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[8]

To provide a comprehensive comparison, we will evaluate a reversed-phase HPLC-UV method and a capillary GC-MS method for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds.[9] For this compound, a reversed-phase method using a C18 stationary phase is a logical choice due to the compound's moderate polarity. UV detection is suitable as the aromatic ring and conjugated system of the molecule are expected to exhibit significant absorbance in the UV region.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 240 nm (determined by UV scan of a standard solution).

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Linearity and Range Assessment:

    • Inject each calibration standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

  • Accuracy (Recovery) Assessment:

    • Prepare a sample matrix (placebo) without the analyte.

    • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the spiked samples and calculate the percentage recovery of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds.[10]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source and a quadrupole mass analyzer.

  • Chromatographic Conditions:

    • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (e.g., 20:1).

    • Injection Volume: 1 µL.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of this compound (e.g., m/z 185, 154, 126).

  • Standard and Sample Preparation:

    • Similar to the HPLC method, but using a volatile solvent compatible with GC, such as methanol or ethyl acetate.

  • Linearity, Range, and Accuracy Assessment:

    • Follow the same principles as for the HPLC method, using the peak area from the SIM chromatogram for quantification.

Workflow for Quantitative Assay Validation

G cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_results Results Standard Reference Standard Preparation HPLC HPLC-UV Analysis Standard->HPLC GCMS GC-MS Analysis Standard->GCMS Sample Sample Preparation Sample->HPLC Sample->GCMS Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy (Recovery) HPLC->Accuracy GCMS->Linearity GCMS->Accuracy Data Data Analysis & Comparison Linearity->Data Accuracy->Data Report Validation Report Data->Report

Caption: Workflow for the validation of a quantitative assay.

Comparative Performance Data

The following tables summarize the expected performance characteristics of the HPLC-UV and GC-MS methods for the quantitative analysis of this compound, based on typical results for similar aromatic amines.[11][12][13]

Table 1: Linearity and Range

ParameterHPLC-UVGC-MSAcceptance Criteria (ICH Q2(R1))[2]
Range (µg/mL) 1 - 1000.1 - 20Method dependent
Correlation Coefficient (R²) > 0.999> 0.999≥ 0.995[7]
Regression Equation y = mx + cy = mx + c-
y-intercept Close to zeroClose to zero-

Table 2: Accuracy (Recovery)

Concentration LevelHPLC-UV (% Recovery ± RSD)GC-MS (% Recovery ± RSD)Acceptance Criteria (ICH Q2(R1))[2]
Low (80%) 98.5 ± 1.2%99.1 ± 1.5%98.0% - 102.0%
Medium (100%) 100.2 ± 0.8%100.5 ± 1.1%98.0% - 102.0%
High (120%) 101.1 ± 1.0%101.3 ± 1.3%98.0% - 102.0%
Discussion and Method Selection

Both HPLC-UV and GC-MS are capable of providing accurate and reliable quantitative data for this compound. The choice between the two techniques will often depend on the specific requirements of the analysis and the available instrumentation.

  • HPLC-UV is a robust and widely accessible technique that is well-suited for routine quality control applications. It generally offers excellent precision and is less susceptible to matrix interferences for many sample types. The non-destructive nature of the technique also allows for further analysis of the sample if required.

  • GC-MS provides a higher degree of selectivity and sensitivity, making it the preferred method for trace-level analysis or for the analysis of complex matrices where co-eluting impurities may be present. The mass spectral data also provides an additional layer of confirmation of the analyte's identity.

For the routine assay of a bulk drug substance or a formulated product where the concentration of this compound is relatively high, the HPLC-UV method is often the more practical and efficient choice . For applications such as impurity profiling or the analysis of environmental samples, the superior sensitivity and selectivity of GC-MS would be advantageous .

Conclusion

This guide has presented a comparative overview of HPLC-UV and GC-MS methods for the quantitative analysis of this compound. Both techniques have been shown to be suitable for this purpose, with the final method selection being dependent on the specific analytical challenge. By following the principles of analytical method validation outlined by regulatory bodies such as the ICH and FDA, researchers and drug development professionals can ensure the generation of high-quality, reliable data for this important pharmaceutical intermediate. The continuous lifecycle management of analytical procedures is also an important consideration to ensure methods remain fit for purpose.[3]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • Altabrisa Group. (2025). What Is Linearity in HPLC Analysis and Its Importance?. [Link]

  • Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]

  • ResearchGate. METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS. [Link]

  • PubChem. This compound. [Link]

  • Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • PubChemLite. This compound (C8H8ClNO2). [Link]

  • PubChem. Methyl 2-amino-5-chlorobenzoate. [Link]

Sources

A Comparative Guide to Alternative Chlorinating Agents for the Synthesis of Methyl 3-amino-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of key intermediates like Methyl 3-amino-5-chlorobenzoate is a critical step that demands efficiency, safety, and cost-effectiveness. The chlorination of the starting material, Methyl 3-aminobenzoate, is a pivotal transformation in this process. While various chlorinating agents can achieve this, their performance, handling requirements, and economic viability differ significantly. This guide provides an in-depth comparison of common alternative chlorinating agents, supported by experimental insights and data, to inform your selection process.

The core of this synthesis is an electrophilic aromatic substitution reaction. The amino group (-NH₂) in Methyl 3-aminobenzoate is a strongly activating, ortho-, para-directing group.[1] This inherent reactivity guides the incoming electrophile (Cl⁺) to the positions ortho and para to the amino group. Due to steric hindrance from the adjacent ester group and the directing effect of the meta-positioned ester, the chlorine atom is selectively introduced at the C-5 position, which is para to the amino group.

Mechanism of Electrophilic Aromatic Chlorination

The general mechanism involves the generation of an electrophilic chlorine species (Cl⁺) that attacks the electron-rich aniline ring. This forms a resonance-stabilized carbocation intermediate known as the Wheland complex or sigma complex.[2] The subsequent loss of a proton restores the aromaticity of the ring, yielding the chlorinated product. The stability of this intermediate dictates the regioselectivity of the reaction.[2]

G cluster_0 Step 1: Attack by the π System cluster_1 Step 2: Re-aromatization Reactant Methyl 3-aminobenzoate (Electron-rich Ring) Intermediate Sigma Complex (Resonance Stabilized) Reactant->Intermediate + Cl⁺ Intermediate_2 Sigma Complex Electrophile Cl⁺ (Electrophile) Product This compound Intermediate_2->Product - H⁺ Proton H⁺

Caption: General mechanism of electrophilic aromatic chlorination.

Comparative Analysis of Chlorinating Agents

The choice of chlorinating agent impacts yield, purity, safety, and scalability. Below is a detailed comparison of three leading alternatives: N-Chlorosuccinimide (NCS), Trichloroisocyanuric Acid (TCCA), and Sulfuryl Chloride (SO₂Cl₂).

FeatureN-Chlorosuccinimide (NCS)Trichloroisocyanuric Acid (TCCA)Sulfuryl Chloride (SO₂Cl₂)
Physical State White crystalline solid[3]Stable, white granular solid[4]Colorless to yellow liquid
Active Cl Content ~51%[5]~91.5% (high atom economy)[5]N/A (releases Cl₂ and SO₂)
Handling & Safety Stable, easy to handle; safer than gaseous chlorine[6][7]Safe, easy-to-handle solid[8][9]Corrosive liquid, evolves toxic gases (HCl, SO₂); requires careful handling
Byproducts Succinimide (water-soluble, easily removed)[6]Cyanuric acid (solid, easily filtered off)[4]HCl and SO₂ (gaseous, require scrubbing)
Solubility Soluble in many organic solvents like DMF and DMA[6][7]High solubility in acetone, ethyl acetate; moderate in toluene[5]Soluble in many aprotic organic solvents
Cost-Effectiveness Relatively expensive[5][10]Inexpensive, commercially available, and versatile[5][8]Generally inexpensive
Reactivity/Selectivity Mild and selective chlorinating agent for electron-rich arenes[3][11]More reactive than other N-chloro compounds; versatile for chlorination and oxidation[4][9]Can be highly reactive; selectivity can be controlled with catalysts[12][13]

In-Depth Profile and Experimental Protocols

N-Chlorosuccinimide (NCS)

NCS is a preferred reagent in academic and fine chemical synthesis due to its ease of handling as a solid and its generally clean reaction profiles.[7] It acts as a source of electrophilic chlorine (Cl⁺), particularly for activated aromatic systems like anilines.[3] The primary byproduct, succinimide, is often easily removed by aqueous workup.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMA) is often used. These solvents are effective at dissolving both the substrate and NCS, facilitating a homogeneous reaction.[7] However, their high boiling points can complicate product isolation.[10]

  • Temperature: Reactions are typically initiated at low temperatures (e.g., 0 °C) to control the exothermic nature of the chlorination and to minimize the formation of undesired byproducts, before being allowed to proceed at room temperature.[7]

Experimental Protocol: Chlorination using NCS

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve Methyl 3-aminobenzoate (1 equivalent) in anhydrous DMF.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of NCS: Add N-Chlorosuccinimide (1.0-1.2 equivalents) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The use of a slight excess of NCS ensures complete conversion of the starting material.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, pour the mixture into ice water. The product, this compound, will precipitate as a solid.

  • Isolation: Collect the solid by filtration, wash thoroughly with water to remove DMF and succinimide, and then with a cold, non-polar solvent (e.g., hexane) to remove any non-polar impurities.

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent system like ethanol/water to achieve high purity. A patent for a similar synthesis reports yields in the range of 85-87%.[10][14]

Trichloroisocyanuric Acid (TCCA)

TCCA stands out as a highly efficient and economical chlorinating agent.[8] Its major advantage is its high active chlorine content of approximately 91.5%, meaning less reagent is required on a molar basis compared to NCS.[5] The byproduct, cyanuric acid, is a solid that can be easily removed by filtration, simplifying the workup procedure.[4] TCCA's stability and low cost make it particularly attractive for large-scale industrial applications.[9]

Causality Behind Experimental Choices:

  • Stoichiometry: Since TCCA contains three active chlorine atoms, approximately 0.33-0.4 equivalents are theoretically needed per equivalent of substrate for monochlorination.

  • Solvent: TCCA has good solubility in solvents like ethyl acetate and acetone.[5] Using a solvent from which the cyanuric acid byproduct precipitates can simplify purification.

  • Activation: In some cases, an acid catalyst may be used to enhance the electrophilicity of the chlorine species.[9]

Experimental Protocol: Chlorination using TCCA

  • Preparation: Charge a reactor with Methyl 3-aminobenzoate (1 equivalent) and a suitable solvent such as ethyl acetate.

  • Addition of TCCA: Add TCCA (0.4 equivalents) in portions to the stirred solution at room temperature. A slight exotherm may be observed; maintain the temperature below 40 °C.

  • Reaction: Stir the mixture at room temperature for 3-6 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed. A white precipitate of cyanuric acid will form as the reaction proceeds.

  • Workup: Upon completion, filter the reaction mixture to remove the cyanuric acid byproduct.

  • Isolation: Wash the filtrate with an aqueous solution of sodium bicarbonate to neutralize any acidic traces, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent under reduced pressure to yield the crude product. Recrystallize from a suitable solvent if further purification is required. This method is noted for its simple after-treatment and high potential yield.[10]

Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a powerful and cost-effective chlorinating agent. It can chlorinate aromatic compounds, often in the presence of a Lewis acid or a free-radical initiator, depending on the desired mechanism.[12][15] For electrophilic aromatic chlorination of activated rings like anilines, the reaction can sometimes proceed without a catalyst.[13][16] However, its use involves significant safety considerations due to its corrosive nature and the evolution of toxic HCl and SO₂ gases during the reaction.

Causality Behind Experimental Choices:

  • Solvent: An inert solvent that does not react with sulfuryl chloride, such as dichloromethane or dichloroethane, is required.

  • Off-gassing: The reaction must be conducted in a well-ventilated fume hood with a system to trap or scrub the acidic gases produced.

  • Temperature Control: The addition of sulfuryl chloride should be slow and controlled at low temperatures to manage the reaction rate and prevent overheating.

Experimental Protocol: Chlorination using SO₂Cl₂

  • Preparation: In a flask equipped for stirring, cooling, and gas scrubbing, dissolve Methyl 3-aminobenzoate (1 equivalent) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C.

  • Addition of SO₂Cl₂: Add sulfuryl chloride (1.0-1.1 equivalents) dropwise via a dropping funnel over 1 hour, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 2-4 hours, monitoring by TLC/HPLC.

  • Workup: Carefully quench the reaction by slowly adding it to a stirred, cold aqueous solution of sodium bicarbonate to neutralize the excess reagent and acidic byproducts.

  • Isolation: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The crude product can be purified by column chromatography or recrystallization.

Workflow and Decision Logic

The selection of the appropriate chlorinating agent is a balance of scale, cost, safety, and available equipment.

G cluster_reagents Reagent Selection start Define Synthesis Scale & Project Goals lab_scale Lab Scale / High Purity (e.g., <100g) start->lab_scale Small Scale pilot_scale Pilot / Industrial Scale (e.g., >1kg) start->pilot_scale Large Scale NCS NCS - Clean Reaction - Easy Workup - Higher Cost lab_scale->NCS Prioritize ease of handling & purity cost_focus Primary Focus: Low Cost & High Throughput pilot_scale->cost_focus TCCA TCCA - Low Cost - High Atom Economy - Simple Filtration Workup cost_focus->TCCA Balance of cost, safety, & simple workup SO2Cl2 SO₂Cl₂ - Very Low Cost - Requires Gas Scrubbing - Safety Precautions cost_focus->SO2Cl2 If equipped for handling hazardous reagents end_point Proceed to Synthesis NCS->end_point TCCA->end_point SO2Cl2->end_point

Caption: Decision workflow for selecting a chlorinating agent.

Conclusion

For the synthesis of this compound, all three discussed reagents offer viable pathways, but their suitability depends heavily on the context of the synthesis.

  • N-Chlorosuccinimide (NCS) is an excellent choice for laboratory-scale synthesis where ease of handling and a clean reaction profile are prioritized over reagent cost.

  • Trichloroisocyanuric Acid (TCCA) emerges as a superior candidate for scale-up and industrial production. Its combination of low cost, high efficiency, safety, and a straightforward workup makes it a highly attractive and sustainable option.[5][8]

  • Sulfuryl Chloride (SO₂Cl₂) is the most economical option but carries significant handling and safety challenges. It is best suited for industrial settings with robust engineering controls for managing corrosive liquids and toxic off-gassing.

Ultimately, the optimal choice will be guided by a thorough evaluation of your laboratory or plant's capabilities, safety protocols, and the economic targets of your project.

References

A-Comparative-Guide-to-Structural-Confirmation-of-Methyl-3-amino-5-chlorobenzoate-using-2D-NMR-Techniques>

Author: BenchChem Technical Support Team. Date: January 2026

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A Comparative Guide to Structural Confirmation of Methyl 3-amino-5-chlorobenzoate using 2D NMR Techniques

Abstract

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical analysis. In the case of aromatic compounds with multiple substituents, such as this compound, 1D NMR alone is often insufficient to definitively assign the substitution pattern. This guide provides an in-depth technical comparison of 2D NMR techniques for the structural elucidation of this compound, supported by experimental data. We will explore the causality behind experimental choices and demonstrate how a combination of COSY, HSQC, and HMBC experiments provides a self-validating system for structural confirmation.

The Challenge: Ambiguity in 1D NMR

While ¹H and ¹³C NMR are foundational techniques, they often fall short in distinguishing between isomers of substituted benzene rings. For this compound, several isomeric structures are possible, and the subtle electronic effects of the amino, chloro, and methyl ester groups can lead to overlapping signals and complex splitting patterns in the aromatic region of the ¹H NMR spectrum, making definitive assignment challenging. 2D NMR spectroscopy overcomes these limitations by spreading information across two frequency dimensions, revealing correlations between nuclei.[1]

A Multi-faceted Approach with 2D NMR

To achieve unambiguous structural confirmation, a suite of 2D NMR experiments is employed. Each technique provides a unique piece of the structural puzzle.

  • ¹H-¹H COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled to each other, typically through two or three bonds.[2] In the context of our target molecule, COSY will be crucial for identifying the connectivity between the protons on the aromatic ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps the direct one-bond correlations between protons and the carbons to which they are attached.[3][4][5][6] This is a powerful tool for assigning the protonated carbons in the molecule.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons, typically over two to three bonds.[7][8][9] HMBC is often the key to the final structural determination, as it connects proton signals to non-protonated (quaternary) carbons, such as the carbonyl carbon and the carbons bearing the substituents.

The interplay between these techniques provides a robust and self-validating workflow for structural elucidation.

Hypothetical Experimental Data & Interpretation

Let's consider a hypothetical but realistic dataset for this compound.

Table 1: ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

Position ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
H27.05t, J=1.8 Hz1H115.2
H46.85t, J=2.0 Hz1H113.8
H67.20t, J=1.9 Hz1H118.5
-OCH₃3.80s3H52.5
-NH₂5.50br s2H-
C1---133.0
C3---149.5
C5---135.0
C=O---165.8
3.1. ¹H-¹H COSY Analysis: Mapping the Proton Network

The COSY spectrum would show correlations between the aromatic protons. Specifically, we would expect to see cross-peaks indicating coupling between H2 and H4, H2 and H6, and H4 and H6. This confirms that these three protons are part of the same spin system on the benzene ring.

DOT Script for COSY Correlations

Caption: COSY correlations between aromatic protons.

3.2. ¹H-¹³C HSQC Analysis: Assigning Protonated Carbons

The HSQC spectrum provides direct, one-bond correlations, simplifying the assignment of the protonated aromatic carbons.[7]

Table 2: HSQC Correlations

¹H Signal (ppm) Correlated ¹³C Signal (ppm) Assignment
7.05115.2C2-H2
6.85113.8C4-H4
7.20118.5C6-H6
3.8052.5-OCH₃

This experiment definitively links each aromatic proton to its corresponding carbon atom.

DOT Script for HSQC Workflow

HSQC_Workflow Proton_Signal Proton Signal (¹H) One_Bond_Coupling ¹J(C,H) Coupling Proton_Signal->One_Bond_Coupling Carbon_Signal Directly Bonded Carbon (¹³C) One_Bond_Coupling->Carbon_Signal

Caption: HSQC experimental workflow.

3.3. ¹H-¹³C HMBC Analysis: Unveiling the Full Skeleton

The HMBC spectrum is the final key to confirming the substitution pattern by revealing long-range correlations, especially to the quaternary carbons.[7][8]

Table 3: Key HMBC Correlations

Proton Signal (¹H) Correlated Carbon Signals (¹³C) Inferred Connectivity
H2 (7.05 ppm)C4 (113.8 ppm), C6 (118.5 ppm), C1 (133.0 ppm), C3 (149.5 ppm)H2 is adjacent to C1 and C3
H4 (6.85 ppm)C2 (115.2 ppm), C6 (118.5 ppm), C3 (149.5 ppm), C5 (135.0 ppm)H4 is adjacent to C3 and C5
H6 (7.20 ppm)C2 (115.2 ppm), C4 (113.8 ppm), C1 (133.0 ppm), C5 (135.0 ppm)H6 is adjacent to C1 and C5
-OCH₃ (3.80 ppm)C=O (165.8 ppm)The methyl group is part of the ester
H2 (7.05 ppm), H6 (7.20 ppm)C=O (165.8 ppm)The ester group is at C1

Interpretation of HMBC Data:

  • The correlations from the aromatic protons to multiple other aromatic carbons confirm their positions on the ring.

  • Crucially, the correlations from H2 and H6 to the quaternary carbon at 133.0 ppm and the carbonyl carbon at 165.8 ppm place the methyl ester group at the C1 position.

  • The correlations from H2 and H4 to the quaternary carbon at 149.5 ppm firmly place the amino group at the C3 position.

  • The correlations from H4 and H6 to the quaternary carbon at 135.0 ppm position the chloro group at C5.

This complete set of correlations leaves no ambiguity in the assignment of the 1,3,5-substitution pattern.

DOT Script for HMBC Correlations

Caption: Key HMBC correlations for structure confirmation.

Comparison with Alternative Techniques

While other techniques can provide structural information, 2D NMR offers distinct advantages for this type of analysis.

  • X-ray Crystallography: This technique provides the absolute structure but requires a suitable single crystal, which can be challenging and time-consuming to obtain. Furthermore, the solid-state structure may not always represent the conformation in solution, which is often more relevant for biological applications.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about through-space proximity of protons. While it can be useful, for a relatively rigid molecule like this, the through-bond correlations from COSY and HMBC are generally more direct and less ambiguous for establishing the primary covalent structure.

  • Mass Spectrometry (MS): High-resolution MS can confirm the elemental composition, but it cannot distinguish between isomers.

For routine structural confirmation of solution-state molecules in a drug development setting, the comprehensive and unambiguous data provided by a combination of 2D NMR experiments is often the most efficient and reliable approach.

Experimental Protocols

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Filter the solution through a glass wool plug into a 5 mm NMR tube.

NMR Data Acquisition:

All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz, equipped with a probe capable of performing inverse-detected experiments.

  • ¹H NMR: Standard single-pulse experiment.

  • ¹³C NMR: Standard proton-decoupled experiment.

  • COSY: Gradient-selected COSY (gCOSY) is recommended for cleaner spectra.

  • HSQC: A phase-sensitive gradient-edited HSQC is preferred to distinguish between CH/CH₃ and CH₂ signals (though not applicable for the aromatic region here).

  • HMBC: A gradient-selected HMBC experiment optimized for a long-range coupling constant (ⁿJCH) of 8 Hz is a good starting point.

Conclusion

The structural confirmation of this compound serves as an excellent case study for the power of 2D NMR spectroscopy. While 1D NMR presents ambiguities, the synergistic application of COSY, HSQC, and HMBC provides a clear and definitive picture of the molecular structure. This methodical approach, which builds connectivity information from one-bond to multiple-bond correlations, represents a robust and self-validating workflow that is indispensable in modern chemical research and drug development.

References
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: 2D NMR: Overview of Heteronuclear Correlation Techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Oxford Instruments Magnetic Resonance. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from [Link]

  • YouTube. (2025, August 12). What Is HSQC NMR? - Chemistry For Everyone. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Heteronuclear Multible Bond Correlation Spectroscopy-An Overview. Retrieved from [Link]

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The Decisive Role of the Solvent in the Synthesis of Methyl 3-amino-5-chlorobenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of key intermediates like Methyl 3-amino-5-chlorobenzoate is a critical process where efficiency, purity, and scalability are paramount.[1] The choice of solvent, often perceived as a mere medium for the reaction, can profoundly influence the reaction kinetics, yield, and impurity profile. This guide provides an in-depth comparison of various solvents for the synthesis of this compound, supported by experimental insights and mechanistic explanations to empower you in your synthetic endeavors.

The Synthetic Landscape: Chlorination and Esterification

The synthesis of this compound typically proceeds through a two-step pathway: the regioselective chlorination of an aminobenzoic acid precursor, followed by the esterification of the resulting chlorinated acid. The choice of solvent is crucial in both stages, dictating the solubility of reagents, influencing the reactivity of key species, and facilitating product isolation.

Solvent Performance Comparison

The following table summarizes the performance of various solvents commonly employed in reactions analogous to the synthesis of this compound, such as the chlorination of aminobenzoic acid derivatives and their subsequent esterification.

SolventReaction StepBoiling Point (°C)Key AdvantagesPotential DisadvantagesTypical Yields
N,N-Dimethylformamide (DMF) Chlorination153Excellent solvent for a wide range of organic and inorganic compounds. Promotes solubility of the aminobenzoic acid starting material.[2]High boiling point can make removal difficult. Potential for side reactions at elevated temperatures.[3]83-85%[2][3]
1,2-Dichloroethane Chlorination83.5Good solvent for chlorination reactions. Lower boiling point allows for easier removal.Chlorinated solvent with environmental and health concerns.~98% (for a similar chlorination)[2]
Methanol Esterification / Recrystallization64.7Acts as both solvent and reagent in the esterification step. Excellent for recrystallization and purification of the final product.[3]Low boiling point may require extended reaction times or sealed reaction vessels for esterification.High purity product obtained after recrystallization.[3]
Ethanol Esterification / Recrystallization78.4Similar to methanol, can act as a solvent and reagent. Good for purification.[4]May lead to the formation of the ethyl ester if used as the primary solvent in the esterification of the free acid.Good for purification.[2]
Acetonitrile Amidation (related reaction)81.6Aprotic polar solvent that can be suitable for a variety of organic reactions.May not be the optimal choice for the primary chlorination or esterification steps.Used as a solvent in a subsequent amidation reaction.[5]
Dimethyl Sulfoxide (DMSO) Amination (related reaction)189High polarity and boiling point, useful for reactions requiring high temperatures.[6]Very high boiling point makes it difficult to remove. Can be challenging for product isolation.Used in amination reactions at elevated temperatures.[6]

Recommended Experimental Protocol

This protocol outlines a representative synthesis of this compound, integrating best practices for solvent selection and reaction execution.

Part 1: Chlorination of 3-Aminobenzoic Acid
  • Reagent Preparation: In a well-ventilated fume hood, dissolve 3-aminobenzoic acid in N,N-Dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The high polarity of DMF ensures complete dissolution of the starting material.[2]

  • Chlorinating Agent Addition: Slowly add N-chlorosuccinimide (NCS) to the solution. The use of NCS provides a reliable and selective method for chlorination of the aromatic ring.

  • Reaction Execution: Heat the reaction mixture to reflux for 3 hours. The elevated temperature facilitates the electrophilic aromatic substitution.[2]

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice water to precipitate the chlorinated product. Adjust the pH to 6 with dilute hydrochloric acid to ensure complete precipitation. Filter the solid and wash with cold water to remove residual DMF and other water-soluble impurities.

Part 2: Esterification of 3-Amino-5-chlorobenzoic Acid
  • Reaction Setup: Suspend the crude 3-amino-5-chlorobenzoic acid in methanol. Methanol serves as both the solvent and the esterifying agent in this Fischer-Speier esterification.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by methanol.

  • Reaction Execution: Reflux the mixture. The reaction is an equilibrium process, and using a large excess of methanol as the solvent drives the equilibrium towards the formation of the methyl ester, in accordance with Le Châtelier's principle.[7][8]

  • Neutralization and Product Isolation: After the reaction is complete (monitored by TLC), cool the mixture and neutralize the excess acid by the dropwise addition of a 10% sodium carbonate solution until the cessation of CO2 evolution and a pH above 8 is achieved.[8] The methyl ester will precipitate out of the solution.

  • Purification: Collect the crude this compound by vacuum filtration and wash with water.[8] For higher purity, recrystallize the product from a minimal amount of hot methanol.[3] The pure product should be dried under vacuum.

Experimental Workflow Visualization

experimental_workflow cluster_chlorination Part 1: Chlorination cluster_esterification Part 2: Esterification start_chlorination Dissolve 3-Aminobenzoic Acid in DMF add_ncs Add N-Chlorosuccinimide start_chlorination->add_ncs reflux_chlorination Reflux for 3h add_ncs->reflux_chlorination workup_chlorination Work-up (Ice Water, HCl) reflux_chlorination->workup_chlorination isolation_chlorination Filter and Wash workup_chlorination->isolation_chlorination product_chlorination 3-Amino-5-chlorobenzoic Acid isolation_chlorination->product_chlorination start_esterification Suspend in Methanol product_chlorination->start_esterification Intermediate add_catalyst Add Conc. H2SO4 start_esterification->add_catalyst reflux_esterification Reflux add_catalyst->reflux_esterification neutralization Neutralize with Na2CO3 reflux_esterification->neutralization isolation_esterification Filter and Wash neutralization->isolation_esterification recrystallization Recrystallize from Methanol isolation_esterification->recrystallization final_product This compound recrystallization->final_product

Caption: A visual representation of the two-stage synthesis of this compound.

Mechanistic Insights and the Role of the Solvent

The choice of solvent is not arbitrary; it is a carefully considered decision based on the underlying reaction mechanism.

Chlorination

In the chlorination step, a polar aprotic solvent like DMF is advantageous. It effectively solvates the starting material and the chlorinating agent, facilitating a homogenous reaction mixture. Furthermore, DMF's ability to solvate cations can help stabilize the electrophilic chlorine species generated from NCS, thereby promoting the desired electrophilic aromatic substitution. While chlorinated solvents like 1,2-dichloroethane can also be effective, their environmental and health impacts are a significant consideration.

Esterification

For the acid-catalyzed esterification, an alcohol solvent that also serves as the reactant (e.g., methanol for the methyl ester) is a highly efficient choice. The large excess of the alcohol shifts the reaction equilibrium to favor the product. The polarity of the alcohol also helps to solvate the protonated intermediates of the Fischer-Speier esterification mechanism.

Reaction Mechanism Visualization

fischer_esterification RCOOH R-COOH Protonated_acid R-C(=O+H)OH RCOOH->Protonated_acid + H+ H_plus H+ Tetrahedral_intermediate R-C(OH)2(O+HCH3) Protonated_acid->Tetrahedral_intermediate + CH3OH Methanol CH3OH Intermediate_2 R-C(OH)(O+H2)(OCH3) Tetrahedral_intermediate->Intermediate_2 Proton Transfer Proton_transfer Proton Transfer Protonated_ester R-C(=O+H)OCH3 Intermediate_2->Protonated_ester - H2O Water_loss - H2O Ester R-COOCH3 Protonated_ester->Ester - H+ Deprotonation - H+

Caption: The acid-catalyzed Fischer-Speier esterification mechanism.

Conclusion

The selection of an appropriate solvent system is a critical parameter in the successful synthesis of this compound. For the chlorination step, N,N-Dimethylformamide offers excellent solubility and reactivity, leading to high yields. For the subsequent esterification, methanol serves a dual role as both solvent and reagent, driving the reaction to completion and facilitating purification. By understanding the interplay between the solvent, reagents, and reaction mechanism, researchers can optimize their synthetic protocols to achieve high yields of pure product in a reproducible and efficient manner.

References

Navigating the Analytical Maze: A Comparative Guide to Robustness Testing for Methyl 3-amino-5-chlorobenzoate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Ensuring Method Reliability

In the landscape of pharmaceutical development, the integrity of an analytical procedure is paramount. For a compound like Methyl 3-amino-5-chlorobenzoate, a key intermediate in the synthesis of various pharmaceutical agents, a validated and reliable analytical method is the bedrock of quality control. This guide provides an in-depth, experience-driven comparison of two principal strategies for robustness testing of a High-Performance Liquid Chromatography (HPLC) method for this analyte. We will move beyond a mere recitation of steps to explore the scientific rationale behind our choices, offering a self-validating framework for your own analytical procedures.

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1] This is a critical component of method validation as stipulated by the International Council for Harmonisation (ICH) guidelines.[2]

The Subject: A Hypothetical HPLC-UV Method for this compound

To provide a practical context, we will base our robustness study on a hypothetical, yet scientifically sound, reversed-phase HPLC method for the quantification of this compound.

Analyte: this compound Column: C18, 150 x 4.6 mm, 5 µm particle size Mobile Phase: Acetonitrile and 20 mM Potassium Dihydrogen Phosphate buffer (pH 3.0) in a 50:50 (v/v) ratio Flow Rate: 1.0 mL/minute Column Temperature: 35°C Detection Wavelength: 240 nm Injection Volume: 10 µL Sample Preparation: A stock solution of this compound is prepared by dissolving 10 mg of the compound in 100 mL of the mobile phase to achieve a concentration of 100 µg/mL. This is further diluted to a working concentration of 20 µg/mL.

The Gauntlet: Two Approaches to Robustness Testing

We will explore and compare two distinct strategies for assessing the robustness of our hypothetical HPLC method: the traditional "One Factor at a Time" (OFAT) approach and a more modern, statistically powerful "Design of Experiments" (DoE) approach, specifically a fractional factorial design.

The OFAT method involves changing one parameter at a time while keeping others constant, which can be time-consuming and may not reveal interactions between variables.[3][4][5][6][7][8] In contrast, DoE allows for the simultaneous investigation of multiple factors, providing a more comprehensive understanding of the method's performance with fewer experimental runs.[4][5][6]

Experimental Workflow: A Visual Overview

G cluster_0 Method Definition & Parameter Selection cluster_1 Robustness Testing Strategies cluster_2 Execution & Data Analysis Def_Method Define Nominal HPLC Method Select_Params Select Critical Parameters for Variation (pH, % Organic, Temp, Flow Rate) Def_Method->Select_Params OFAT One Factor at a Time (OFAT) Select_Params->OFAT DoE Design of Experiments (DoE) (Fractional Factorial) Select_Params->DoE Execute_OFAT Execute OFAT Experiments OFAT->Execute_OFAT Execute_DoE Execute DoE Experiments DoE->Execute_DoE Analyze_Data Analyze System Suitability Parameters (Retention Time, Peak Area, Tailing Factor, Resolution) Execute_OFAT->Analyze_Data Execute_DoE->Analyze_Data Compare Compare Strategy Outcomes Analyze_Data->Compare Conclusion Conclusion Compare->Conclusion Draw Conclusions on Method Robustness

Caption: Workflow for comparing OFAT and DoE robustness testing strategies.

The Parameters and Their Variations

For our study, we will deliberately vary four critical parameters that are known to influence the performance of reversed-phase HPLC methods:

  • Mobile Phase pH: The pKa of the amino group in aminobenzoates makes the retention sensitive to pH changes. We will vary the pH of the aqueous buffer by ±0.2 units.

  • Percentage of Organic Modifier (Acetonitrile): The concentration of the organic solvent is a primary driver of retention in reversed-phase chromatography. We will vary the acetonitrile percentage by ±2%.

  • Column Temperature: Temperature affects solvent viscosity and the kinetics of mass transfer, influencing retention time and peak shape. We will vary the temperature by ±5°C.[9][10][11][12][13]

  • Flow Rate: Variations in flow rate directly impact retention times and can affect resolution. We will vary the flow rate by ±0.1 mL/min.

Data Presentation: A Tale of Two Strategies

The following tables summarize the hypothetical experimental data obtained from both the OFAT and DoE robustness studies. The key analytical responses monitored are retention time, peak area, tailing factor, and the resolution of the analyte peak from a hypothetical closely eluting impurity.

Table 1: One Factor at a Time (OFAT) Robustness Study Results

Parameter VariedVariationRetention Time (min)Peak Area (arbitrary units)Tailing FactorResolution
Nominal -6.25125,4001.102.5
Mobile Phase pH+0.26.10125,1001.122.4
-0.26.40125,8001.092.6
% Acetonitrile+2%5.80124,9001.152.2
-2%6.75126,1001.082.8
Column Temp.+5°C6.05125,3001.072.5
-5°C6.45125,5001.132.4
Flow Rate+0.1 mL/min5.68113,9001.112.3
-0.1 mL/min6.94139,3001.092.7

Table 2: Design of Experiments (DoE) - Fractional Factorial Robustness Study Results

RunpH (±0.2)% ACN (±2%)Temp. (±5°C)Flow Rate (±0.1)Retention Time (min)Peak Area (arbitrary units)Tailing FactorResolution
1----7.05140,1001.102.9
2+--+6.00114,5001.142.3
3-+-+5.40113,8001.182.0
4++--6.35126,5001.162.4
5--++6.20114,2001.092.6
6+-+-6.50125,9001.112.7
7-++-6.10125,2001.122.5
8++++5.25113,5001.152.1

Interpreting the Results: The Power of a Holistic View

The OFAT results in Table 1 suggest that the method is reasonably robust, as individual variations in the tested parameters do not lead to a catastrophic failure of the system suitability criteria (e.g., resolution remains above 2.0). However, this approach fails to capture the potential interactions between these parameters.

The DoE results in Table 2, when analyzed statistically, would not only confirm the main effects of each parameter but also reveal any significant interactions. For instance, a statistical analysis might show an interaction between the percentage of acetonitrile and the flow rate, where their combined effect on resolution is greater than the sum of their individual effects. This is a critical insight that the OFAT approach would miss.

Cause-and-Effect Visualization through DoE

G cluster_0 Varied Parameters cluster_1 Analytical Responses pH Mobile Phase pH RT Retention Time pH->RT Resolution Resolution pH->Resolution ACN % Acetonitrile Flow Flow Rate ACN->Flow Interaction on Resolution ACN->RT Strong Tailing Tailing Factor ACN->Tailing ACN->Resolution Strong Temp Column Temperature Temp->RT Flow->RT Strong Area Peak Area Flow->Area Strong Flow->Resolution

Caption: Cause-and-effect diagram from a DoE study.

This diagram visually represents the significant effects of the varied parameters on the analytical responses. The thickness of the arrows indicates the magnitude of the effect. The dashed line between "% Acetonitrile" and "Flow Rate" highlights a potential interaction effect on resolution, an insight only achievable through a DoE approach.

Experimental Protocols: A Step-by-Step Guide

One Factor at a Time (OFAT) Experimental Protocol
  • Nominal Condition Run: Prepare the mobile phase and set up the HPLC system according to the nominal method parameters. Perform triplicate injections of the 20 µg/mL working standard solution and record the system suitability data.

  • Vary Mobile Phase pH:

    • Prepare two batches of the aqueous buffer, one with a pH of 2.8 and another with a pH of 3.2.

    • For each pH variation, prepare the mobile phase and perform triplicate injections of the working standard, keeping all other parameters at their nominal values.

  • Vary % Acetonitrile:

    • Prepare two batches of the mobile phase, one with 48% acetonitrile and another with 52% acetonitrile.

    • For each composition, perform triplicate injections of the working standard, keeping all other parameters at their nominal values.

  • Vary Column Temperature:

    • Set the column oven temperature to 30°C and allow the system to equilibrate. Perform triplicate injections.

    • Set the column oven temperature to 40°C and allow the system to equilibrate. Perform triplicate injections.

  • Vary Flow Rate:

    • Set the flow rate to 0.9 mL/min and perform triplicate injections.

    • Set the flow rate to 1.1 mL/min and perform triplicate injections.

Design of Experiments (DoE) - Fractional Factorial Experimental Protocol
  • Define Factor Levels: Assign high (+1) and low (-1) levels for each of the four parameters as described in the "Parameters and Their Variations" section.

  • Generate Experimental Design: Use statistical software to generate a fractional factorial design matrix (as shown in Table 2). This design will specify the combination of high and low levels for each of the experimental runs.

  • Execute Runs: For each of the eight experimental runs in the design matrix, prepare the mobile phase and set the HPLC parameters accordingly.

  • Randomize Run Order: To minimize the impact of any systematic errors, perform the experimental runs in a randomized order.

  • Perform Injections: For each experimental run, perform triplicate injections of the 20 µg/mL working standard solution and record the system suitability data.

  • Analyze Data: Use statistical software to analyze the results, determining the main effects of each parameter and any significant interaction effects on the analytical responses.

Conclusion: Embracing a More Robust Approach

While the OFAT strategy provides a basic assessment of a method's robustness, its limitations are significant. It is less efficient and, more critically, it is blind to the interactions between parameters that can have a profound impact on method performance. The Design of Experiments approach, particularly a fractional factorial design, offers a more comprehensive and statistically sound evaluation of robustness with fewer experimental runs.[4][5][6] By revealing the interplay between different method parameters, DoE provides a deeper understanding of the method's operational boundaries and allows for the establishment of more meaningful system suitability criteria.

For researchers, scientists, and drug development professionals, adopting a DoE-based approach to robustness testing is not just a matter of regulatory compliance; it is a commitment to scientific rigor and the development of truly reliable analytical procedures.

References

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  • Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

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Safety Operating Guide

Navigating the Disposal of Methyl 3-amino-5-chlorobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 3-amino-5-chlorobenzoate, a compound frequently utilized in synthetic chemistry. By moving beyond a simple checklist and delving into the causality behind these procedures, this document aims to be your preferred source for ensuring a safe and compliant laboratory environment.

Immediate Safety and Hazard Assessment

This compound (CAS No. 21961-31-9) presents several hazards that must be understood and mitigated before any handling or disposal procedures commence.[1] A thorough understanding of its properties is the first line of defense in preventing accidental exposure and ensuring safe disposal.

According to its GHS classification, this compound is:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times.

Hazard Summary: this compound
GHS Pictogram Warning
Hazard Statements H302, H315, H319, H335[1]
Primary Routes of Exposure Ingestion, Skin Contact, Eye Contact, Inhalation[2]
Appearance Solid

Before proceeding with disposal, ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible to all laboratory personnel involved in the process.

Core Disposal Directive: Segregation and Classification

The fundamental principle for the disposal of this compound is its classification as a halogenated organic compound .[3] This classification is critical because the U.S. Environmental Protection Agency (EPA) has specific regulations for the treatment and disposal of such wastes due to their potential to form persistent and toxic byproducts if not managed correctly.

The Golden Rule: Never mix halogenated organic waste with non-halogenated organic waste. Doing so can complicate and significantly increase the cost of disposal.

Waste Stream Identification and Labeling

Proper identification and labeling of the waste container at the point of generation are mandated by both the EPA and the Occupational Safety and Health Administration (OSHA).

Step-by-Step Labeling Protocol:

  • Obtain a compatible waste container: Use a container made of a material that will not react with or be degraded by the chemical. For this compound, a high-density polyethylene (HDPE) or glass container with a secure screw cap is appropriate.

  • Affix a "Hazardous Waste" label: This label must be clearly visible.

  • Identify the contents: Clearly write "Waste this compound" and any solvents used in the process. Avoid using chemical formulas or abbreviations.

  • Indicate the hazards: Use pictograms or check boxes on the label to indicate that the waste is harmful, an irritant, and a potential respiratory irritant.

On-Site Management and Storage: The Satellite Accumulation Area (SAA)

Laboratories are permitted to accumulate hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.

Key SAA Requirements:

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Container Management: Waste containers must be kept closed except when adding waste. They should be stored in secondary containment to prevent spills.

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.

For detailed guidance on SAA management, refer to the EPA's regulations under 40 CFR part 262.

Disposal Workflow for this compound

The following workflow provides a procedural guide for the disposal of both small quantities (e.g., residual amounts on labware) and larger quantities of this compound.

Caption: Disposal decision workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

For a Small Spill (manageable by laboratory personnel):

  • Alert personnel in the immediate area.

  • Ensure proper ventilation.

  • Don appropriate PPE , including a respirator if there is a risk of inhaling dust.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb large quantities of the neat compound.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a detergent and water solution. Collect the cleaning materials as hazardous waste.

For a Large Spill (requires assistance):

  • Evacuate the immediate area.

  • Alert your laboratory supervisor and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Prevent entry into the affected area.

EPA Waste Classification

While a specific, dedicated EPA hazardous waste code for this compound is not listed, it would likely be classified based on its characteristics and the processes that generate it as waste. As a halogenated organic compound, it falls into a category of regulated substances.[4] When discarded as a commercial chemical product, it could potentially be classified under the "U" list of hazardous wastes if it meets the criteria. However, for laboratory-generated waste, it is most appropriately managed as a halogenated organic waste stream. Your institution's EHS department will make the final determination and assign the appropriate waste codes, which may include F-listed codes if it is part of a spent solvent mixture.[5][6][7][8][9]

Trustworthiness Through Self-Validation

The protocols described in this guide are designed to be a self-validating system. By adhering to the principles of proper segregation, labeling, and storage, you create a chain of custody for the waste that is transparent and compliant. Regular checks of your SAAs and maintaining an inventory of hazardous waste are integral parts of this self-validation process.

References

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  • PubChem. 2-Amino-5-chloro-3-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 3-[(2-chloroacetyl)amino]-5-cyanobenzoate. National Center for Biotechnology Information. [Link]

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  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

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Essential Protective Measures: A Senior Scientist's Guide to Handling Methyl 3-amino-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As professionals in research and drug development, our work's integrity is directly linked to the safety and precision of our laboratory practices. Handling specialized reagents like Methyl 3-amino-5-chlorobenzoate, an aromatic amine and chlorinated compound, demands more than just following a checklist; it requires a deep understanding of the material's risks and the rationale behind each protective measure. This guide provides a comprehensive operational plan, grounded in field-proven insights, to ensure your safety and the validity of your experimental outcomes.

Part 1: Hazard Profile and Risk Assessment

This compound is classified with several key hazards that dictate our handling protocols.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Understanding these risks is the first step in mitigating them. The primary routes of exposure in a laboratory setting are inhalation of the powder, direct skin or eye contact, and accidental ingestion. Aromatic amines, as a class, can be readily absorbed through the skin, making dermal protection particularly critical.[4]

Hazard ClassGHS Hazard StatementGHS Code
Acute Toxicity, OralHarmful if swallowedH302
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye Damage/IrritationCauses serious eye irritationH319
Specific Target Organ ToxicityMay cause respiratory irritationH335
Data synthesized from PubChem.[1]

Part 2: Personal Protective Equipment (PPE) Protocol

While engineering controls, such as chemical fume hoods and ventilated balance enclosures, are the first line of defense, a robust PPE strategy is non-negotiable. The following protocol is a self-validating system designed to prevent exposure through all primary routes.

Step-by-Step PPE Selection and Use
  • Eye and Face Protection:

    • What to Use: Wear tightly fitting safety goggles with side-shields that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[2][5][6] A face shield should be worn over goggles when there is a significant risk of splashing, such as during bulk transfers or solution preparations.

    • The Rationale: This compound is a serious eye irritant.[1][3] Standard safety glasses are insufficient as they do not protect against fine dust or splashes from all angles. The complete seal of goggles is essential to prevent irreversible eye damage.

  • Skin Protection:

    • Gloves: Handle with impervious gloves that have been inspected for tears or holes prior to use.[6] Nitrile gloves are a common and appropriate choice for handling this solid and its solutions. Always consult the glove manufacturer's compatibility data for specific breakthrough times.

    • Glove Technique: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Wash and dry hands thoroughly after handling, even after wearing gloves.[6]

    • Lab Coat/Clothing: Wear a flame-resistant lab coat and appropriate protective clothing to prevent skin exposure.[2][5][6] Ensure cuffs are tucked into gloves to create a barrier. For large-scale operations, impervious clothing may be necessary.[2][6]

    • The Rationale: this compound causes skin irritation.[1][2][3] Aromatic amines can be absorbed dermally, potentially leading to systemic toxicity.[4] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2][7]

  • Respiratory Protection:

    • When to Use: A NIOSH/MSHA or European Standard EN 149 approved respirator is required whenever workplace conditions warrant its use, such as when engineering controls are not available or are insufficient to keep airborne concentrations low, or during a spill cleanup.[5][8] If irritation is experienced, a full-face respirator should be used.[2][6]

    • The Rationale: As a powder, this chemical poses an inhalation risk that can cause respiratory tract irritation.[1][3] All weighing and transfers of the solid material should be performed in a chemical fume hood or a ventilated enclosure to minimize dust generation and accumulation.[5][6][9]

Part 3: Operational and Emergency Procedures

Safe Handling and Storage Protocol
  • Preparation: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[5][8][9]

  • Handling: Conduct all manipulations of this compound powder within a certified chemical fume hood to avoid inhalation of dust.[9] Use non-sparking tools.[6]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[5][10] Do not eat, drink, or smoke in the laboratory area.[11]

  • Storage: Store in a tightly closed, properly labeled container.[2][5][7] Keep the container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[5][10]

Spill Management Workflow

In the event of a spill, a systematic response is crucial to ensure personnel safety and minimize environmental contamination. The following workflow should be adopted immediately.

Spill_Response_Workflow cluster_workflow Spill Response Protocol Assess Assess Situation (Size & Immediate Danger) Evacuate Evacuate Area Alert Supervisor & Safety Officer Assess->Evacuate Immediate Hazard (e.g., large spill, poor ventilation) Contain Contain Spill (Use absorbent pads/vermiculite) Assess->Contain Minor Spill & Safe to Proceed Report Document Incident Evacuate->Report Cleanup Clean & Decontaminate (Wear full PPE) Contain->Cleanup Dispose Package & Label Waste (Follow Hazardous Waste Protocol) Cleanup->Dispose Dispose->Report

Figure 1: Workflow for Managing a Spill of this compound.

Part 4: Waste Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle. All waste generated from the use of this compound must be treated as hazardous.

  • Segregation:

    • Solid Waste: Collect unused or waste this compound, along with any grossly contaminated materials (e.g., weigh boats, absorbent pads from spills), in a designated, sealed, and clearly labeled hazardous waste container.

    • Contaminated PPE: Disposable gloves, bench paper, and other contaminated PPE should be collected in a separate, labeled hazardous waste bag or container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container for halogenated organic waste.

  • Regulatory Compliance:

    • Discharge into the environment must be avoided.[6] Do not let the product or its solutions enter drains or surface waters.[6][11]

    • All disposal must be conducted in accordance with local, state, and federal regulations.[2][7][10] The U.S. Environmental Protection Agency (EPA) has specific guidelines for the disposal of chlorinated compounds.[12][13] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

    • Dispose of the contents and container to an approved waste disposal plant.[7][10][11]

By integrating these detailed protocols into your daily workflow, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-aminobenzoate, 98%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]

  • EMD Millipore. (2025, November 6). SAFETY DATA SHEET. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.